Flunamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-[bis(4-fluorophenyl)methoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12/h1-8,15H,9-10,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEDRGWUDRUNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198416 | |
| Record name | Flunamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50366-32-0 | |
| Record name | Flunamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050366320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flunamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUNAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ1GXE233H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flupirtine's Mechanism of Action on Neuronal Excitability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupirtine, a centrally acting, non-opioid analgesic, exerts its therapeutic effects through a unique and multifaceted mechanism of action that primarily involves the modulation of neuronal excitability. This technical guide provides a comprehensive overview of the core molecular mechanisms by which flupirtine influences neuronal function, with a focus on its role as a selective neuronal potassium channel opener (SNEPCO), its indirect antagonism of NMDA receptors, and its modulation of GABAergic neurotransmission. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex signaling pathways and experimental workflows, serving as a critical resource for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action: A Multi-Target Approach
Flupirtine's primary mechanism of action revolves around its ability to reduce neuronal hyperexcitability, a key factor in various pain states.[1] This is achieved through a combination of effects on several key ion channels and receptor systems in the central nervous system.
Selective Neuronal Potassium Channel Opener (SNEPCO)
Flupirtine is the prototype of a class of drugs known as Selective Neuronal Potassium Channel Openers (SNEPCOs).[2][3] It primarily targets the Kv7 (KCNQ) family of voltage-gated potassium channels.[4][5]
-
Activation of Kv7 Channels: Flupirtine is a pan-activator of Kv7.2-Kv7.5 channel subunits.[6] By binding to these channels, it facilitates their opening, leading to an increased efflux of potassium ions (K+) from the neuron.[4][5]
-
Neuronal Hyperpolarization: This outward K+ current hyperpolarizes the neuronal membrane, moving the resting membrane potential further from the threshold required to fire an action potential.[4][5]
-
Stabilization of Resting Potential: The activation of Kv7 channels stabilizes the neuron's resting membrane potential, making it less susceptible to excitatory stimuli.[2] This leads to a reduction in the frequency of neuronal firing.
Indirect NMDA Receptor Antagonism
Flupirtine also exhibits indirect antagonistic effects on the N-methyl-D-aspartate (NMDA) receptor, a critical component in the transmission of pain signals and the development of central sensitization.[4][5]
-
Voltage-Dependent Block Enhancement: The hyperpolarization induced by Kv7 channel activation enhances the voltage-dependent block of the NMDA receptor channel by magnesium ions (Mg2+).[7] At a more negative membrane potential, Mg2+ is more readily retained within the channel pore, preventing the influx of calcium ions (Ca2+) that is crucial for NMDA receptor-mediated signaling.
-
Action at the Redox Site: Some evidence suggests that flupirtine may also act on the redox site of the NMDA receptor, further modulating its function.[8] Studies have shown that the inhibitory effect of flupirtine on NMDA-induced calcium influx is more pronounced in the presence of a reducing agent.[8]
Modulation of GABAergic Neurotransmission
Flupirtine positively modulates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[9][10]
-
Allosteric Modulation: Flupirtine acts as a positive allosteric modulator of GABA-A receptors, meaning it binds to a site on the receptor that is distinct from the GABA binding site.[10] This binding enhances the effect of GABA, increasing the influx of chloride ions (Cl-) into the neuron.
-
Increased Inhibitory Tone: The increased chloride influx further hyperpolarizes the neuron, contributing to the overall reduction in neuronal excitability and enhancing the inhibitory tone of the nervous system. Studies have shown that flupirtine's effects are more pronounced on specific GABA-A receptor subtypes, particularly those involved in pain pathways.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding flupirtine's interaction with its primary molecular targets.
Table 1: Flupirtine's Potency at Kv7 (KCNQ) Channels
| Channel Subtype | Cell Type | Parameter | Value | Reference |
| Kv7.2/7.3 | HEK293 cells | EC50 | 3.6 µM | [8] |
| Kv7.2/7.3 | tsA cells | EC50 | 4.6 ± 1.2 µM | [2] |
| Native Kv7 | Rat superior cervical ganglion neurons | EC50 | 4.6 ± 3.9 µM | [2] |
Table 2: Flupirtine's Effect on NMDA Receptors
| Experimental Condition | Cell Type | Parameter | Value | Reference |
| Antagonism of NMDA (200 µM)-induced inward currents | Cultured rat superior colliculus neurons | IC50 | 182.1 ± 12.1 µM | [4][12] |
Table 3: Flupirtine's Modulation of GABA-A Receptors
| Neuron Type | Parameter | Effect | Reference |
| Dorsal root ganglion (DRG) neurons | EC50 for GABA-induced currents | Lowered 5.3-fold | [13] |
| Hippocampal neurons | EC50 for GABA-induced currents | Lowered 3.1-fold | [13] |
| DRG neurons | Enhancement of currents evoked by 3 µM GABA | Up to 8-fold (EC50: 21 µM) | [13] |
| Hippocampal neurons | Enhancement of currents evoked by 3 µM GABA | Up to 2-fold (EC50: 13 µM) | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Flupirtine's multifaceted mechanism of action on neuronal excitability.
Caption: Generalized workflow for patch-clamp electrophysiology experiments.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of flupirtine.
Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channel Activation
This protocol is designed to measure the effect of flupirtine on Kv7 channel currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., dorsal root ganglion or hippocampal neurons)
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 K-gluconate, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
-
Borosilicate glass capillaries
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Prepare cultured neurons on coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Place a coverslip with neurons in the recording chamber and perfuse with the external solution.
-
Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms) to elicit Kv7 currents.
-
Record baseline currents.
-
Bath apply flupirtine at various concentrations (e.g., 1, 3, 10, 30, 100 µM).
-
Repeat the voltage-step protocol at each concentration of flupirtine.
-
Analyze the data to determine the effect of flupirtine on current amplitude and generate a dose-response curve to calculate the EC50 value.
Perforated-Patch Clamp Electrophysiology for GABA-A Receptor Modulation
This protocol allows for the study of flupirtine's effect on GABA-A receptor currents while maintaining the intracellular chloride concentration.
Materials:
-
Cultured neurons
-
External solution (as above)
-
Internal solution (as above) supplemented with a pore-forming agent (e.g., 100 µg/ml gramicidin or 240 µg/ml amphotericin B)
-
GABA solution
Procedure:
-
Follow steps 1-4 of the whole-cell patch-clamp protocol.
-
After forming a gigaohm seal, allow time for the pore-forming agent to perforate the membrane patch, establishing electrical access to the cell. Monitor the access resistance until it stabilizes (typically < 30 MΩ).
-
Clamp the cell at a holding potential of -60 mV.
-
Apply brief pulses of GABA (e.g., 10 µM for 2 seconds) to elicit GABA-A receptor-mediated currents.
-
Record baseline GABA-evoked currents.
-
Bath apply flupirtine at various concentrations.
-
Co-apply GABA and flupirtine and record the resulting currents.
-
Analyze the data to determine the potentiation of GABA-evoked currents by flupirtine and construct a dose-response curve.
Radioligand Binding Assay for NMDA Receptor Interaction
This assay is used to determine if flupirtine directly binds to the NMDA receptor.
Materials:
-
Rat cortical membrane preparations
-
Radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801)
-
Unlabeled NMDA receptor ligands (for non-specific binding determination)
-
Flupirtine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration (near its Kd value), and varying concentrations of flupirtine.
-
For determination of non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of an unlabeled NMDA receptor antagonist.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each flupirtine concentration and analyze the data to determine if flupirtine displaces the radioligand, which would indicate direct binding.
Conclusion
Flupirtine's mechanism of action is a compelling example of a multi-target approach to pain management. By acting as a selective neuronal potassium channel opener, an indirect NMDA receptor antagonist, and a positive modulator of GABA-A receptors, it effectively reduces neuronal hyperexcitability through distinct yet complementary pathways. This in-depth technical guide provides the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers and drug development professionals to further investigate and build upon the unique pharmacological profile of flupirtine and similar compounds. A thorough understanding of these core mechanisms is paramount for the development of next-generation analgesics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flupirtine, a nonopioid centrally acting analgesic, acts as an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gramicidin-perforated patch recording: GABA response in mammalian neurones with intact intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flupirtine shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The non-opioid analgesic flupirtine is a modulator of GABAA receptors involved in pain sensation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Indirect NMDA Receptor Antagonism of Flupirtine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupirtine, a centrally acting, non-opioid analgesic, exerts its therapeutic effects through a unique mechanism of action that includes indirect antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide delineates the core molecular mechanisms, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the intricate signaling pathways involved. The primary mechanism of flupirtine's action is not through direct binding to the NMDA receptor at therapeutic concentrations, but rather through its function as a selective neuronal potassium channel opener (SNEPCO). This activity leads to neuronal hyperpolarization, which consequently enhances the voltage-dependent magnesium block of the NMDA receptor channel, thereby attenuating its function. This indirect antagonism is pivotal to flupirtine's analgesic, muscle relaxant, and neuroprotective properties.
Core Mechanism: Indirect NMDA Receptor Antagonism
Flupirtine's primary mode of action is the activation of specific neuronal potassium channels.[1][2] It has been identified as an opener of the Kv7 (KCNQ) family of voltage-gated potassium channels and G-protein-gated inwardly rectifying potassium (GIRK) channels.[3][4] The efflux of potassium ions (K+) through these channels leads to hyperpolarization of the neuronal membrane.[2] This hyperpolarized state increases the threshold for neuronal excitation and stabilizes the resting membrane potential.[1][4]
The NMDA receptor is a ligand-gated ion channel that is also voltage-dependent due to a magnesium ion (Mg2+) block within its pore at resting membrane potentials. Depolarization of the neuron is required to expel the Mg2+ ion and allow for the influx of calcium ions (Ca2+) upon glutamate and glycine binding. By inducing hyperpolarization, flupirtine reinforces this Mg2+ block, thereby indirectly antagonizing NMDA receptor activation.[3][4][5] This functional antagonism occurs at therapeutically relevant concentrations and is considered the principal mechanism for its NMDA receptor-related effects.[5][6]
Direct interaction with the NMDA receptor has been observed, but only at concentrations far exceeding those achieved in clinical practice.[3][5][7] Studies have shown that flupirtine has no significant affinity for the characterized binding sites on the NMDA receptor complex.[8]
Signaling Pathway of Indirect NMDA Receptor Antagonism
The following diagram illustrates the signaling cascade initiated by flupirtine, leading to indirect NMDA receptor antagonism.
Neuroprotective Dimensions
Beyond its primary mechanism, flupirtine's indirect NMDA receptor antagonism contributes to its neuroprotective profile through additional cellular effects. Overactivation of NMDA receptors is a key factor in excitotoxic cell death. By dampening this pathway, flupirtine mitigates downstream apoptotic cascades.
Upregulation of Anti-Apoptotic Factors
Experimental evidence indicates that flupirtine upregulates the expression of Bcl-2, an anti-apoptotic protein, and increases the levels of glutathione, a crucial intracellular antioxidant.[1][9] Glutamate- or NMDA-induced apoptosis is associated with a reduction in both Bcl-2 and glutathione.[9] Flupirtine has been shown to counteract this reduction, thereby protecting neurons from excitotoxic insults.[9] Glutathione itself may also have a direct modulatory effect on the NMDA receptor complex.[10]
Potential Action at the Redox Site
Some studies have suggested that flupirtine's antagonistic effect on the NMDA receptor might involve an action on the receptor's redox site.[1][8] The NMDA receptor contains a redox modulatory site where oxidizing and reducing agents can respectively down- and up-regulate receptor function. It has been proposed that flupirtine may act as an oxidizing agent at this site, contributing to the suppression of channel opening.[1]
Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies on flupirtine's interaction with the NMDA receptor and its primary targets.
| Parameter | Value | Experimental System | Significance | Reference |
| Direct NMDA Receptor Antagonism (IC50) | 182.1 ± 12.1 µM | Whole-cell patch clamp on cultured rat superior colliculus neurons | Supratherapeutic concentration, suggesting indirect mechanism is clinically relevant. | [3][5][7] |
| Therapeutic Plasma Concentration | ≤10 µM | Human studies | The concentration at which clinical effects are observed. | [7] |
| Bcl-2 Upregulation | > 6-fold increase | hNT neurons (3 µM Flupirtine) | Demonstrates anti-apoptotic effect at therapeutic concentrations. | [9] |
| Glutathione Increase | ~200% of control | hNT neurons (3 µM Flupirtine) | Highlights the antioxidant and neuroprotective properties. | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments used to characterize the indirect NMDA receptor antagonism of flupirtine.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents across the neuronal membrane and assess the effect of flupirtine on NMDA receptor-mediated currents.
Objective: To determine the effect of flupirtine on NMDA-evoked currents and its voltage dependency.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are cultured on glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an external solution. Patch pipettes with a resistance of 3-5 MΩ are filled with an internal solution.
-
Whole-Cell Configuration: A giga-ohm seal is formed between the pipette and a neuron, and the membrane is ruptured to achieve whole-cell configuration. The cell is voltage-clamped at a holding potential of -70 mV.
-
NMDA Current Evocation: NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM) are applied to evoke an inward current.
-
Flupirtine Application: After establishing a stable baseline, flupirtine is co-applied with the NMDA/glycine solution at various concentrations.
-
Data Analysis: The change in the amplitude of the NMDA-evoked current in the presence of flupirtine is measured to determine its inhibitory effect. To assess voltage dependency, the holding potential is varied.
Intracellular Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to NMDA receptor activation and its modulation by flupirtine.
Objective: To quantify the effect of flupirtine on NMDA-induced calcium influx.
Methodology:
-
Cell Preparation: Cultured neurons on coverslips are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Imaging Setup: The coverslip is mounted on a microscope equipped for fluorescence imaging, and cells are perfused with an external solution.
-
Baseline Measurement: Baseline fluorescence is recorded by alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
NMDA Stimulation: An NMDA receptor agonist is applied to induce an increase in [Ca2+]i, which is observed as a change in the fluorescence ratio.
-
Flupirtine Treatment: After washout and return to baseline, cells are pre-incubated with flupirtine. The NMDA agonist and flupirtine are then co-applied.
-
Data Analysis: The change in the fluorescence ratio is calculated to determine the percentage of inhibition of the NMDA-induced calcium response by flupirtine.
Western Blot for Bcl-2 Expression
This technique is used to quantify the changes in the protein levels of the anti-apoptotic factor Bcl-2 following treatment with flupirtine.
Objective: To determine if flupirtine upregulates Bcl-2 expression in the context of NMDA-mediated stress.
Methodology:
-
Cell Treatment: Neuronal cell cultures (e.g., hNT neurons) are treated with NMDA or glutamate to induce apoptosis, with or without pre-incubation with flupirtine.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Bcl-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Visualization
The following diagram outlines a logical workflow for investigating the multimodal actions of flupirtine.
Conclusion and Future Directions
Flupirtine's indirect NMDA receptor antagonism, mediated primarily by the activation of neuronal potassium channels, represents a sophisticated mechanism for achieving analgesia and neuroprotection. This mode of action distinguishes it from traditional analgesics and direct NMDA receptor antagonists. The upregulation of protective cellular factors like Bcl-2 and glutathione further underscores its therapeutic potential in conditions associated with neuronal hyperexcitability and excitotoxicity.
Future research should aim to further dissect the relative contributions of Kv7 and GIRK channel activation to the overall therapeutic profile of flupirtine. Moreover, a more detailed exploration of its effects on the NMDA receptor redox site could provide deeper insights into its neuroprotective actions. The development of analogs with enhanced selectivity for specific potassium channel subtypes may lead to novel therapeutics with improved efficacy and safety profiles for a range of neurological disorders.
Logical Relationships of Flupirtine's Multimodal Actions
References
- 1. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flupirtine shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Neuronal potassium channel opening with flupirtine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Flupirtine, a nonopioid centrally acting analgesic, acts as an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flupirtine increases the levels of glutathione and Bc1-2 in hNT (human Ntera/D1) neurons: mode of action of the drug-mediated anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Pharmacological Properties of Flupirtine Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupirtine is a centrally acting, non-opioid analgesic that is distinguished by its unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO).[1] First introduced in Europe in 1984, it provided a novel therapeutic option for the management of a variety of acute and chronic pain states, possessing both analgesic and muscle relaxant properties.[2] Its primary mechanism involves the activation of Kv7 (KCNQ) voltage-gated potassium channels, leading to neuronal membrane stabilization and reduced excitability.[3][4] This activity also underlies its indirect N-methyl-D-aspartate (NMDA) receptor antagonism and modulation of GABA-A receptors.[5] Despite its efficacy, widespread clinical use was ultimately curtailed by concerns over significant hepatotoxicity, leading to its market withdrawal in Europe in 2018.[1][2] This guide provides a detailed technical overview of the pharmacological properties of Flupirtine maleate, its mechanism of action, pharmacokinetics, clinical efficacy, and the toxicological profile that defined its therapeutic trajectory.
Mechanism of Action
Flupirtine's pharmacological profile is multifaceted, primarily revolving around its ability to modulate neuronal excitability through several key targets.
Primary Target: Kv7 (KCNQ) Potassium Channels
The principal mechanism of flupirtine is the activation of the Kv7 family of voltage-gated potassium channels (encoded by KCNQ genes), particularly the heteromeric Kv7.2/7.3 channels which are predominantly expressed in neurons.[3][6]
-
Action: Flupirtine acts as a positive modulator or "opener" of these channels. It shifts the voltage dependence of channel activation to more negative potentials, meaning the channels open at or near the resting membrane potential.[6][7]
-
Result: The opening of Kv7 channels facilitates an outward flux of potassium ions (K+), generating what is known as the M-current. This efflux of positive charge leads to hyperpolarization of the neuronal membrane.[3]
-
Consequence: By hyperpolarizing the neuron and stabilizing the resting membrane potential, flupirtine increases the threshold required to generate an action potential. This dampens neuronal firing and reduces overall excitability, which is a key factor in the pathophysiology of many pain states.[4]
Indirect NMDA Receptor Antagonism
Flupirtine functions as an indirect or functional antagonist of the N-methyl-D-aspartate (NMDA) receptor.[8] This action is not achieved by direct binding to the receptor's recognition sites.[8][9]
-
Action: The NMDA receptor is subject to a voltage-dependent block by magnesium ions (Mg2+). At normal resting membrane potential, Mg2+ occludes the channel pore, preventing ion flow. Depolarization of the membrane is required to expel the Mg2+ ion and allow receptor activation.
-
Result: By hyperpolarizing the neuronal membrane via Kv7 channel activation, flupirtine enhances and strengthens this Mg2+ block.[10]
-
Consequence: This stabilization prevents the excessive Ca2+ influx associated with NMDA receptor overactivation, a critical process in central sensitization, pain chronification, and excitotoxicity. Direct antagonism of NMDA receptors by flupirtine only occurs at very high, clinically irrelevant concentrations (IC50 ≈ 182 µM).[10][11]
Modulation of GABA-A Receptors
Flupirtine also positively modulates GABA-A receptors.[5]
-
Action: It enhances the effect of the inhibitory neurotransmitter GABA, shifting the receptor's gating to lower GABA concentrations.[6]
-
Consequence: This potentiation of GABAergic inhibition further contributes to the overall reduction in neuronal excitability, complementing its primary action on potassium channels and contributing to its muscle relaxant effects.[6]
Data Presentation
Pharmacodynamic Properties
| Parameter | Target | Value | Species/System | Reference |
| EC50 | Kv7.2/7.3 Channels | 3.6 µM | HEK293 Cells | [3] |
| EC50 | Native Kv7 Channels | ~5 µM | Rat Neurons (SCG, DRG, Dorsal Horn) | [6] |
| IC50 | NMDA Receptor | 182.1 ± 12.1 µM | Cultured Rat Superior Colliculus Neurons | [10][11] |
| ED50 (Analgesia) | Electrostimulated Pain Test | 25.7 mg/kg p.o. | Mouse | [12] |
| ED50 (Analgesia) | Hot Plate Test | 32.0 mg/kg p.o. | Mouse | [12] |
| ED50 (Analgesia) | Tooth Pulp Stimulation | 3.5 mg/kg p.o. | Dog | [12] |
Pharmacokinetic Properties (Human)
| Parameter | Value | Condition | Reference |
| Bioavailability (F) | ~90% | Oral (Capsule) | [2][13] |
| ~72.5% | Rectal (Suppository) | [13] | |
| Time to Peak (Tmax) | 1.50 ± 0.82 h | Oral, Fasting | [14] |
| 3.04 ± 0.78 h | Oral, Fed (High-Fat) | [14] | |
| Peak Concentration (Cmax) | 0.83 ± 0.23 µg/mL | Oral, Fasting (100 mg dose) | [14] |
| 0.65 ± 0.21 µg/mL | Oral, Fed (100 mg dose) | [14] | |
| AUC (0-t) | 4.99 ± 1.24 µg·h/mL | Oral, Fasting (100 mg dose) | [14] |
| Elimination Half-life (t½) | 7.64 ± 1.57 h | Oral, Fasting | [14] |
| 8.5 - 10.7 h | Oral / IV | [13] | |
| Metabolism | Hepatic | N-acetylation (to active D-13223), Hydrolysis | [2] |
| Active Metabolite (D-13223) | 20-30% of parent drug activity | - | [2] |
| Excretion | 72% Urine, 18% Feces | - | [2][13] |
Clinical Efficacy: Pain Score Reduction
| Study Comparison | Pain Assessment | Result | Reference |
| Flupirtine vs. Piroxicam (Lower Limb Surgery) | VAS (0-10) at 8h | Flupirtine: ~4.8; Piroxicam: ~3.9 (P=0.028) | [15] |
| Flupirtine vs. Ibuprofen (Gyn. Surgery) | VNRS on movement at 2h | Flupirtine showed statistically significant reduction vs. Ibuprofen (P=0.04) | [16] |
| Flupirtine vs. Diclofenac (Low Back Pain) | VAS & NRS | Flupirtine showed significantly better scores (P<0.05) and sustained effect | [17] |
| Flupirtine vs. Tramadol (Low Back Pain) | Patient Response | 90% in Flupirtine group vs. 78% in Tramadol group showed "good response" | [18] |
| Post-Marketing Surveillance | Response Rate (1 week) | Acute Pain: 94%; Subacute Pain: 89.4%; Chronic Pain: 85.9% |
Safety Profile: Adverse Events
| Adverse Event Type | Incidence / Note | Reference |
| Hepatotoxicity | Estimated ~8 in 100,000 patients from spontaneous reports. Led to market withdrawal. | [19][20] |
| Dizziness / Drowsiness | Most common CNS side effects. | [4] |
| Fatigue | Common, dose-dependent. | |
| Nausea / Heartburn | Common gastrointestinal side effects. | [4] |
| Dry Mouth | Common side effect. | [4] |
Experimental Protocols
Protocol: Kv7 Channel Activation via Patch-Clamp Electrophysiology
This protocol is a synthesized methodology based on standard practices cited in the literature for assessing flupirtine's effect on Kv7 channels.[6]
-
Cell Preparation:
-
Culture tsA-201 cells (a HEK293 cell derivative) in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Co-transfect cells with plasmids encoding human Kv7.2 and Kv7.3 subunits using a suitable transfection reagent (e.g., Lipofectamine). A GFP marker plasmid is often included to identify successfully transfected cells.
-
Allow 24-48 hours for channel expression post-transfection.
-
-
Electrophysiological Recording:
-
Utilize the whole-cell perforated patch-clamp technique to maintain intracellular signaling integrity.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 D-glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES; pH adjusted to 7.3 with KOH. Add amphotericin B (240 µg/mL) to the pipette solution for perforation.
-
Establish a high-resistance seal (>1 GΩ) between the patch pipette and a transfected cell. Monitor access resistance until it stabilizes (<30 MΩ).
-
-
Voltage Protocol & Data Acquisition:
-
Hold the cell membrane potential at -80 mV.
-
To elicit Kv7 currents, apply slow voltage ramps from -100 mV to -20 mV over 1-2 seconds.
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing various concentrations of flupirtine (e.g., 1 µM, 3 µM, 10 µM, 30 µM).
-
Record currents at each concentration after allowing for steady-state effects.
-
-
Data Analysis:
-
Measure the outward current amplitude at a specific voltage (e.g., -30 mV) for each flupirtine concentration.
-
Normalize the current potentiation relative to the baseline.
-
Plot the concentration-response curve and fit with a Hill equation to determine the EC50 value.
-
Protocol: In Vitro Hepatotoxicity Assessment (MTT Assay)
This protocol outlines a common method for assessing drug-induced cytotoxicity in a liver-derived cell line.[1]
-
Cell Culture:
-
Seed HepG2 (human hepatoma) cells into a 96-well microplate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of flupirtine maleate in DMSO.
-
Create serial dilutions of flupirtine in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 1000 µM). Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).
-
Include a vehicle control (medium with DMSO only) and an untreated control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot viability against drug concentration and determine the LD50 (the concentration that causes 50% cell death).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Flupirtine - Wikipedia [en.wikipedia.org]
- 3. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flupirtine in pain management: pharmacological properties and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kv7 potassium channel activator flupirtine affects clinical excitability parameters of myelinated axons in isolated rat sural nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flupirtine, a nonopioid centrally acting analgesic, acts as an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flupirtine shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The antinociceptive activity of flupirtine: a structurally new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Pharmacokinetics and biotransformation of the analgesic flupirtine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioequivalence study of two formulations of flupirtine maleate capsules in healthy male Chinese volunteers under fasting and fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparative study of efficacy and safety of flupirtine versus piroxicam in postoperative pain in patients undergoing lower limb surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of analgesic efficacy of flupirtine maleate and ibuprofen in gynaecological ambulatory surgeries: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Neuroprotective Effects of Flupirtine in In Vitro Models
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to the neuroprotective properties of Flupirtine as demonstrated in various in vitro models.
Executive Summary
Flupirtine, a centrally acting, non-opioid analgesic, has demonstrated significant neuroprotective capabilities in a variety of in vitro settings. Its mechanism of action is multifactorial, diverging from traditional neuroprotective agents. Core mechanisms include the activation of Kv7 potassium channels, which leads to membrane potential stabilization and indirect N-methyl-D-aspartate (NMDA) receptor antagonism. Furthermore, Flupirtine directly counteracts apoptotic processes by upregulating the anti-apoptotic protein Bcl-2 and bolstering the cellular antioxidant defense system by increasing intracellular glutathione (GSH) levels.[1][2][3][4] This guide synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of neuropharmacology and drug development.
Core Neuroprotective Mechanisms of Action
Flupirtine's neuroprotective effects are not attributed to a single mode of action but rather to a convergence of several key molecular events.
-
Kv7 Potassium Channel Activation and Indirect NMDA Receptor Antagonism: Flupirtine is recognized as a selective neuronal potassium channel opener (SNEPCO).[4] It primarily activates Kv7 (KCNQ) channels, which are voltage-gated potassium channels.[5][6][7] This activation leads to an efflux of potassium ions, resulting in hyperpolarization or stabilization of the neuronal resting membrane potential.[5][8] This stabilization enhances the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel, thereby functionally antagonizing NMDA receptor activity without direct binding to the receptor itself.[8][9] By mitigating excessive NMDA receptor activation, Flupirtine prevents the massive calcium (Ca²⁺) influx that is a critical trigger for excitotoxic neuronal death.[2][9][10]
-
Upregulation of Anti-Apoptotic Protein Bcl-2: A hallmark of Flupirtine's neuroprotective activity is its ability to increase the expression of Bcl-2 (B-cell lymphoma 2), a key protein that inhibits apoptosis.[1][3][11] By upregulating Bcl-2, Flupirtine helps to maintain mitochondrial integrity and prevent the activation of the caspase cascade, a central pathway in programmed cell death.[11][12] This effect has been observed in various neuronal cell types subjected to different apoptotic stimuli.[1][2][13]
-
Enhancement of Intracellular Glutathione (GSH) Levels: Flupirtine bolsters the cell's intrinsic antioxidant defenses by increasing the levels of reduced glutathione (GSH).[1][3][14] GSH is a critical scavenger of reactive oxygen species (ROS), and its depletion is a common feature of neuronal cell death induced by oxidative stress, excitotoxicity, and amyloid-beta toxicity.[1][14][15] By preventing GSH depletion and, in some cases, increasing its levels above baseline, Flupirtine protects neurons from oxidative damage.[1][14]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative outcomes of Flupirtine treatment in various in vitro neurotoxicity and apoptosis models.
Table 1: Effect of Flupirtine on Bcl-2 and Glutathione (GSH) Levels
| Cell Model | Insult | Flupirtine Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| hNT Neurons | Glutamate / NMDA | 3 µM | > 6-fold increase in Bcl-2 levels | [1] |
| hNT Neurons | Glutamate / NMDA | 3 µM | Intracellular GSH increased to 200% of control | [1] |
| hNT Neurons | Glutamate / NMDA | 10 µM | Completely abolished the >50% reduction in Bcl-2 and GSH | [1] |
| Cultured RPE Cells | Ischemia (72h) | 100 µM | Upregulation of Bcl-2 protein |[13] |
Table 2: Effect of Flupirtine on Neuronal Viability and Apoptosis
| Cell Model | Insult (Duration) | Flupirtine Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Rat Embryonic Cortical Neurons | 1 µM Aß25-35 (5 days) | 1 µg/mL | Increased cell viability from 31.1% to 74.6% | [14] |
| Rat Embryonic Cortical Neurons | 1 µM Aß25-35 (5 days) | 5 µg/mL | Increased cell viability from 31.1% to 65.4% | [14] |
| Rat Embryonic Cortical Neurons | 1 µM Aß25-35 | 1 µg/mL | Abolished Aß-induced DNA fragmentation | [14] |
| Rat Cortical Neurons | HIV-gp120 | 1 - 10 µg/mL | Protected against induced apoptotic cell death | [16] |
| Human RPE Cells | Ischemia (72 hours) | 100 µM | Prevented apoptosis (TUNEL assay) |[13] |
Table 3: Effect of Flupirtine on Intracellular Processes
| Cell Model | Insult | Flupirtine Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Rat Embryonic Cortical Neurons | 1 µM Aß25-35 | Not specified | Partially prevented the depletion of GSH (from 21.4 to 7.4 nmol/10⁶ cells) | [14] |
| Cultured Cortical Neurons | NMDA | Not specified | Decreased NMDA-induced ⁴⁵Ca²⁺ influx |[17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a framework for replication and further investigation.
Induction and Prevention of Apoptosis in hNT Neurons
-
Objective: To assess the effect of Flupirtine on Bcl-2 and glutathione levels following excitotoxic insult.
-
Cell Line: hNT (human Ntera/D1) neurons.
-
Induction of Apoptosis: Neurons are treated with glutamate (Glu; at concentrations ≥ 1 mM) or N-methyl-D-aspartate (NMDA; ≥ 1 mM) to induce apoptosis. This leads to a greater than 50% reduction in basal levels of Bcl-2 and GSH.[1]
-
Flupirtine Treatment: Cells are pre-incubated with Flupirtine (e.g., 3 µM or 10 µM) prior to the addition of the excitotoxic agent.[1]
-
Assay for Bcl-2: Bcl-2 protein levels are quantified using standard immunochemical techniques such as Western blotting or immunohistochemistry with a specific anti-Bcl-2 antibody.[1]
-
Assay for Glutathione (GSH): Intracellular GSH levels are measured. A common method involves cell lysis followed by a colorimetric or fluorometric assay, often using a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or a fluorescent probe that reacts specifically with GSH.[18][19] High-performance liquid chromatography (HPLC) can also be used for precise quantification.[19]
Neuroprotection Against Amyloid-Beta (Aß) Toxicity
-
Objective: To evaluate Flupirtine's ability to protect primary neurons from Aß-induced cell death.
-
Cell Culture: Primary cortical neurons are harvested from rat embryos (e.g., Wistar rats) and cultured under standard conditions.[14]
-
Induction of Neurotoxicity: The toxic amyloid-beta fragment Aß25-35 is added to the culture medium at a concentration of 1 µM for an extended period, typically 5 days, to induce neuronal apoptosis and reduce cell viability.[14]
-
Flupirtine Treatment: Cells are pre-incubated with Flupirtine (e.g., 1 µg/mL or 5 µg/mL) before the addition of Aß25-35.[14]
-
Cell Viability Assay: Neuronal viability is assessed using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Apoptosis Detection:
-
DNA Fragmentation Analysis: Apoptosis is confirmed by extracting DNA from the treated cells and analyzing it via agarose gel electrophoresis. Apoptotic cells will show a characteristic "stepladder" pattern of DNA fragments.[14]
-
TUNEL Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to fluorescently label the fragmented DNA in apoptotic cells for visualization and quantification by microscopy.[14]
-
Visualizations: Pathways and Workflows
Signaling Pathway of Flupirtine-Mediated Neuroprotection
Caption: Core signaling pathways in Flupirtine's neuroprotective action.
General Experimental Workflow for In Vitro Neuroprotection Assays
Caption: A typical workflow for assessing neuroprotective agents in vitro.
Conclusion
In vitro models have been instrumental in elucidating the unique, multi-pronged neuroprotective mechanisms of Flupirtine. The consistent findings across different neuronal cell types and toxic insults—including excitotoxicity, amyloid-beta peptides, and ischemia—underscore its potential as a versatile neuroprotective agent. The key actions of Kv7 channel activation, Bcl-2 upregulation, and glutathione enhancement provide a robust defense against common pathways of neuronal death. The quantitative data and detailed protocols presented in this guide offer a solid foundation for future research, including the design of more complex in vitro models and the translation of these findings into in vivo studies for neurodegenerative diseases.
References
- 1. Flupirtine increases the levels of glutathione and Bc1-2 in hNT (human Ntera/D1) neurons: mode of action of the drug-mediated anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of flupirtine in prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Neuronal potassium channel opening with flupirtine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of axonal Kv7 channels in human peripheral nerve by flupirtine but not placebo - therapeutic potential for peripheral neuropathies: results of a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kv7 potassium channel activator flupirtine affects clinical excitability parameters of myelinated axons in isolated rat sural nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flupirtine shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The indirect NMDAR inhibitor flupirtine induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of flupirtine on the growth and viability of U373 malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flupirtine blocks apoptosis in batten patient lymphoblasts and in human postmitotic CLN3- and CLN2-deficient neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Protection of flupirtine on beta-amyloid-induced apoptosis in neuronal cells in vitro: prevention of amyloid-induced glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Flupirtine protects both neuronal cells and lymphocytes against induced apoptosis in vitro: implications for treatment of AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flupirtine, a nonopioid centrally acting analgesic, acts as an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective Determination of Glutathione Using a Highly Emissive Fluorescent Probe Based on a Pyrrolidine-Fused Chlorin [mdpi.com]
- 19. mdpi.com [mdpi.com]
Flupirtine's Modulatory Role at GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupirtine, a centrally acting non-opioid analgesic, has a multifaceted mechanism of action that extends beyond its initially recognized role as a selective neuronal potassium channel opener (SNEPCO).[1][2] A significant component of its pharmacological profile involves the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of fast synaptic inhibition in the central nervous system.[1][3][4] This guide provides a comprehensive technical overview of flupirtine's interaction with GABA-A receptors, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular and cellular pathways. Flupirtine's unique subunit selectivity, particularly its preference for δ-subunit-containing extrasynaptic receptors, presents a novel avenue for therapeutic intervention in pain and other neurological disorders.[5][6]
Introduction: Beyond Potassium Channel Activation
While flupirtine is well-characterized as an activator of KCNQ-type (Kv7) potassium channels, leading to neuronal hyperpolarization, a substantial body of evidence demonstrates its direct modulatory effects on GABA-A receptors.[1][5][7] This dual mechanism of action contributes to its analgesic and muscle relaxant properties.[3][8] Unlike classical benzodiazepines, which also act as positive allosteric modulators of GABA-A receptors, flupirtine exhibits a distinct pharmacological profile and subunit specificity.[1][5] Understanding this interaction is crucial for the development of next-generation therapeutics with improved efficacy and side-effect profiles.
Mechanism of Action at the GABA-A Receptor
Flupirtine acts as a positive allosteric modulator of GABA-A receptors, meaning it enhances the effect of the endogenous ligand, GABA, without directly activating the receptor itself.[3][9] This modulation is characterized by a leftward shift in the GABA concentration-response curve, indicating an increased potency of GABA in the presence of flupirtine.[1][5]
The nature of this modulation is highly dependent on the subunit composition of the GABA-A receptor.
-
γ-Subunit Containing Receptors: In receptors containing the γ2 subunit, which are typically located at the synapse, flupirtine potentiates GABA-induced currents but can also lead to a reduction in the maximal current amplitude at higher concentrations.[5][10] This suggests a more complex, potentially uncompetitive antagonist-like effect at these synaptic receptors.[3][10]
-
δ-Subunit Containing Receptors: Flupirtine shows a marked preference for GABA-A receptors containing the δ subunit.[5][6] These receptors are typically located extrasynaptically and are responsible for mediating tonic inhibition.[5][11] In δ-containing receptors, flupirtine not only increases the potency of GABA but also enhances the maximal current amplitude, acting as a true positive allosteric modulator.[5]
This preferential action on extrasynaptic δ-containing receptors is significant, as tonic inhibition plays a critical role in controlling overall neuronal excitability.
Signaling Pathway of Flupirtine's Action on GABA-A Receptors
Caption: Flupirtine's allosteric modulation of the GABA-A receptor enhances GABA-mediated chloride influx.
Quantitative Data: Flupirtine's Efficacy and Potency
The following tables summarize the quantitative effects of flupirtine on GABA-A receptor function, derived from patch-clamp electrophysiology studies on various neuronal and recombinant receptor preparations.
Table 1: Effect of Flupirtine (30 µM) on GABA EC50 and Maximal Current (Imax) in Different Neuronal Types
| Neuronal Type | Fold Reduction in GABA EC50 | Change in Imax | Reference |
| Dorsal Root Ganglion (DRG) | 5.3-fold | 34% decrease | [3] |
| Hippocampal | 3.1-fold | No change | [3] |
Table 2: Flupirtine's Effect on Recombinant GABA-A Receptor Subtypes
| Receptor Subunit Composition | Fold Reduction in GABA EC50 (with 30 µM Flupirtine) | Change in Imax (with 30 µM Flupirtine) | Reference |
| α1β2γ2S | 2.7-fold | 18% decrease | [5] |
| α5β3γ2S | Not specified | Significant reduction | [5] |
| α1β2δ | Not specified | Increased | [5] |
| α4β3δ | Not specified | Increased | [5] |
Table 3: Concentration-Dependent Enhancement of GABA-Evoked Currents by Flupirtine
| Neuronal Type | EC50 of Flupirtine | Maximal Enhancement | Reference |
| Dorsal Root Ganglion (DRG) | 21 µM | 8-fold | [3] |
| Hippocampal | 13 µM | 2-fold | [3] |
Experimental Protocols
The characterization of flupirtine's action on GABA-A receptors has primarily relied on patch-clamp electrophysiology and immunoblotting techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through GABA-A receptors in response to GABA and flupirtine application.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., from rat hippocampus or dorsal root ganglia) or cell lines (e.g., tsA 201 cells) transfected with specific GABA-A receptor subunits are prepared.[1][5]
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Drug Application: A rapid solution exchange system is used to apply GABA at various concentrations, both in the presence and absence of flupirtine, to the recorded cell.[1]
-
Data Acquisition: The resulting ionic currents are recorded using an amplifier and digitized for analysis. Concentration-response curves are generated by plotting the current amplitude against the GABA concentration, and these curves are fitted to determine EC50 and Imax values.[1][5]
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for investigating flupirtine's effect on GABA-A receptors using patch-clamp electrophysiology.
Immunoblotting
Immunoblotting (Western blotting) is employed to determine the expression levels of different GABA-A receptor subunits in various neuronal tissues.
Methodology:
-
Tissue Lysis: Tissues of interest (e.g., dorsal root ganglia, dorsal horn, hippocampus) are homogenized in a lysis buffer to extract total protein.[5]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose).[5]
-
Immunodetection: The membrane is incubated with primary antibodies specific for different GABA-A receptor subunits (e.g., α1, α2, δ).[5] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
Signal Detection: The signal is visualized using a chemiluminescent substrate, and the band intensities are quantified to compare the relative expression of each subunit across different tissues.
Discussion and Future Directions
The modulation of GABA-A receptors by flupirtine represents a significant aspect of its pharmacological profile, contributing to its analgesic effects, particularly in pain pathways where δ-subunit-containing receptors are expressed.[5] The preferential potentiation of tonic inhibition via extrasynaptic δ-GABA-A receptors is a key differentiator from benzodiazepines and may underlie some of its unique therapeutic properties and a potentially different side-effect profile.
Future research should focus on:
-
Elucidating the precise binding site of flupirtine on the GABA-A receptor complex. While it is known to be an allosteric site, its exact location remains to be determined.
-
Investigating the therapeutic potential of targeting δ-subunit-containing GABA-A receptors for other neurological conditions characterized by neuronal hyperexcitability.
-
Developing novel compounds that selectively target specific GABA-A receptor subtypes with a flupirtine-like mechanism to optimize therapeutic outcomes and minimize off-target effects.
Conclusion
Flupirtine's role as a positive allosteric modulator of GABA-A receptors, with a clear preference for δ-subunit-containing extrasynaptic receptors, is a critical component of its mechanism of action. This in-depth technical guide provides the foundational knowledge for researchers and drug development professionals to further explore and exploit this unique pharmacological property for the creation of novel therapeutics. The detailed quantitative data and experimental protocols serve as a valuable resource for designing future studies aimed at unraveling the full potential of GABA-A receptor modulation in the treatment of pain and other neurological disorders.
References
- 1. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flupirtine - Wikipedia [en.wikipedia.org]
- 3. The non-opioid analgesic flupirtine is a modulator of GABAA receptors involved in pain sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flupirtine maleate | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 5. δ Subunit‐containing GABAA receptors are preferred targets for the centrally acting analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. δ Subunit-containing GABAA receptors are preferred targets for the centrally acting analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. Antiepileptic activity and subtype-selective action of flupirtine at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric Modulation of αβδ GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Landscape of Flupirtine Analogues: A Technical Guide to Structure, Activity, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupirtine, a centrally acting, non-opioid analgesic, has garnered significant interest for its unique mechanism of action primarily involving the activation of neuronal Kv7 (KCNQ) potassium channels.[1][2] This activation leads to a hyperpolarization of the neuronal membrane, thereby stabilizing the resting potential and reducing neuronal excitability.[1] This mode of action confers analgesic, muscle relaxant, and neuroprotective properties.[3][4] However, concerns over hepatotoxicity, linked to the formation of reactive quinone diimine metabolites, led to the withdrawal of flupirtine from the market in 2018.[3][5] This has spurred research into the development of safer flupirtine analogues that retain the therapeutic benefits while minimizing adverse effects. This technical guide provides an in-depth overview of the molecular structure, structure-activity relationships (SAR), and key experimental evaluation methods for flupirtine and its analogues.
Molecular Structure and Structure-Activity Relationship (SAR)
The core structure of flupirtine is a triaminopyridine derivative, specifically ethyl {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamate.[4] The key to its biological activity lies in its ability to open Kv7.2/Kv7.3 channels.[6] The main strategy in designing safer analogues has been to modify the molecular structure to prevent the formation of toxic metabolites.
A significant breakthrough in this area has been the development of thioether analogues . In these compounds, the secondary amino group connecting the two aromatic moieties in flupirtine is replaced by a thioether or thioester group.[6][7] This modification is intended to alter the oxidation pathway of the molecule, thus avoiding the formation of the reactive azaquinone diimines responsible for hepatotoxicity.[6][7]
Studies have shown that some of these novel thioether derivatives not only exhibit the desired Kv7 channel opening activity but, in some cases, are even more potent and effective than flupirtine itself.[6] For instance, the deazathio-flupirtine analogues have been shown to be as active as the parent drug.[6] This suggests that the development of thio-analogues is a promising strategy for creating safer Kv7.2/7.3 channel openers with more favorable therapeutic indices.[6][8]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for flupirtine and its active analogues is the positive modulation of Kv7 (KCNQ) voltage-gated potassium channels, particularly the heterotetrameric Kv7.2/Kv7.3 channels which are predominantly expressed in neurons.[6][9]
Kv7 Channel Activation Pathway:
The activation of Kv7 channels by flupirtine leads to an efflux of potassium ions (K+) from the neuron. This outflow of positive charge results in hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This stabilization of the resting membrane potential is the basis for its analgesic and anticonvulsant effects.[1][8]
Beyond direct channel activation, flupirtine's pharmacological profile is broadened by its indirect antagonism of NMDA receptors and modulation of GABA-A receptors.[3][10] The hyperpolarization induced by Kv7 channel opening indirectly enhances the voltage-dependent Mg2+ block of the NMDA receptor channel, thereby reducing glutamatergic excitatory neurotransmission.[2]
Quantitative Data on Flupirtine Analogues
The following table summarizes key quantitative data for flupirtine and some of its thioether analogues, providing a comparative view of their activity and toxicity.
| Compound | Kv7.2/3 EC50 (µM) | Max. Efficacy (% of Flupirtine) | Oxidation Potential (Epa, V) | Hepatotoxicity (LD50 in TAMH cells, µM) | Reference |
| Flupirtine (1) | 1.8 | 100 | 0.65 | 150 | [6] |
| Deazathio-flupirtine (9a) | 1.7 | 100 | 0.85 | >500 | [6] |
| Analogue 9b | 2.1 | 95 | 0.88 | >500 | [6] |
| Analogue 9g | 0.8 | 120 | 0.78 | 250 | [6] |
| Sulfoxide 10a | 15 | 80 | >1.2 | >500 | [6] |
| Sulfoxide 10b | 25 | 75 | >1.2 | >500 | [6] |
Data extracted from Surur et al., 2019.[6]
Experimental Protocols
A thorough evaluation of flupirtine analogues involves a series of key in vitro and in vivo experiments. Below are detailed methodologies for some of the most critical assays.
Synthesis of Thioether Analogues
The synthesis of thioether analogues of flupirtine generally follows a multi-step process designed to replace the secondary amine bridge.[6][11]
Detailed Steps:
-
Amination: The synthesis typically starts with the amination of 2,6-dichloro-3-nitropyridine to yield intermediate compounds.[11]
-
Thiol Substitution: The halogen substituents are then replaced by a thiol group.[11]
-
Thioether Synthesis: Thioether analogues are synthesized through a straightforward nucleophilic attack of the thiol group on various reactants.[11]
-
Reduction of Nitro Group: The 3-nitro group is reduced to a primary amine using classical reducing agents.[11]
-
Acylation: The resulting primary amine is then acylated to yield the final carbamate or amide analogues.[11]
Fluorescence-Based Thallium Flux Assay for Kv7 Channel Activity
This high-throughput assay is a robust method for characterizing the activity of Kv7 channel modulators. It relies on the permeability of potassium channels to thallium ions (Tl+) and a thallium-sensitive fluorescent dye.[6]
Principle: Cells expressing the target Kv7 channels are loaded with a non-fluorescent, thallium-sensitive dye. Upon depolarization of the cell membrane (typically by increasing extracellular potassium), the Kv7 channels open, allowing Tl+ from the extracellular buffer to enter the cells. The influx of Tl+ binds to the intracellular dye, causing a significant increase in fluorescence, which is proportional to the number of open channels.[6]
Protocol:
-
Cell Culture: HEK293 cells stably expressing human Kv7.2/Kv7.3 channels are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature in the dark.
-
Compound Addition: After dye loading, the loading buffer is replaced with an assay buffer. The test compounds (flupirtine analogues) are then added to the wells at various concentrations and incubated for a specified period.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded for a few seconds. A stimulus buffer containing thallium sulfate is then injected into each well, and the fluorescence is measured kinetically for 2-3 minutes.
-
Data Analysis: The rate of fluorescence increase is calculated and used to determine the EC50 and maximum efficacy of the compounds.
MTT Assay for Hepatotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity.[6]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Human hepatoma (HepG2) or transgenic mouse hepatocyte (TAMH) cells are cultured in appropriate media.[6]
-
Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the flupirtine analogues, and the cells are incubated for 24 to 48 hours.[6]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the LD50 (the concentration of the compound that causes 50% cell death) is calculated.
Cyclic Voltammetry for Oxidation Potential Measurement
Cyclic voltammetry is an electrochemical technique used to measure the oxidation potential of the flupirtine analogues, providing insight into their susceptibility to metabolic oxidation.[6]
Experimental Setup: The setup consists of a three-electrode system: a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all immersed in an electrolyte solution containing the analyte. A potentiostat is used to apply a linearly sweeping potential to the working electrode and measure the resulting current.
Metabolic Pathways and Toxicity
The hepatotoxicity of flupirtine is attributed to its metabolic activation into reactive azaquinone diimines.[6] These electrophilic intermediates can form adducts with cellular macromolecules, leading to cellular damage and toxicity.
Flupirtine Metabolism: Flupirtine undergoes complex hepatic metabolism, including hydrolysis of the carbamate group, followed by acetylation to form an active metabolite (D13223), and the formation of p-fluorohippuric acid.[10][12] The problematic pathway involves the oxidation of the triaminopyridine core to the reactive quinone diimines.[10]
The thioether analogues are designed to circumvent this toxic pathway. By replacing the nitrogen atom in the bridge, the formation of the azaquinone diimine is prevented. Instead, these analogues are metabolized to sulfoxides and sulfones, which have been shown to be less toxic.[6]
Conclusion and Future Directions
The development of flupirtine analogues represents a promising avenue for creating novel, non-opioid analgesics with an improved safety profile. The focus on modifying the molecular structure to prevent the formation of toxic metabolites, particularly through the synthesis of thioether derivatives, has yielded compounds with potent Kv7 channel opening activity and reduced hepatotoxicity. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and optimization of these next-generation analgesics. Future research should continue to explore the structure-activity relationships of novel analogues, further elucidate their metabolic pathways, and conduct comprehensive preclinical and clinical studies to validate their efficacy and safety for the treatment of a range of pain conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Flupirtine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and potassium KV7 channel opening activity of thioether analogues of the analgesic flupirtine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flupirtine Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
Flupirtine's Impact on Intracellular Calcium Levels: A Technical Guide
Abstract
Flupirtine, a centrally acting non-opioid analgesic, exerts significant neuroprotective and myorelaxant effects that are intrinsically linked to its modulation of intracellular calcium ([Ca2+]) homeostasis. This technical guide provides an in-depth analysis of the molecular mechanisms through which flupirtine influences [Ca2+] levels, focusing on its primary action as a potassium channel opener and its subsequent indirect antagonism of N-methyl-D-aspartate (NMDA) receptors. Furthermore, this document explores flupirtine's direct impact on mitochondrial calcium uptake and its role in modulating calcium-dependent apoptotic pathways. Quantitative data from key studies are summarized, detailed experimental protocols for assessing these effects are provided, and core signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Core Mechanisms of Flupirtine on Calcium Homeostasis
Flupirtine's influence on intracellular calcium is not mediated by a single, direct action but rather through a combination of interconnected mechanisms that collectively reduce neuronal excitability and prevent cytotoxic calcium overload.
Indirect NMDA Receptor Antagonism via Potassium Channel Activation
The principal mechanism of flupirtine's action is its function as a selective neuronal potassium channel opener (SNEPCO).[1][2] Flupirtine is an activator of the Kv7 (KCNQ) family of voltage-gated potassium channels.[3][4][5] Activation of these channels facilitates an efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane.[3] This hyperpolarization stabilizes the neuron's resting membrane potential, making it less excitable.[1]
Crucially, this stabilization enhances the natural, voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel.[6][7][8] By making the intracellular environment more negative, flupirtine makes it more difficult for the Mg2+ ion to be expelled from the NMDA receptor pore upon glutamate binding. This indirect antagonism effectively reduces the influx of Ca2+ through the NMDA receptor, which is a key pathway for excitotoxicity and neuronal damage.[1][6][9][10] This mechanism is considered the primary contributor to flupirtine's neuroprotective and analgesic effects.[3][9]
Direct Effects on Mitochondrial Calcium Regulation
Beyond its effects at the plasma membrane, flupirtine directly influences mitochondrial function. Studies on isolated rat heart mitochondria have shown that clinically relevant concentrations of flupirtine increase mitochondrial Ca2+ uptake.[11][12] This effect is associated with an increase in the mitochondrial membrane potential and a subsequent rise in ATP synthesis.[11][12] By enhancing the capacity of mitochondria to sequester calcium, flupirtine may help buffer cytosolic calcium increases during periods of high cellular stress, thereby preventing the activation of calcium-dependent cell death pathways.[11][13] This mitochondrial action provides a complementary mechanism for its cytoprotective properties.[11][12]
Modulation of Calcium-Related Apoptotic Pathways
Flupirtine also exerts anti-apoptotic effects by modulating the expression of key regulatory proteins that are influenced by calcium signaling. The drug has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and elevate levels of glutathione, an essential antioxidant.[1][13][14] Glutamate or NMDA-induced apoptosis is often associated with a drop in both Bcl-2 and glutathione levels; flupirtine counteracts this reduction.[1][14] By upregulating these protective molecules, flupirtine helps cells withstand insults that would otherwise lead to calcium dysregulation and apoptosis.[13][15]
Quantitative Analysis of Flupirtine's Effects
The following tables summarize the key quantitative findings from studies investigating flupirtine's impact on calcium levels and related cellular parameters.
Table 1: Effect of Flupirtine on Mitochondrial Parameters
| Parameter | Flupirtine Concentration | Observed Effect | Source |
|---|---|---|---|
| Mitochondrial Calcium Levels | 0.2 - 10 nmol/mg protein | 2 to 3-fold increase | [11][12] |
| Mitochondrial Membrane Potential | 0.2 - 10 nmol/mg protein | ~20% increase | [11][12] |
| Mitochondrial ATP Synthesis | 10 nmol/mg protein | ~30% increase |[11][12] |
Table 2: Effect of Flupirtine on NMDA Receptor-Mediated Calcium Influx
| Parameter | Flupirtine Concentration | Observed Effect | Source |
|---|---|---|---|
| Glutamate-Induced Cytosolic Ca2+ Rise | 0.1 - 10 µM | Concentration-dependent reduction | [10] |
| NMDA-Induced 45Ca2+ Influx | up to 200 µM | Dose-dependent inhibition | [16] |
| NMDA-Induced Inward Currents | IC50: 182.1 ± 12.1 µM | Antagonism (at high concentrations) |[7][17] |
Key Experimental Protocols
This section details the methodologies used to quantify flupirtine's effects on intracellular calcium.
Measurement of Cytosolic Calcium ([Ca2+]i) using Fluorescent Indicators
This protocol is used to measure changes in cytosolic free calcium in response to a stimulus in cultured neurons.
-
Cell Preparation: Plate primary cortical or hippocampal neurons on glass coverslips and culture under appropriate conditions.
-
Dye Loading: Incubate the cultured neurons with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-8 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.[10][18] The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells with fresh buffer to remove extracellular dye and allow 20-30 minutes for intracellular esterases to cleave the AM group, trapping the active dye inside the cell.
-
Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for calcium imaging. Record the baseline fluorescence intensity. For ratiometric dyes like Fura-2, this involves alternating excitation at two wavelengths (e.g., 340 nm and 380 nm) and measuring emission at a single wavelength (e.g., 510 nm).[19]
-
Compound Application: Perfuse the cells with a buffer containing the desired concentration of flupirtine and allow it to incubate for a specified period (e.g., 5-30 minutes).[15]
-
Stimulation and Recording: While continuously recording fluorescence, stimulate the cells with an agonist such as glutamate (e.g., 100 µM) or NMDA to induce calcium influx.[10]
-
Data Analysis: The change in fluorescence intensity (or the ratio of intensities for ratiometric dyes) is used to calculate the change in intracellular calcium concentration.[10][19] The effect of flupirtine is determined by comparing the agonist-induced calcium transient in flupirtine-pretreated cells to control cells.
Measurement of Mitochondrial Calcium ([Ca2+]m) in Isolated Mitochondria
This protocol assesses the direct effect of flupirtine on calcium uptake in isolated mitochondria.
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat heart) using differential centrifugation. Homogenize the tissue in an ice-cold isolation buffer, centrifuge at low speed to remove nuclei and cell debris, and then centrifuge the supernatant at high speed to pellet the mitochondria.
-
Incubation: Resuspend the mitochondrial pellet in an incubation buffer containing substrates for respiration (e.g., glutamate, malate) and a calcium-sensitive marker.
-
Flupirtine Treatment: Add varying concentrations of flupirtine (e.g., 0.2 to 20 nmol/mg mitochondrial protein) to the mitochondrial suspension.[11][12]
-
Calcium Uptake Assay: Initiate calcium uptake by adding a known amount of CaCl2. The uptake of Ca2+ by the mitochondria can be monitored using several techniques, including:
-
Calcium-selective electrodes: Directly measure the decrease in extra-mitochondrial Ca2+ concentration.
-
Fluorescent indicators: Use a low-affinity calcium dye like Calcium Green 5N to measure changes in extra-mitochondrial Ca2+.
-
Radioactive 45Ca2+: Add 45Ca2+ and, after a set time, rapidly separate the mitochondria from the buffer by centrifugation through a layer of silicone oil. Measure the radioactivity in the mitochondrial pellet.
-
-
Data Analysis: Quantify the amount of calcium taken up per milligram of mitochondrial protein and compare the results between control and flupirtine-treated samples.[11][12]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the key mechanisms and experimental procedures discussed.
Caption: Flupirtine's primary signaling pathway for reducing cytosolic calcium influx.
Caption: Flupirtine's direct effects on mitochondrial function and calcium handling.
Caption: Experimental workflow for measuring cytosolic calcium changes.
Conclusion
Flupirtine exerts a multifaceted impact on intracellular calcium homeostasis, which is central to its therapeutic profile. Its primary action as a Kv7 potassium channel opener indirectly attenuates NMDA receptor-mediated calcium influx, providing a potent mechanism for neuroprotection against excitotoxicity.[1][3][6] This is complemented by direct effects on mitochondria, where it enhances calcium buffering capacity and energy production, and by the upregulation of cytoprotective proteins like Bcl-2 and glutathione.[11][12][14] The collective result is a robust defense against pathological increases in intracellular calcium. A thorough understanding of these intricate mechanisms, supported by the quantitative data and experimental frameworks presented herein, is critical for the continued exploration of flupirtine and the development of next-generation channel-modulating therapeutics.
References
- 1. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flupirtine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]
- 4. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kv7 potassium channel activator flupirtine affects clinical excitability parameters of myelinated axons in isolated rat sural nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The indirect NMDAR inhibitor flupirtine induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flupirtine shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Flupirtine protects neurons against excitotoxic or ischemic damage and inhibits the increase in cytosolic Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the triaminopyridine flupirtine on calcium uptake, membrane potential and ATP synthesis in rat heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of the triaminopyridine flupirtine on calcium uptake, membrane potential and ATP synthesis in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flupirtine blocks apoptosis in batten patient lymphoblasts and in human postmitotic CLN3- and CLN2-deficient neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flupirtine increases the levels of glutathione and Bc1-2 in hNT (human Ntera/D1) neurons: mode of action of the drug-mediated anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological intervention in age-associated brain disorders by Flupirtine: Alzheimer's and prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flupirtine ameliorates ischaemic-like death of rat retinal ganglion cells by preventing calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. In Situ Ca2+ Titration in the Fluorometric Study of Intracellular Ca2+ Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
Methodological & Application
Application Notes and Protocols: Flupirtine Dosage for in vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupirtine is a centrally acting, non-opioid analgesic with a unique mechanism of action, primarily as a selective neuronal potassium channel opener (SNEPCO).[1] It also exhibits indirect N-methyl-D-aspartate (NMDA) receptor antagonism.[1][2] These properties confer upon it analgesic, neuroprotective, and muscle-relaxant effects, making it a compound of significant interest in preclinical rodent models of pain, neurodegenerative diseases, and ischemic injury.[2][3][4] This document provides detailed application notes and protocols for the use of flupirtine in in vivo rodent studies, with a focus on appropriate dosage, experimental design, and relevant signaling pathways.
Data Presentation: Flupirtine Dosage in Rodent Models
The following tables summarize quantitative data on flupirtine dosages used in various rodent models. It is crucial to note that the optimal dose can vary depending on the specific animal strain, age, sex, and the experimental model employed. Preliminary dose-response studies are always recommended.
Table 1: Flupirtine Dosage for Analgesia Studies
| Rodent Species | Pain Model | Route of Administration | Effective Dose Range (mg/kg) | Vehicle | Reference(s) |
| Mouse | Acetic Acid Writhing Test | Oral | 15 | Not Specified | [5] |
| Hot Plate Test | Oral | 15 (in combination) | Not Specified | [5] | |
| Rat | Carrageenan-induced Paw Inflammation | Intraperitoneal (i.p.) | 5 - 10 | Saline | [6][7] |
| Streptozotocin-induced Diabetic Neuropathy | Intraperitoneal (i.p.) | 10 | Saline | [8] | |
| Randall-Selitto Test | Oral | 35 | Not Specified | [5] | |
| Monoamine Depletion (Parkinson's Model) | Intraperitoneal (i.p.) | 1 - 20 | Not Specified |
Table 2: Flupirtine Dosage for Neuroprotection Studies
| Rodent Species | Model | Route of Administration | Effective Dose Range (mg/kg) | Vehicle | Reference(s) |
| Mouse | Focal Cerebral Ischemia (MCAO) | Intraperitoneal (i.p.) | 1 - 10 | Saline | [3][4] |
| Rat | Global Cerebral Ischemia (4VO) | Intraperitoneal (i.p.) | 5 (pre-treatment) | Not Specified | [9] |
| Neonatal Rat | Hypoxia-Ischemia | Intraperitoneal (i.p.) | 25 | DMSO | [10] |
Experimental Protocols
Drug Preparation
a) Intraperitoneal (i.p.) Injection:
-
Vehicle: Dimethyl sulfoxide (DMSO) is a suitable vehicle for dissolving flupirtine maleate for i.p. injection.[10] Saline has also been reported as a vehicle, though solubility may be a concern at higher concentrations.[3][6][7]
-
Protocol:
-
Weigh the required amount of flupirtine maleate powder.
-
Dissolve the powder in DMSO to achieve a desired stock concentration (e.g., 12 mg/mL).[10]
-
Vortex the solution until the flupirtine maleate is completely dissolved.
-
The final injection volume should be adjusted based on the animal's body weight to deliver the target dose. A typical injection volume for mice is 5-10 µL/g and for rats is 1-5 mL/kg.
-
b) Oral Gavage (p.o.):
-
Vehicle: Flupirtine maleate is freely soluble in water.[5]
-
Protocol:
-
Dissolve the required amount of flupirtine maleate in sterile water or saline.
-
Ensure complete dissolution by vortexing.
-
Administer the solution using a proper-sized oral gavage needle, with the volume adjusted based on the animal's weight.
-
Analgesia Assessment Protocols
a) Hot Plate Test (Thermal Nociception):
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.
-
Protocol:
-
Set the hot plate temperature to a constant, noxious level (typically 52-55°C).[11][12][13]
-
Gently place the mouse or rat on the hot plate and immediately start a timer.[11][12]
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[11][13]
-
Record the latency (in seconds) to the first clear nocifensive response.[14]
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[11] If the animal does not respond within this time, it should be removed from the plate, and the cut-off time is recorded as its latency.
-
Administer flupirtine or vehicle and re-test the animals at a predetermined time point (e.g., 30 minutes post-administration).[14]
-
b) Von Frey Test (Mechanical Allodynia):
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Protocol:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.[15][16]
-
Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[15][16]
-
Begin with a filament in the middle of the force range and use the "up-down" method to determine the 50% paw withdrawal threshold.[15]
-
A positive response is a sharp withdrawal or licking of the paw.
-
For electronic von Frey, apply increasing pressure to the plantar surface until the animal withdraws its paw. The force at which withdrawal occurs is recorded.[17]
-
Administer flupirtine or vehicle and measure the withdrawal threshold at specified time points.
-
Neuroprotection Assessment Protocol (Focal Cerebral Ischemia - MCAO Model)
-
Model: Middle Cerebral Artery Occlusion (MCAO) in mice is a common model for inducing focal cerebral ischemia.
-
Protocol:
-
Induce MCAO using the intraluminal filament method.
-
Administer flupirtine (e.g., 10 mg/kg, i.p. in saline) or vehicle at a specific time point post-ischemia (e.g., up to 9 hours).[3][18]
-
At a predetermined endpoint (e.g., 48 hours post-MCAO), euthanize the animals and perfuse the brains.[3][4]
-
Harvest the brains and section them coronally.
-
Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.[3]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Flupirtine's Mechanism of Action
Flupirtine's primary mechanism of action involves the opening of neuronal Kv7 (KCNQ) potassium channels.[19][20] This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and stabilization of the resting potential.[1][19] This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability.[19] This reduction in excitability indirectly antagonizes the function of the NMDA receptor by enhancing the voltage-dependent magnesium block, which contributes to its analgesic and neuroprotective effects.[21][22]
Caption: Flupirtine's mechanism of action.
Experimental Workflow for Analgesia Study (Hot Plate Test)
The following diagram illustrates a typical workflow for assessing the analgesic effects of flupirtine using the hot plate test.
Caption: Analgesia study workflow.
Experimental Workflow for Neuroprotection Study (MCAO Model)
This diagram outlines the key steps in evaluating the neuroprotective effects of flupirtine in a mouse model of stroke.
Caption: Neuroprotection study workflow.
References
- 1. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The indirect NMDAR inhibitor flupirtine induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flupirtine protects neurons against excitotoxic or ischemic damage and inhibits the increase in cytosolic Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic activity following combined oral administration of flupirtine maleate and peripherally acting analgesics in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Combination therapy with flupirtine and opioid: studies in rat pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flupirtine reduces functional deficits and neuronal damage after global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain Distribution and Metabolism of Flupirtine, a Nonopioid Analgesic Drug with Antiseizure Effects, in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]
- 20. Synthesis and potassium KV7 channel opening activity of thioether analogues of the analgesic flupirtine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Flupirtine shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: Protocol for Dissolving Flupirtine Maleate for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of flupirtine maleate solutions for use in in vitro cell culture experiments. It includes information on solubility, storage, and the preparation of both stock and working solutions.
Introduction
Flupirtine is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener (SNEPCO).[1][2] Its primary mechanism of action involves the activation of the Kv7 (KCNQ) family of voltage-gated potassium channels.[3][4] This activation leads to potassium ion efflux, causing hyperpolarization of the neuronal membrane, which in turn decreases neuronal excitability.[3] This mechanism also results in an indirect antagonism of NMDA receptors and modulation of GABA-A receptors.[1][4] Due to its neuroprotective and muscle-relaxant properties, flupirtine is a compound of significant interest in neuroscience and pharmacology research.[3][5]
Proper solubilization is critical for obtaining accurate and reproducible results in cell-based assays. Flupirtine maleate is sparingly soluble in aqueous solutions but demonstrates good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6] This protocol outlines the recommended procedure for dissolving and storing flupirtine maleate for experimental use.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of flupirtine maleate relevant to its use in cell culture.
| Parameter | Value | Source(s) |
| Molecular Weight | 420.4 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [2][6] |
| Solubility | ||
| In DMSO | ≥ 84 mg/mL (~200 mM) | [2][7] |
| In Ethanol | ~10 mM | [2] |
| In DMF | ~30 mg/mL (~71 mM) | [6] |
| In Aqueous Buffer | Sparingly soluble / Insoluble | [6] |
| Recommended Stock Solution Conc. | 10 mM - 100 mM (in DMSO) | [2] |
| Typical Working Concentration | 1 µM - 10 µM | [7] |
| Storage Conditions | ||
| Solid (as supplied) | -20°C or 2-8°C (Desiccate) | [6] |
| Stock Solution (in DMSO) | -20°C (1 month) or -80°C (≥ 6 months) | [7][8] |
| Aqueous Working Solution | Use immediately; do not store for more than one day. | [6] |
Experimental Protocol: Preparation of Flupirtine Maleate Solutions
This protocol describes the preparation of a 100 mM stock solution in DMSO, which can then be diluted to final working concentrations in cell culture media.
3.1 Materials
-
Flupirtine maleate powder (CAS No: 75507-68-5)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile conical tubes (1.5 mL, 15 mL, or 50 mL)
-
Sterile cell culture medium appropriate for your cell line
-
Pipettes and sterile, filtered pipette tips
3.2 Equipment
-
Analytical balance
-
Vortex mixer
-
Laminar flow hood or biological safety cabinet
3.3 Preparation of 100 mM Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of flupirtine maleate needed. To prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L x 0.001 L x 420.4 g/mol x 1000 mg/g = 42.04 mg
-
-
Weighing: In a sterile conical tube, accurately weigh 42.04 mg of flupirtine maleate powder.
-
Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the flupirtine maleate powder.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If needed, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
3.4 Storage of Stock Solution
-
To avoid repeated freeze-thaw cycles, aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[7]
-
Store aliquots at -80°C for long-term storage (6 months or more) or at -20°C for short-term storage (up to 1 month).[8] Protect from light.[8]
3.5 Preparation of Working Solution
-
Working solutions should be prepared fresh for each experiment by diluting the stock solution directly into the cell culture medium.
-
Important: The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be cytotoxic. Perform a vehicle control experiment using the same final concentration of DMSO.
-
Example Dilution for a 10 µM final concentration:
-
Perform a serial dilution. First, dilute the 100 mM stock solution 1:100 in sterile culture medium to create an intermediate solution of 1 mM (e.g., add 2 µL of 100 mM stock to 198 µL of medium).
-
Next, dilute the 1 mM intermediate solution 1:100 into the final volume of culture medium for your experiment (e.g., add 10 µL of 1 mM solution to 990 µL of medium for a final volume of 1 mL).
-
This two-step dilution results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.
-
Visualized Workflow and Signaling Pathway
4.1 Experimental Workflow: Flupirtine Solution Preparation
References
- 1. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flupirtine maleate | CAS 75507-68-5 | Kv7 channel activator | StressMarq Biosciences Inc. [stressmarq.com]
- 3. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]
- 4. wjgnet.com [wjgnet.com]
- 5. Flupirtine in pain management: pharmacological properties and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: The Use of Flupirtine in Preclinical Models of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from a lesion or disease affecting the somatosensory nervous system. It is characterized by symptoms such as allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased pain from a stimulus that normally provokes pain). A key underlying mechanism of neuropathic pain is neuronal hyperexcitability in both the peripheral and central nervous systems.
Flupirtine is a centrally acting, non-opioid analgesic that exhibits a unique mechanism of action, making it a valuable tool for investigating the mechanisms of and potential treatments for neuropathic pain.[1] It functions as a selective neuronal potassium channel opener (SNEPCO), primarily targeting the Kv7 (KCNQ) family of voltage-gated potassium channels.[2] Activation of these channels leads to neuronal membrane hyperpolarization, which stabilizes the resting membrane potential and reduces neuronal excitability.[2][3][4] This action indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and chronic pain states, without directly binding to it.[2][3] Flupirtine has also been noted to have muscle relaxant properties and potential neuroprotective effects.[3][4]
These application notes provide a comprehensive overview of the use of flupirtine in preclinical models of neuropathic pain, including its mechanism of action, detailed experimental protocols, and a summary of quantitative data from relevant studies.
Mechanism of Action in Neuropathic Pain
Flupirtine's primary analgesic effect stems from its ability to open Kv7 potassium channels.[2][5] In neuropathic pain states, a decrease in the expression and function of Kv7 channels in sensory neurons contributes to their hyperexcitability.[3][6] By activating the remaining Kv7 channels, flupirtine enhances the M-current, a slow potassium current that helps to stabilize the membrane potential below the threshold for action potential firing.[1] This leads to a reduction in the transmission of nociceptive signals.
The hyperpolarization induced by flupirtine also indirectly mitigates the activity of NMDA receptors.[2][3] This is significant because NMDA receptor over-activation is a critical factor in the central sensitization processes that maintain chronic neuropathic pain.[1] Flupirtine's ability to reduce neuronal excitability makes it an effective agent for counteracting the hyperexcitability that characterizes neuropathic pain.[6]
Signaling Pathway of Flupirtine
Caption: Flupirtine activates Kv7 channels, leading to hyperpolarization and reduced neuronal excitability.
Experimental Workflow for Assessing Flupirtine Efficacy
A typical preclinical study to evaluate the efficacy of flupirtine in a neuropathic pain model follows a standardized workflow. This ensures robust and reproducible results.
General Experimental Workflow
Caption: Standard workflow for preclinical evaluation of flupirtine in neuropathic pain models.
Detailed Experimental Protocols
The following protocols are generalized methods based on common practices in neuropathic pain research. Specific parameters may need to be optimized for individual laboratory conditions.
Protocol 1: Induction of a Neuropathic Pain Model (Streptozotocin-Induced Diabetic Neuropathy)
This model is used to study diabetic peripheral neuropathic pain (DPNP).
-
Animals: Male Sprague Dawley rats (250–300 g) are commonly used.[7]
-
Induction: A single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 60 mg/kg is administered.[7] STZ is typically dissolved in a citrate buffer.
-
Confirmation of Diabetes: Blood glucose levels are monitored. Rats with glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.
-
Development of Neuropathy: Behavioral signs of mechanical and thermal hypersensitivity are typically assessed at regular intervals (e.g., weekly) and are expected to develop over several weeks (e.g., 35 days post-STZ).[7]
Protocol 2: Administration of Flupirtine
-
Drug Preparation: Flupirtine is dissolved in an appropriate vehicle (e.g., saline).
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route in rodent models.[7][8]
-
Dosage: Effective doses in rat models of neuropathic pain typically range from 5 mg/kg to 10 mg/kg.[1][7][8] A dose of 10 mg/kg (i.p.) has been shown to be effective in attenuating mechanical hypersensitivity.[7][8] It is crucial to determine non-sedating doses using tests like the rotarod or open-field activity monitoring before proceeding with antinociception testing.[1][9]
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold (PWT) in response to a mechanical stimulus.
-
Apparatus: A dynamic plantar aesthesiometer or a set of calibrated von Frey filaments is used.
-
Procedure:
-
Animals are placed in individual clear plastic chambers on an elevated mesh floor and allowed to acclimate.
-
The stimulus (a metal filament for the aesthesiometer or a von Frey filament) is applied to the plantar surface of the hind paw.
-
For the aesthesiometer, the force is gradually increased until the paw is withdrawn. The force at which withdrawal occurs is recorded as the PWT.[7]
-
A significant decrease in PWT in the injured/neuropathic paw compared to baseline indicates mechanical allodynia.[7]
-
A cut-off force (e.g., 50 g) is set to prevent tissue damage.[7]
-
Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the paw withdrawal latency (PWL) in response to a radiant heat source.
-
Apparatus: A plantar test apparatus (Hargreaves analgesiometer) is used.[7]
-
Procedure:
-
Animals are placed on a glass floor in individual chambers and allowed to acclimate.
-
A movable infrared heat source is positioned under the plantar surface of the hind paw.[7]
-
The heat source is activated, and a timer starts simultaneously. The timer stops automatically when the rat withdraws its paw.[7]
-
The time taken to withdraw the paw is recorded as the PWL.
-
A significant decrease in PWL indicates thermal hyperalgesia.
-
A cut-off time is set to prevent burns.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating flupirtine in rodent models of neuropathic and inflammatory pain.
Table 1: Efficacy of Flupirtine in the Streptozotocin (STZ) Model of Diabetic Neuropathy
| Animal Model | Drug & Dose (i.p.) | Outcome Measure | Key Finding | Citation |
| STZ Rat | Flupirtine (10 mg/kg) | Mechanical Allodynia (PWT) | Significantly increased PWT, attenuating mechanical hypersensitivity. | [7][8] |
| STZ Rat | Flupirtine (10 mg/kg) | Thermal Hyperalgesia (PWL) | No significant effect on PWL. | [7][8] |
| STZ Rat | ML213 (5 mg/kg) | Mechanical Allodynia (PWT) | Significantly increased PWT, similar to flupirtine. | [7][8] |
| STZ Rat | Gabapentin (10 mg/kg) | Mechanical Allodynia (PWT) | Significantly increased PWT, serving as an effective positive control. | [7][8] |
| STZ Rat | Flupirtine + XE991 | Mechanical Allodynia (PWT) | The anti-allodynic effect of flupirtine was prevented by the Kv7 blocker XE991. | [7][8] |
Table 2: Efficacy of Flupirtine in Combination Therapy in Pain Models
| Animal Model | Drug Combination (i.p.) | Outcome Measure | Key Finding | Citation |
| STZ Diabetic Neuropathy (Rat) | Flupirtine (10 mg/kg) + Morphine (1.6 mg/kg) | Hyperalgesia | Combination caused complete reversal of hyperalgesia; individual doses were ineffective. | [1][9] |
| Carrageenan Paw Inflammation (Rat) | Flupirtine (10 mg/kg) + Morphine (0.4 mg/kg) | Hyperalgesia | Combination caused complete reversal of hyperalgesia; individual doses were ineffective. | [1][9] |
| Paclitaxel-Induced Neuropathy (Mouse) | Flupirtine + Pregabalin | Mechanical Allodynia | Synergistic antinociceptive effects observed. | [10] |
| Orofacial Formalin Test (Rat) | Flupirtine + Morphine | Nociceptive Behavior (Phase 2) | Synergistic interaction observed. | [11] |
| Orofacial Formalin Test (Rat) | Flupirtine + Tramadol | Nociceptive Behavior (Phase 2) | Synergistic interaction observed. | [11] |
Conclusion
Flupirtine serves as a valuable pharmacological tool for the study of neuropathic pain. Its well-defined mechanism of action, centered on the activation of Kv7 potassium channels, allows researchers to specifically probe the role of neuronal hyperexcitability in various pain models.[3][5] The protocols and data presented here demonstrate that flupirtine effectively attenuates mechanical allodynia in models like diabetic neuropathy and shows synergistic effects when combined with other analgesics such as opioids and gabapentinoids.[8][9][10] These characteristics make flupirtine a strong candidate for further investigation, both as a standalone therapy and as an adjunctive treatment, in the development of novel therapeutic strategies for neuropathic pain.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]
- 3. Flupirtine as a Potential Treatment for Fibromyalgia [xiahepublishing.com]
- 4. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuropathic pain and Kv7 voltage-gated potassium channels: The potential role of Kv7 activators in the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Kv7 Channel Activators Flupirtine and ML213 Alleviate Neuropathic Pain Behavior in the Streptozotocin Rat Model of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination therapy with flupirtine and opioid: studies in rat pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pregabalin can interact synergistically with Kv7 channel openers to exert antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flupirtine antinociception in the rat orofacial formalin test: an analysis of combination therapies with morphine and tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Neuroprotective Potential of Flupirtine in Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flupirtine is a centrally acting, non-opioid analgesic that was historically used for the treatment of a variety of pain conditions.[1][2] Its unique mechanism of action, distinct from traditional analgesics, has garnered significant interest in its potential neuroprotective properties. Flupirtine functions as a selective neuronal potassium channel opener (SNEPCO), specifically targeting Kv7 channels.[2][3] This activity, along with indirect N-methyl-D-aspartate (NMDA) receptor antagonism and modulation of GABA-A receptors, underpins its potential utility in neurodegenerative disease research, including Alzheimer's disease.[2]
Research has indicated that Flupirtine can protect neurons from apoptosis induced by neurotoxic insults, such as those mediated by the β-amyloid (Aβ) peptide, a key pathological hallmark of Alzheimer's disease.[4][5] Although Flupirtine has been withdrawn from the market in Europe due to the risk of severe liver injury, its distinct pharmacological profile makes it a valuable tool for preclinical research to explore neuroprotective pathways and validate targets in the context of Alzheimer's disease.[2][3]
These application notes provide a summary of the mechanism, key quantitative data, and detailed experimental protocols for utilizing Flupirtine in Alzheimer's disease research models.
Mechanism of Action in Alzheimer's Disease Context
Flupirtine's neuroprotective effects are believed to be multifactorial:
-
Kv7 Channel Activation: Flupirtine is a pan-agonist of Kv7.2-Kv7.5 channels.[3] Activation of these potassium channels leads to hyperpolarization of the neuronal membrane, which stabilizes the resting potential and reduces neuronal hyperexcitability, a phenomenon implicated in Alzheimer's pathology.[3][6][7] This hyperpolarization enhances the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel, thereby reducing calcium (Ca²⁺) influx.[8]
-
Indirect NMDA Receptor Antagonism: By stabilizing the neuronal membrane potential, Flupirtine indirectly antagonizes NMDA receptor-mediated excitotoxicity.[1][9] Excessive Ca²⁺ influx through NMDA receptors is a critical step in the neurotoxic cascade triggered by Aβ, leading to oxidative stress and apoptosis.[10]
-
Anti-Apoptotic Effects: Flupirtine has been shown to exert potent anti-apoptotic activity.[11][12] This is achieved through at least two mechanisms:
-
Upregulation of Bcl-2: Pre-incubation with Flupirtine can increase the expression of the anti-apoptotic protein Bcl-2.[11]
-
Preservation of Glutathione (GSH) Levels: Flupirtine helps to normalize the levels of the antioxidant glutathione, which are often depleted by Aβ-induced oxidative stress.[5][11]
-
-
Potential Modulation of GSK-3β Pathway: Glycogen synthase kinase-3β (GSK-3β) is a key enzyme involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs), another primary hallmark of Alzheimer's.[13][14] Aβ can activate GSK-3β, creating a pathological link between the two major features of the disease.[14][15] While direct inhibition of GSK-3β by Flupirtine is not established, its ability to counteract Aβ-induced toxicity suggests a potential downstream modulation of pathways involving GSK-3β.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating Flupirtine.
Table 1: Summary of In Vitro Neuroprotection Data
| Parameter | Model System | Treatment | Flupirtine Concentration | Result | Reference |
|---|---|---|---|---|---|
| Cell Viability | Primary rat cortical neurons | 1 µM Aβ₂₅₋₃₅ | 1 µg/mL | Increased cell viability from 31.1% (Aβ alone) to 74.6% | [5] |
| Cell Viability | Primary rat cortical neurons | 1 µM Aβ₂₅₋₃₅ | 5 µg/mL | Increased cell viability from 31.1% (Aβ alone) to 65.4% | [5] |
| Apoptosis | Primary neurons | Aβ₂₅₋₃₅ | 1 µg/mL | Significantly reduced the neurotoxic (apoptotic) effect | [11] |
| Glutathione (GSH) Levels | Primary rat cortical neurons | 1 µM Aβ₂₅₋₃₅ | Not specified | Partially prevented the depletion of GSH from 21.4 to 7.4 nmol/10⁶ cells |[5] |
Table 2: Summary of In Vivo / Clinical Efficacy Data
| Parameter | Model / Population | Treatment | Dosage | Result | Reference |
|---|---|---|---|---|---|
| Cognitive Function (ADAS-Cog) | Patients with Creutzfeldt-Jakob Disease (CJD) | Flupirtine vs. Placebo | Not specified | Significantly less deterioration. Mean change in ADAS-Cog: +8.4 (Flupirtine) vs. +20.6 (Placebo), p=0.02. | [4][16] |
| Neuroprotection (Infarct Volume) | Mouse model of focal cerebral ischemia | Flupirtine vs. Saline | 10 mg/kg (i.p.) | Significant reduction in infarct volume and inhibition of calpain activation. | [10][17] |
| Axonal Excitability | Healthy Human Subjects | Flupirtine vs. Placebo | 200 mg (p.o.) | Reduced ectopic axonal activity induced by ischemia. |[18] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Aβ-Induced Toxicity
This protocol is designed to assess the ability of Flupirtine to protect cultured neurons from cell death induced by the toxic Aβ peptide fragment Aβ₂₅₋₃₅ or the full-length Aβ₁₋₄₂.[5][19]
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptide (prepared as oligomers)
-
Flupirtine maleate salt
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Glutathione assay kit
Methodology:
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated 96-well plates (for viability assays) or chamber slides (for imaging) at an appropriate density.
-
Culture the neurons for 5-7 days in vitro (DIV) to allow for maturation.
-
-
Compound Preparation:
-
Prepare a stock solution of Flupirtine maleate in DMSO and further dilute in culture medium to final concentrations (e.g., 1 µg/mL and 5 µg/mL).
-
Prepare aggregated Aβ peptide by incubating a stock solution (e.g., 1 mM in sterile water) at 37°C for several days. Dilute to a final working concentration (e.g., 1 µM for Aβ₂₅₋₃₅).
-
-
Treatment:
-
Pre-incubate the neuronal cultures with Flupirtine-containing medium or vehicle control for 2 hours.
-
Add the prepared Aβ peptide to the wells. Include control wells with vehicle only, Flupirtine only, and Aβ only.
-
Incubate the plates for the desired duration (e.g., 24-72 hours for Aβ₁₋₄₂ or up to 5 days for Aβ₂₅₋₃₅).[5]
-
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Add MTT solution to each well and incubate for 3-4 hours at 37°C. Solubilize the formazan crystals with DMSO or solubilization buffer and read the absorbance at 570 nm. Express results as a percentage of the vehicle-treated control.
-
Apoptosis (TUNEL Assay): Fix the cells on chamber slides with 4% paraformaldehyde. Follow the manufacturer's protocol for the TUNEL assay to label apoptotic cells. Counterstain with DAPI for total cell nuclei. Visualize using fluorescence microscopy and quantify the percentage of TUNEL-positive cells.
-
Glutathione Levels: Lyse the cells from parallel plates and measure the intracellular GSH concentration using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.[5]
-
Protocol 2: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
This protocol provides a general framework for evaluating the therapeutic potential of Flupirtine in a transgenic mouse model that develops key features of Alzheimer's pathology, such as the Tg2576 or 5xFAD mouse.[20][21]
Materials:
-
Transgenic Alzheimer's disease mouse model (e.g., Tg2576, aged 9-12 months) and wild-type littermate controls.[20][21]
-
Flupirtine maleate salt
-
Vehicle for injection (e.g., sterile saline or 0.5% carboxymethylcellulose).
-
Behavioral testing apparatus (e.g., Morris water maze).
-
Reagents for tissue processing, immunohistochemistry (antibodies against Aβ and phospho-tau), and biochemical analysis (ELISA kits for Aβ).
Methodology:
-
Animal Dosing:
-
Randomly assign aged transgenic mice to treatment groups (e.g., Vehicle, Flupirtine 10 mg/kg). Include a cohort of wild-type controls.
-
Administer Flupirtine or vehicle via intraperitoneal (i.p.) injection or oral gavage daily for a period of 4-12 weeks.
-
Monitor animal health and body weight regularly.
-
-
Behavioral Assessment:
-
In the final two weeks of treatment, conduct cognitive testing using a validated paradigm such as the Morris water maze to assess spatial learning and memory.[20]
-
Record parameters like escape latency (time to find the hidden platform) during the learning phase and time spent in the target quadrant during the probe trial.
-
-
Tissue Collection and Analysis:
-
At the end of the study, anesthetize the mice and collect blood for plasma analysis if required.
-
Perfuse the animals transcardially with ice-cold saline.
-
Harvest the brain. Hemisect the brain: use one hemisphere for biochemical analysis and fix the other in 4% paraformaldehyde for histology.
-
-
Biochemical Analysis:
-
Homogenize the brain hemisphere in appropriate buffers to extract soluble and insoluble protein fractions.
-
Quantify the levels of Aβ₄₀ and Aβ₄₂ in the brain homogenates using specific ELISA kits.
-
-
Histopathological Analysis:
-
Process the fixed hemisphere for paraffin embedding or cryosectioning.
-
Perform immunohistochemistry on brain sections using antibodies specific for Aβ plaques (e.g., 6E10) and hyperphosphorylated tau (e.g., AT8).
-
Quantify the plaque burden and tau pathology in relevant brain regions (e.g., hippocampus and cortex) using image analysis software.
-
Mandatory Visualizations
Caption: Proposed neuroprotective signaling pathway of Flupirtine in Alzheimer's disease.
Caption: Experimental workflow for the in vitro neuroprotection assay.
Caption: Experimental workflow for in vivo efficacy studies in Alzheimer's mouse models.
References
- 1. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flupirtine - Wikipedia [en.wikipedia.org]
- 3. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of flupirtine on cognitive function in patients with CJD: A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection of flupirtine on beta-amyloid-induced apoptosis in neuronal cells in vitro: prevention of amyloid-induced glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flupirtine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. The Kv7 potassium channel activator flupirtine affects clinical excitability parameters of myelinated axons in isolated rat sural nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. The indirect NMDAR inhibitor flupirtine induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological intervention in age-associated brain disorders by Flupirtine: Alzheimer's and prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GSK-3β and its Inhibitors in Alzheimer's Disease: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of flupirtine on cognitive function in patients with CJD | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 19. innoprot.com [innoprot.com]
- 20. inotiv.com [inotiv.com]
- 21. criver.com [criver.com]
Flupirtine: A Promising Neuroprotective Agent in Preclinical Stroke Models
Application Notes and Protocols for Researchers
Flupirtine, a centrally acting non-opioid analgesic, has garnered significant interest for its neuroprotective properties in preclinical models of ischemic stroke. These application notes provide a comprehensive overview of its mechanism of action, experimental protocols for its evaluation, and key quantitative data from published studies. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for stroke.
Introduction to Flupirtine's Neuroprotective Potential
Flupirtine has demonstrated significant neuroprotective effects in various in vitro and in vivo models of cerebral ischemia.[1][2][3] Its multifaceted mechanism of action, which extends beyond analgesia, makes it an attractive candidate for mitigating neuronal damage following a stroke. Studies have shown that flupirtine can reduce infarct volume, improve neurological outcomes, and promote long-term recovery in animal models.[1][4] A key advantage of flupirtine is its favorable tolerability profile and its ability to be administered post-ischemic insult, highlighting its clinical translational potential.[1]
Mechanism of Action
Flupirtine's neuroprotective effects are attributed to a combination of mechanisms that ultimately reduce excitotoxicity, oxidative stress, and apoptosis.[2][5]
Key Mechanisms:
-
Indirect NMDA Receptor Antagonism: Flupirtine acts as an indirect N-methyl-D-aspartate (NMDA) receptor antagonist.[1][6] It achieves this by opening neuronal Kv7 (KCNQ) potassium channels, which leads to membrane hyperpolarization.[2][7] This stabilization of the resting membrane potential enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor, thereby reducing excessive calcium influx and subsequent excitotoxicity.[3][6]
-
Upregulation of Anti-apoptotic Proteins: Flupirtine has been shown to increase the expression of the anti-apoptotic protein Bcl-2.[2][5] This action helps to counteract the apoptotic cascade initiated by ischemic injury.
-
Antioxidant Properties: The compound exhibits antioxidant effects, partly by increasing levels of glutathione, a key intracellular antioxidant.[2][5] This helps to mitigate oxidative stress, a major contributor to secondary injury after stroke.
-
Modulation of Intracellular Signaling Pathways: Flupirtine influences several critical signaling pathways involved in neuronal survival and death. Notably, it has been shown to:
-
Inhibit Glycogen Synthase Kinase-3β (GSK-3β): By inhibiting GSK-3β, flupirtine can promote cell survival.[2][8] GSK-3β inhibition has been linked to neuroprotection in stroke models.[9]
-
Modulate the Calpain-STAT6-JNK/NF-κB Axis: Flupirtine reduces the stroke-induced increase in intracellular calcium, which in turn inhibits the activation of calpain.[1][10] This prevents the degradation of STAT6, a transcription factor that can inhibit the pro-inflammatory and pro-apoptotic JNK and NF-κB signaling pathways.[1][10]
-
Below is a diagram illustrating the proposed signaling pathway for Flupirtine's neuroprotective action.
Quantitative Data from Preclinical Stroke Models
The following tables summarize key quantitative findings from studies investigating Flupirtine in animal models of stroke.
Table 1: Dose-Response Effect of Flupirtine on Infarct Volume
| Animal Model | Stroke Induction | Flupirtine Dose (mg/kg) | Administration Route | Time of Administration | Outcome Measure | Result | Citation |
| Mice | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 1 | i.p. | Pre-treatment | Infarct Area (mm²) | 20.1 +/- 3.6 (vs. 24.3 +/- 4.8 in controls) | [3] |
| Mice | pMCAO | 10 | i.p. | Pre-treatment | Infarct Area (mm²) | 19.5 +/- 3.9 (vs. 24.3 +/- 4.8 in controls) | [3] |
| Mice | Transient Middle Cerebral Artery Occlusion (tMCAO) | 1 | i.p. | During reperfusion | Infarct Volume | No significant effect | [1][10] |
| Mice | tMCAO | 5 | i.p. | During reperfusion | Infarct Volume | Significant reduction | [1][10] |
| Mice | tMCAO | 10 | i.p. | During reperfusion | Infarct Volume | Significant reduction | [1][10] |
Table 2: Therapeutic Time Window of Flupirtine Administration
| Animal Model | Stroke Induction | Flupirtine Dose (mg/kg) | Administration Route | Time of Administration Post-Stroke | Outcome Measure | Result | Citation |
| Mice | tMCAO | 10 | i.p. | 3 hours | Infarct Volume | Neuroprotective | [1] |
| Mice | tMCAO | 10 | i.p. | 6 hours | Infarct Volume | Neuroprotective | [1] |
| Mice | tMCAO | 10 | i.p. | 9 hours | Infarct Volume | Neuroprotective | [1] |
| Mice | tMCAO | 10 | i.p. | 12 hours | Infarct Volume | No significant effect | [1] |
| Rats | 4-Vessel Occlusion (Global Ischemia) | 5 | i.p. | Post-treatment | Neuronal Damage | No effect | [11] |
Experimental Protocols
The following are generalized protocols for studying the neuroprotective effects of Flupirtine in a mouse model of focal cerebral ischemia. These should be adapted based on specific experimental goals and institutional guidelines.
Animal Model and Stroke Induction
A common model is the transient middle cerebral artery occlusion (tMCAO) model in mice.
Protocol for tMCAO:
-
Anesthesia: Anesthetize the mouse with isoflurane (3% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
-
Surgical Preparation: Place the mouse in a supine position and maintain body temperature at 37°C. Make a midline cervical incision.
-
Vessel Exposure: Carefully dissect the soft tissues to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the distal ECA. Introduce a silicone-coated 6-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Duration of Occlusion: Maintain the filament in place for a predetermined period (e.g., 60 minutes).
-
Reperfusion: Withdraw the filament to allow reperfusion. Suture the incision.
-
Sham Control: Perform the same surgical procedure without inserting the filament.
Flupirtine Administration
Preparation: Dissolve Flupirtine maleate in normal saline or another appropriate vehicle.
Administration:
-
Route: Intraperitoneal (i.p.) injection is commonly used.[1][11]
-
Dosage: Based on dose-response studies, a dose of 5-10 mg/kg is often effective.[1][10]
-
Timing: Administer at the desired time point post-reperfusion (e.g., 3, 6, or 9 hours).[1]
Assessment of Neuroprotection
4.3.1. Infarct Volume Measurement (TTC Staining)
-
Euthanasia and Brain Collection: At a predetermined time point (e.g., 48 hours post-stroke), euthanize the mice and perfuse transcardially with cold saline.[1]
-
Brain Slicing: Remove the brain and section it into 2 mm coronal slices.
-
Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Image Analysis: Acquire images of the stained sections and quantify the infarct area in each slice using image analysis software. Calculate the total infarct volume, often corrected for edema.
4.3.2. Apoptosis Assessment (TUNEL Staining)
-
Tissue Preparation: Perfuse animals with saline followed by 4% paraformaldehyde. Collect and cryoprotect the brains.
-
Sectioning: Cut cryosections (e.g., 20 µm) of the brain.
-
Staining: Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining according to the manufacturer's protocol to identify apoptotic cells.
-
Quantification: Count the number of TUNEL-positive cells in the peri-infarct region under a fluorescence microscope.[10]
4.3.3. Western Blotting for Signaling Proteins
-
Protein Extraction: Homogenize ischemic hemisphere tissue samples in lysis buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., STAT6, phospho-c-Jun, NF-κB, IκBα) and appropriate secondary antibodies.[1]
-
Detection and Analysis: Visualize protein bands using a chemiluminescence detection system and perform densitometric analysis.[1]
Behavioral Assessment
To evaluate functional recovery, a battery of behavioral tests can be performed at various time points post-stroke.
-
Neurological Deficit Score: Assess motor deficits using a standardized scoring system (e.g., 0-5 scale).
-
Rotarod Test: Evaluate motor coordination and balance.
-
Grip Strength Test: Measure forelimb muscle strength.
-
Morris Water Maze: Assess spatial learning and memory in long-term studies.[11]
Conclusion
Flupirtine demonstrates significant neuroprotective potential in preclinical stroke models, with a well-defined therapeutic window and multiple mechanisms of action. The protocols outlined in these application notes provide a framework for researchers to further investigate its efficacy and elucidate its therapeutic mechanisms. Rigorous experimental design and comprehensive assessment of both histological and functional outcomes are crucial for advancing our understanding of Flupirtine as a potential stroke therapy.
References
- 1. The indirect NMDAR inhibitor flupirtine induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Flupirtine protects neurons against excitotoxic or ischemic damage and inhibits the increase in cytosolic Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flupirtine reduces functional deficits and neuronal damage after global ischemia in rats | Semantic Scholar [semanticscholar.org]
- 5. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Neuronal potassium channel opening with flupirtine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of glycogen synthase kinase-3β enhances cognitive recovery after stroke: the role of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3β inhibition elicits a neuroprotection by restoring lysosomal dysfunction in neurons via facilitation of TFEB nuclear translocation after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flupirtine reduces functional deficits and neuronal damage after global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flupirtine Treatment in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). EAE recapitulates key pathological features of MS, including CNS inflammation, demyelination, axonal damage, and neurological deficits. The model is instrumental in dissecting disease mechanisms and for the preclinical evaluation of potential therapeutic agents.
Flupirtine is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener (SNEPCO). Its primary mechanism of action involves the activation of Kv7 (KCNQ) voltage-gated potassium channels, which leads to neuronal hyperpolarization and reduced excitability.[1] Additionally, Flupirtine exhibits indirect N-methyl-D-aspartate (NMDA) receptor antagonist properties and has demonstrated neuroprotective effects in various models of neuronal injury.[2][3] These properties make Flupirtine a candidate for investigation in neuroinflammatory and neurodegenerative diseases like MS.
These application notes provide a summary of the available data and detailed protocols for studying the effects of Flupirtine in the context of EAE.
Data Presentation
The following tables summarize the available quantitative data from a key study investigating Flupirtine in a rat model of MOG-induced autoimmune optic neuritis, a form of EAE. It is important to note that this study found no significant effect of Flupirtine monotherapy on the clinical course of EAE (paralysis) or on inflammation and demyelination in the optic nerve. However, it did demonstrate a neuroprotective effect on retinal ganglion cells (RGCs).
Table 1: Effect of Flupirtine on Clinical Score in MOG-Induced EAE in Rats
| Treatment Group | Mean Clinical Score (Arbitrary Units) | Statistical Significance vs. Vehicle |
| Vehicle | ~2.5 (peak) | - |
| Flupirtine | ~2.5 (peak) | Not Significant[4] |
| IFN-β1a | ~1.5 (peak) | P < 0.05[4] |
| Flupirtine + IFN-β1a | ~1.5 (peak) | P < 0.05[4] |
Note: Clinical scores are estimated from the graphical data presented in the source publication. The study reported that Flupirtine had no effect on the clinical disease course.[4]
Table 2: Neuroprotective Effect of Flupirtine on Retinal Ganglion Cells (RGCs) in MOG-Induced Optic Neuritis in Rats
| Treatment Group | RGC Density (cells/mm²) at Day 8 Post-EAE Manifestation | Statistical Significance vs. Vehicle |
| Vehicle | 962 ± 100 | - |
| Flupirtine | 1456 ± 109 | P = 0.00856[4] |
Table 3: Effect of Flupirtine on Optic Nerve Histopathology in MOG-Induced Optic Neuritis in Rats
| Treatment Group | Demyelination | Inflammatory Infiltration (ED1+ macrophages/microglia) |
| Vehicle | Present | Present |
| Flupirtine | Similar to Vehicle[4] | Similar to Vehicle[4] |
Experimental Protocols
Induction of EAE in C57BL/6 Mice (MOG35-55 Model)
This protocol describes the induction of a chronic progressive EAE model in C57BL/6 mice.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 0.9% Saline
-
Female C57BL/6 mice, 8-12 weeks old
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55 in the final emulsion. Mix equal volumes of MOG35-55 solution (in sterile PBS or saline) and CFA. Emulsify by repeatedly drawing the mixture into and out of a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Anesthetize the mice. Subcutaneously inject 100-200 µL of the MOG35-55/CFA emulsion, typically split between two sites on the flank or back.
-
Pertussis Toxin Administration: On Day 0 and again on Day 2 post-immunization, administer 100-300 ng of PTX in 100-200 µL of sterile PBS via intraperitoneal (i.p.) injection. The exact dose of PTX may need to be titrated to achieve the desired disease severity.
Flupirtine Treatment Protocol
This protocol is based on dosages used in neuroprotection studies.
Materials:
-
Flupirtine maleate
-
Vehicle (e.g., sterile saline, or as described in specific studies)
-
Gavage needles or equipment for i.p. injection
Procedure:
-
Preparation of Flupirtine Solution: Dissolve Flupirtine maleate in the chosen vehicle to the desired concentration. A dosage of 10 mg/kg has been used in mouse models of neuroprotection.[2]
-
Administration: Administer Flupirtine or vehicle to the mice daily, starting from a predetermined day post-immunization (e.g., prophylactic treatment from Day 0, or therapeutic treatment from the onset of clinical signs). Administration can be via oral gavage or i.p. injection.
Clinical Scoring of EAE
Monitor the mice daily for clinical signs of EAE, starting from around day 7 post-immunization. Body weight should also be recorded daily.
Scoring Scale: [5]
-
0: No clinical signs.
-
0.5: Distal limp tail.
-
1.0: Complete limp tail.
-
1.5: Limp tail and hind limb weakness.
-
2.0: Unilateral partial hind limb paralysis.
-
2.5: Bilateral partial hind limb paralysis.
-
3.0: Complete hind limb paralysis.
-
3.5: Complete hind limb paralysis and unilateral forelimb weakness.
-
4.0: Complete hind and forelimb paralysis.
-
5.0: Moribund or dead.
Immunohistochemistry for Spinal Cord Analysis
This protocol outlines the steps for staining spinal cord sections to assess inflammation and demyelination.
Materials:
-
Spinal cords from perfused mice (e.g., with 4% paraformaldehyde)
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies (e.g., anti-Myelin Basic Protein (MBP) for myelin, anti-Iba1 for microglia/macrophages, anti-GFAP for astrocytes, anti-CD4 for T-helper cells)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Tissue Preparation: After perfusion, dissect the spinal cord and post-fix in 4% PFA overnight. Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until it sinks. Embed the spinal cord in OCT compound and freeze.
-
Sectioning: Cut 10-20 µm thick transverse or longitudinal sections using a cryostat and mount them on slides.
-
Staining:
-
Wash the sections with PBS.
-
Perform antigen retrieval if necessary (method depends on the antibody).
-
Permeabilize the sections with a solution like 0.3% Triton X-100 in PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS.
-
Incubate with appropriate secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Wash with PBS.
-
Counterstain with DAPI.
-
Mount with a coverslip using an appropriate mounting medium.
-
-
Analysis: Image the stained sections using a fluorescence microscope. Quantify the area of demyelination (loss of MBP staining) and the number of infiltrating immune cells per area.
Flow Cytometry for Immune Cell Profiling in the CNS
This protocol is for the isolation and analysis of immune cells from the spinal cord of EAE mice.
Materials:
-
Spinal cords from perfused mice
-
Digestion buffer (e.g., Collagenase D, DNase I in HBSS)
-
Percoll or Ficoll-Paque
-
RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorophore-conjugated antibodies for cell surface markers (e.g., CD45, CD4, CD8, CD25)
-
Intracellular staining kit (for transcription factors like FoxP3 for Tregs, T-bet for Th1, and RORγt for Th17)
-
Flow cytometer
Procedure:
-
Cell Isolation:
-
Mechanically dissociate the spinal cord tissue.
-
Digest the tissue with digestion buffer at 37°C.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Isolate mononuclear cells using a Percoll or Ficoll gradient.
-
-
Staining:
-
Resuspend the cells in FACS buffer.
-
Block Fc receptors with anti-CD16/32.
-
Stain for cell surface markers.
-
For intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular markers (e.g., FoxP3, T-bet, RORγt).
-
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze using appropriate software. Gate on specific cell populations (e.g., CD45high for infiltrating leukocytes, then CD4+ for T-helper cells, and further for Th1, Th17, and Treg subsets).
Mandatory Visualization
Caption: EAE pathogenesis and potential neuroprotective action of Flupirtine.
Caption: Experimental workflow for evaluating Flupirtine in EAE.
References
- 1. Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The indirect NMDAR inhibitor flupirtine induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of flupirtine in prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flupirtine as Neuroprotective Add-On Therapy in Autoimmune Optic Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
Application Notes and Protocols for Flupirtine Administration in Creutzfeldt-Jakob Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupirtine, a centrally acting, non-opioid analgesic, has garnered significant interest for its neuroprotective properties in the context of neurodegenerative disorders, including Creutzfeldt-Jakob disease (CJD). These application notes provide a comprehensive overview of the administration of Flupirtine in preclinical CJD models, summarizing key quantitative data, detailing experimental protocols, and visualizing associated cellular pathways and workflows. Flupirtine's mechanism of action in prion disease models primarily revolves around its anti-apoptotic and antioxidant effects, rather than a direct interaction with prion protein aggregation.[1][2][3][4] It has been shown to normalize intracellular glutathione levels and increase the expression of the anti-apoptotic protein Bcl-2, thereby protecting neuronal cells from the toxicity induced by prion protein fragments.[1][2][5]
Data Presentation: Efficacy of Flupirtine in In Vitro CJD Models
The following tables summarize the quantitative data on the neuroprotective effects of Flupirtine in neuronal cell cultures exposed to the toxic prion protein fragment PrP106-126, a commonly used in vitro model for studying CJD pathology.
Table 1: Neuroprotective Effect of Flupirtine on Neuronal Viability
| CJD Model System | Prion Peptide Concentration | Flupirtine Concentration | Treatment Duration | Outcome Measure | Result | Reference |
| Primary cortical neurons | 50 µM PrP106-126 | 1-3 µg/mL | 9 days | Cell Viability | Significant reduction in neurotoxicity | [2] |
| Primary cortical neurons | PrPSc or PrP106-126 | > 3 µg/mL | Not specified | Cytoprotection | Significant reduction in toxic effects | [1] |
| Primary cortical neurons | PrPSc or PrP106-126 | 10 µg/mL | Not specified | Cytoprotection | Significant cytoprotective effect observed | [1] |
Table 2: Effect of Flupirtine on Intracellular Glutathione (GSH) Levels
| CJD Model System | Prion Peptide Concentration | Flupirtine Concentration | Time Point | Outcome Measure | Result | Reference |
| Neuronal cell cultures | 100 µM PrP106-126 | 1 µg/mL | Day 1 | Reduced GSH Level | Increase from 26% to 80% of control | [1] |
| Neuronal cell cultures | 100 µM PrP106-126 | 1 µg/mL | Day 9 | Reduced GSH Level | Increase from 12% to 48% of control | [1] |
| Cortical neurons | PrP106-126 | 1-3 µg/mL | Not specified | GSH Content | Strongly blocked the >70% decrease caused by PrP106-126 | [2] |
Table 3: Effect of Flupirtine on Bcl-2 Protein Expression
| CJD Model System | Prion Peptide/Condition | Flupirtine Concentration | Outcome Measure | Result | Reference |
| Neuronal cell cultures | 100 µM PrP106-126 | 1 µg/mL | Bcl-2 Protein Level | 2.5-fold increase | [1] |
| hNT neurons | Basal conditions | 3 µM | Bcl-2 Protein Level | > 6-fold increase | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Flupirtine in CJD cell culture models. These protocols are based on published methodologies and standard laboratory practices.
Protocol 1: Assessment of Neuroprotection using MTT Assay
This protocol determines the viability of neuronal cells exposed to the toxic PrP106-126 fragment in the presence and absence of Flupirtine.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
PrP106-126 peptide (lyophilized)
-
Flupirtine maleate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Peptide and Drug Preparation: Prepare a stock solution of PrP106-126 in sterile water. Prepare a stock solution of Flupirtine in DMSO. Further dilute both in culture medium to the desired final concentrations.
-
Treatment:
-
Control Group: Treat cells with vehicle (medium with a corresponding low percentage of DMSO).
-
PrP106-126 Group: Treat cells with the desired concentration of PrP106-126 (e.g., 50 µM).
-
Flupirtine + PrP106-126 Group: Co-treat cells with PrP106-126 and varying concentrations of Flupirtine (e.g., 1, 3, 10 µg/mL).
-
-
Incubation: Incubate the plate for the desired duration (e.g., 9 days), replacing the medium with fresh treatment solutions every 2-3 days.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group.
Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels
This protocol measures the levels of reduced glutathione, a key antioxidant, in response to treatment.
Materials:
-
Treated cell cultures from Protocol 1 (in a larger format, e.g., 6-well plates)
-
GSH-Glo™ Glutathione Assay kit (or similar)
-
Lysis buffer
-
Luminometer
Procedure:
-
Cell Lysis: After the treatment period (e.g., 1 and 9 days), wash the cells with ice-cold PBS and lyse them according to the assay kit manufacturer's instructions.
-
Assay:
-
Prepare the GSH-Glo™ reagent.
-
Add the reagent to the cell lysates in a white-walled 96-well plate.
-
Incubate at room temperature for 30 minutes.
-
Add the Luciferin Detection Reagent and incubate for another 15 minutes.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the protein concentration of the lysates. Express GSH levels as a percentage of the control group.
Protocol 3: Western Blot Analysis of Bcl-2 Expression
This protocol quantifies the expression of the anti-apoptotic protein Bcl-2.
Materials:
-
Treated cell cultures from Protocol 1 (in a larger format, e.g., 6-well plates)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: Rabbit anti-Bcl-2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control primary antibody: Mouse anti-β-actin
-
Loading control secondary antibody: HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer, and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Bcl-2 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Loading Control and Analysis: Strip the membrane and re-probe with the β-actin antibody as a loading control. Quantify the band intensities and normalize the Bcl-2 signal to the β-actin signal.
Mandatory Visualizations
Signaling Pathway of Flupirtine's Neuroprotective Action in CJD Models
Caption: Flupirtine's neuroprotective signaling pathway in prion disease models.
Experimental Workflow for Assessing Flupirtine's Efficacy
Caption: Workflow for in vitro evaluation of Flupirtine in CJD models.
Logical Relationship of Flupirtine's Effects
Caption: Logical flow from Flupirtine administration to neuroprotection.
References
- 1. Portico [access.portico.org]
- 2. Effect of flupirtine on Bcl-2 and glutathione level in neuronal cells treated in vitro with the prion protein fragment (PrP106-126) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of flupirtine in prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neural cell engraftment therapy for sporadic Creutzfeldt-Jakob disease restores neuroelectrophysiological parameters in a cerebral organoid model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flupirtine increases the levels of glutathione and Bc1-2 in hNT (human Ntera/D1) neurons: mode of action of the drug-mediated anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Flupirtine and its Metabolites in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupirtine is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener (SNEPCO).[1][2] Its unique mechanism of action, which involves the activation of Kv7 (KCNQ) potassium channels, leads to neuronal hyperpolarization and indirect inhibition of NMDA receptor-mediated signaling.[3][4][5][6] This profile confers analgesic, muscle relaxant, and neuroprotective properties.[1][2][5][7] Understanding the distribution and concentration of Flupirtine and its pharmacologically active metabolites in various tissues is crucial for preclinical and clinical drug development, enabling a comprehensive assessment of its pharmacokinetic and pharmacodynamic profile.
This document provides detailed application notes and protocols for the quantification of Flupirtine and its primary metabolites, including the active N-acetylated metabolite D-13223, and the mercapturic acid derivatives M-424 and M-466, in tissue samples. The methodologies described are based on established analytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3][4][8]
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Flupirtine and its metabolites in biological matrices. These values are provided as a reference and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Method Validation Parameters for Flupirtine and D-13223 in Biological Samples
| Parameter | Flupirtine | D-13223 | Reference |
| Linearity Range | 10.00–2000.00 ng/mL (plasma) | 2.00–400.00 ng/mL (plasma) | [4] |
| 0.5–500 ng/mL (serum) | 0.5–500 ng/mL (serum) | [8] | |
| 20–5000 ng/mL (urine) | 20–5000 ng/mL (urine) | [8] | |
| 5.0–5000 ng/mL (feces) | 5.0–5000 ng/mL (feces) | [8] | |
| Intra- and Inter-run Precision (RSD) | < 9.26% | < 9.26% | [4] |
| Accuracy | -5.80% to 3.31% | -5.80% to 3.31% | [4] |
| Extraction Recovery | 88.3%–97.2% | 88.3%–97.2% | [4] |
Table 2: LC-MS/MS Method Validation Parameters for Mercapturic Acid Metabolites in Urine
| Parameter | M-424 | M-466 | Reference |
| Linearity Range | 5.0–5000 ng/mL | 5.0–5000 ng/mL | [8] |
Experimental Protocols
Tissue Sample Preparation
This protocol provides a general framework for the extraction of Flupirtine and its metabolites from tissue samples. Optimization may be required depending on the tissue type.
Materials:
-
Tissue sample (e.g., liver, brain), stored at -80°C
-
Homogenization buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)
-
Potter-Elvehjem homogenizer, bead beater, or similar homogenization equipment
-
Internal Standard (IS) solution (e.g., Flupirtine-d4, Diphenhydramine)
-
Organic extraction solvent (e.g., methyl-tert-butylether, or a mixture of ethyl acetate and hexane)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (mobile phase)
Protocol:
-
Tissue Weighing and Homogenization:
-
Accurately weigh a portion of the frozen tissue sample (e.g., 100-200 mg).
-
Add a pre-determined volume of ice-cold homogenization buffer (e.g., 1:4 w/v, tissue to buffer).
-
Homogenize the tissue on ice until a uniform homogenate is obtained.
-
-
Sample Spiking and Extraction:
-
To an aliquot of the tissue homogenate (e.g., 200 µL), add the internal standard solution.
-
Add the organic extraction solvent (e.g., 1 mL).
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
-
Phase Separation and Drying:
-
Centrifuge the mixture at high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL) used for the LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
-
LC-MS/MS Analysis
The following are example LC-MS/MS conditions that can be adapted for the analysis of Flupirtine and its metabolites.
Chromatographic Conditions:
-
LC System: Agilent 1100 or equivalent
-
Column: C18 reverse-phase column (e.g., XTerra MS C18, 3.5 µm, 2.1 x 100 mm)
-
Mobile Phase:
-
Flow Rate: 0.25 mL/min[4]
-
Injection Volume: 20 µL
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer (e.g., API 3200)
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by direct infusion of analytical standards for Flupirtine, D-13223, M-424, M-466, and the internal standard.
Visualizations
Flupirtine Signaling Pathway
Caption: Flupirtine's mechanism of action.
Experimental Workflow for Tissue Analysis
Caption: Workflow for tissue sample analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]
- 4. The indirect NMDAR inhibitor flupirtine induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Flupirtine shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Neuronal potassium channel opening with flupirtine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Measurement of Flupirtine's Effect on Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupirtine is a centrally acting, non-opioid analgesic that functions as a selective neuronal potassium channel opener (SNEPCO).[1] Its mechanism of action involves the activation of specific potassium channels, leading to neuronal hyperpolarization and reduced excitability. This unique mode of action underlies its analgesic, muscle relaxant, and neuroprotective properties.[1][2] The primary targets of Flupirtine are the voltage-gated potassium channels of the Kv7 (KCNQ) family, specifically subtypes Kv7.2, Kv7.3, Kv7.4, and Kv7.5, as well as G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2][3] Understanding the interaction of Flupirtine with these channels is crucial for the development of novel therapeutics targeting neuronal hyperexcitability.
These application notes provide detailed protocols for two common in vitro assays used to measure the effect of Flupirtine on potassium channels: whole-cell patch-clamp electrophysiology and thallium flux assays.
Data Presentation: Quantitative Analysis of Flupirtine's Potency
The following table summarizes the half-maximal effective concentration (EC₅₀) values of Flupirtine for various potassium channel subtypes as determined by in vitro assays.
| Channel Subtype | Assay Type | Cell Line | EC₅₀ (µM) | Reference |
| Kv7.2/7.3 (heteromer) | Thallium Flux | HEK293 | 3.6 | [2] |
| GIRK (Kir3) | Whole-Cell Patch Clamp | Hippocampal Neurons | 0.6 | [4][5] |
| Native Kv7 Channels | Whole-Cell Patch Clamp | Nodose Ganglion Neurons | ~10 | [6] |
Signaling Pathways and Experimental Workflows
Flupirtine's Mechanism of Action on Potassium Channels
Flupirtine directly activates Kv7 channels, leading to an increase in potassium efflux and hyperpolarization of the neuronal membrane. This stabilization of the resting membrane potential makes it more difficult for the neuron to fire an action potential. The function of Kv7 channels is dependent on the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂). Flupirtine's activation of GIRK channels is mediated through a G-protein-dependent pathway.
References
- 1. Flupirtine Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Patch Clamp Protocol [labome.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flupirtine as a Tool Compound for Studying Neuronal Hyperexcitability
Introduction
Neuronal hyperexcitability is a fundamental pathological process underlying numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases.[1] The development and characterization of tool compounds that can modulate neuronal excitability are crucial for dissecting the molecular mechanisms of these conditions and for identifying novel therapeutic targets. Flupirtine, a centrally acting, non-opioid analgesic, serves as a valuable tool compound for such research due to its unique multi-target mechanism of action.[2] Although its clinical use has been restricted due to concerns about hepatotoxicity, its distinct pharmacological profile makes it an excellent probe for investigating the roles of specific ion channels and receptor systems in controlling neuronal firing.[2][3]
These application notes provide a comprehensive overview of flupirtine's mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in key in vitro and in vivo experimental models of neuronal hyperexcitability.
Mechanism of Action
Flupirtine reduces neuronal hyperexcitability through a combination of three primary mechanisms:
-
Kv7 (KCNQ) Potassium Channel Activation: Flupirtine is classified as a Selective Neuronal Potassium Channel Opener (SNEPCO).[1][2][4] It primarily activates voltage-gated potassium channels of the Kv7 family (Kv7.2-Kv7.5), which are responsible for generating the M-current.[3][5] This activation leads to an efflux of potassium ions (K+), causing membrane hyperpolarization and stabilization of the resting membrane potential.[4][6] This action increases the threshold required to generate an action potential, thereby suppressing neuronal firing.[7]
-
Indirect NMDA Receptor Antagonism: The hyperpolarization induced by Kv7 channel activation enhances the voltage-dependent magnesium (Mg2+) block of the N-methyl-D-aspartate (NMDA) receptor channel.[8] This effect is considered an indirect antagonism, as flupirtine does not bind directly to the NMDA receptor recognition sites.[9][10] By preventing excessive calcium (Ca2+) influx through NMDA receptors, flupirtine mitigates excitotoxicity, a key driver of neuronal damage in ischemic and neurodegenerative conditions.[4][11]
-
GABA-A Receptor Modulation: Flupirtine acts as a positive modulator of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2][12] It shifts the gating of GABA-A receptors to lower GABA concentrations, potentiating the inhibitory chloride (Cl-) current.[13][14] Studies suggest that flupirtine preferentially targets δ-subunit-containing GABA-A receptors.[5][15]
References
- 1. Flupirtine in pain management: pharmacological properties and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flupirtine - Wikipedia [en.wikipedia.org]
- 3. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]
- 5. wjgnet.com [wjgnet.com]
- 6. Flupirtine in Pain Management - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Flupirtine shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Flupirtine as a Potential Treatment for Fibromyalgia [xiahepublishing.com]
- 11. Flupirtine protects neurons against excitotoxic or ischemic damage and inhibits the increase in cytosolic Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. δ Subunit‐containing GABAA receptors are preferred targets for the centrally acting analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Flupirtine solubility issues for in vivo delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Flupirtine for in vivo delivery.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of Flupirtine Maleate?
Flupirtine maleate is a crystalline solid characterized by poor aqueous solubility, which presents a significant challenge for in vivo administration, potentially leading to low or variable bioavailability.[1][2][3] It is, however, soluble in some organic solvents.[4][5]
Q2: How can I prepare a simple aqueous solution of Flupirtine Maleate for acute in vivo studies?
Due to its sparing solubility in aqueous buffers, a co-solvent approach is necessary for basic formulations.[4] The most common method involves first dissolving Flupirtine maleate in an organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) before diluting it with a physiological buffer, such as PBS (pH 7.2).[4]
Important: Aqueous solutions prepared this way are not recommended for storage for more than one day.[4] Always prepare fresh solutions for your experiments.
Q3: I'm observing precipitation when I dilute my Flupirtine stock solution. What can I do?
This is a common issue when the final concentration of the organic solvent is too low to maintain Flupirtine in solution. Here are some troubleshooting steps:
-
Verify your dilution ratio: A 1:1 ratio of DMF to PBS (pH 7.2) has been shown to achieve a Flupirtine maleate solubility of approximately 0.5 mg/mL.[4] Increasing the proportion of the aqueous buffer beyond this can lead to precipitation.
-
Check the pH of your buffer: While pH 7.2 is commonly used, ensure your buffer's pH is stable.
-
Warm the solution gently: Gentle warming may help in dissolving the compound, but be cautious about potential degradation.[6]
-
Use sonication: Ultrasonic agitation can aid in dissolving the compound and breaking up small aggregates.[6]
Q4: What are the more advanced formulation strategies to overcome Flupirtine's solubility and improve its bioavailability?
For chronic studies or to improve therapeutic efficacy, several advanced formulation strategies can be employed:
-
Nanosuspensions: This technique involves reducing the drug's particle size to the nanometer range, which significantly increases the surface area for dissolution.[1][2][7] Nanosuspensions of Flupirtine have been successfully prepared using precipitation-homogenization methods with stabilizers like Poloxamer and PVP K30, showing a remarkable increase in dissolution rate and saturation solubility.[1][8]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble drugs like Flupirtine, forming inclusion complexes that enhance aqueous solubility and stability.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives in pharmaceutical formulations.[10][12]
-
Liposomal Formulations: Liposomes are vesicles composed of one or more lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.[13] They can improve the solubility and pharmacokinetic profile of a drug.[13][14] For Flupirtine, this could involve trapping the drug within the lipid bilayer or the aqueous core, depending on the specific liposome composition and preparation method.
Quantitative Data Summary
The following tables summarize key quantitative data regarding Flupirtine's solubility and formulation outcomes.
Table 1: Solubility of Flupirtine Maleate in Common Solvents
| Solvent | Approximate Solubility | Reference |
| Water | Insoluble / Sparingly Soluble | [5][6][15] |
| Dimethylformamide (DMF) | 30 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | >20 mg/mL | [4][5][6] |
| Ethanol (with warming) | ≥2.49 mg/mL | [6] |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL | [4] |
Table 2: Comparison of Flupirtine Formulation Strategies
| Formulation Strategy | Key Finding | Reference |
| Pure Drug | Poor aqueous solubility limits dissolution (51.8% release in study). | [8] |
| Nanosuspension (F8) | Enhanced saturation solubility (12.5-fold increase) and dissolution (100.13% release). | [8] |
| Sustained Release Bilayer Tablet | Minimal drug release in acidic/intestinal pH, with complete release in simulated colonic conditions. | [16] |
Experimental Protocols & Workflows
Protocol 1: Preparation of Flupirtine Maleate Solution for Injection (Co-Solvent Method)
This protocol describes a standard method for preparing a simple Flupirtine solution for acute in vivo experiments.
Workflow Diagram:
Methodology:
-
Preparation of Stock Solution: Accurately weigh the required amount of Flupirtine maleate (supplied as a crystalline solid) in a sterile container.[4] Dissolve the powder in pure Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 1 mg/mL). Purging the solvent with an inert gas is recommended.[4]
-
Dilution: For the final injection solution, dilute the DMF stock solution with an equal volume (1:1 ratio) of sterile phosphate-buffered saline (PBS), pH 7.2.[4]
-
Mixing: Vortex the solution thoroughly until it is clear and free of any visible precipitate.
-
Sterilization: Sterile filter the final solution using a 0.22 µm syringe filter suitable for use with organic solvents.
-
Administration: Use the freshly prepared solution immediately for in vivo administration. Do not store the aqueous solution.[4]
Protocol 2: Formulation of Flupirtine Nanosuspension (Precipitation Method)
This protocol is based on a published method for enhancing Flupirtine's solubility and dissolution rate.[1]
Conceptual Diagram:
Methodology:
-
Organic Phase Preparation: Dissolve Flupirtine in a suitable volatile organic solvent, such as methanol, at room temperature.[1]
-
Aqueous Phase Preparation: In a separate container, prepare an aqueous solution containing stabilizers. A successful formulation used a combination of Poloxamer and polyvinylpyrrolidone (PVP K30).[1][8]
-
Precipitation: Add the organic phase into the aqueous phase under continuous stirring using a magnetic stirrer. This is typically done by injecting the organic solution directly into the aqueous medium.[1]
-
Solvent Evaporation: Continue stirring to allow the volatile organic solvent (methanol) to evaporate completely, leaving the drug nanoparticles suspended in the aqueous medium.[1]
-
Homogenization (Optional but Recommended): To achieve a more uniform and smaller particle size, the resulting suspension can be subjected to high-pressure homogenization.[1][2]
-
Characterization: The prepared nanosuspension should be characterized for particle size, zeta potential, drug content, and in vitro drug release to ensure quality and performance.[1][8]
Protocol 3: Quantification of Flupirtine in Plasma (LC-MS/MS)
This protocol outlines a general approach for quantifying Flupirtine and its active metabolite (D-13223) in plasma samples, essential for pharmacokinetic studies.[17]
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL plasma sample, add an appropriate internal standard (e.g., a stable isotope-labeled Flupirtine or another suitable compound like diphenhydramine).[18][19]
-
Add 1 mL of an organic extraction solvent (e.g., methyl-tert-butylether or a mixture of ethyl acetate and hexane).[18][19]
-
Vortex vigorously to mix, then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate it to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase.[19]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[17]
-
Detection: Use a triple quadrupole tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[17] Specific precursor-to-product ion transitions for Flupirtine, its metabolite D-13223, and the internal standard must be optimized on the specific instrument used.
-
Mechanism of Action Pathway
Flupirtine exerts its analgesic and muscle relaxant effects primarily through the activation of Kv7 potassium channels and indirect antagonism of NMDA receptors.[6][20][21]
References
- 1. ijhacr.com [ijhacr.com]
- 2. Formulation and Evaluation of Nanosuspension of Flupirtine | International Journal of Health Advancement and Clinical Research (tz) [ijhacr.com]
- 3. CN107412186A - composition containing flupirtine maleate and preparation method thereof - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. chemicaljournals.com [chemicaljournals.com]
- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Liposomal Formulation Development - ProJect Pharmaceutics [project-pharmaceutics.com]
- 15. Flupirtine CAS#: 56995-20-1 [m.chemicalbook.com]
- 16. Formulation and Evaluation of Flupirtine Malate Sustained Release Bilayer Tablet | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 17. Quantification of flupirtine and its active metabolite D-13223 in human plasma by LC-MS/MS: application to a clinical trial of flupirtine maleate capsules in healthy male Chinese volunteers [jcps.bjmu.edu.cn]
- 18. Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Addressing Flupirtine Hepatotoxicity in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hepatotoxicity of Flupirtine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind Flupirtine-induced hepatotoxicity?
A1: Flupirtine's hepatotoxicity is primarily linked to its metabolic activation into reactive azaquinone diimine intermediates.[1] These electrophilic metabolites can lead to cellular damage through two main pathways:
-
Direct Cellular Toxicity : The reactive metabolites can deplete cellular glutathione (GSH), a key antioxidant, leading to increased oxidative stress and subsequent hepatocyte necrosis or apoptosis.[1] They can also form protein adducts, which act as haptens.[1]
-
Immune-Mediated Response : There is evidence suggesting an immune-mediated component, with a potential association with specific human leukocyte antigen (HLA) genotypes.[1][2][3] The hapten-protein adducts can be presented by antigen-presenting cells, triggering a T-cell-mediated immune attack on hepatocytes.[1][3]
Q2: Are there specific metabolites of Flupirtine that I should be monitoring in my experiments?
A2: Yes. Besides the parent drug, the primary active metabolite is the N-acetylated form, D-13223.[4] In pharmacokinetic studies, the exposure to D-13223 can be nearly as high as Flupirtine itself, making it crucial for both efficacy and safety assessments.[4] Additionally, monitoring mercapturic acid derivatives (e.g., M-424 and M-466) in urine can provide an indication of the formation of the reactive quinone diimine intermediates, as these are formed through glutathione conjugation.[4][5]
Q3: Why do some long-term studies report minimal or no hepatotoxicity, while others show significant liver injury?
A3: This discrepancy is a known issue. A systematic review of 35 randomized controlled trials (RCTs) found that only five reported on liver function tests, and most of these only showed transient, asymptomatic abnormalities.[6][7][8] However, another study was prematurely discontinued due to detecting hepatotoxicity in 31% of patients receiving Flupirtine for six weeks or more.[2][9] This suggests that hepatotoxicity might be more frequent than initially thought and that many clinical trials may not have adequately monitored or reported liver-related adverse events.[6][8][9] The risk may also be indication-specific, as the high frequency was observed when testing Flupirtine for a new indication (overactive bladder syndrome).[9]
Q4: Can Flupirtine or its metabolites interfere with standard analytical assays?
A4: Yes, theoretical interference is possible. The primary metabolite, D-13223, shares a core structure with Flupirtine and could potentially cross-react with antibodies in immunoassays.[4] In chromatographic methods like HPLC or LC-MS, metabolites might co-elute with other analytes, leading to inaccurate quantification if the detection method is not specific enough.[4] Therefore, using a highly specific and validated method, such as LC-MS/MS, is strongly recommended for accurately quantifying Flupirtine and its metabolites.[4]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity in In Vitro Models
Problem: You observe higher-than-expected or inconsistent cytotoxicity in your hepatocyte cell cultures (e.g., HepG2) treated with Flupirtine.
| Possible Cause | Troubleshooting Step |
| Metabolic Capacity of Cell Line | Standard cell lines like HepG2 may have low or variable expression of the specific peroxidase enzymes required to form the reactive quinone diimine metabolites.[5] Consider using primary human hepatocytes or more metabolically competent cell lines. |
| Incorrect Endpoint Measurement | Standard cytotoxicity assays (e.g., MTT) measure overall cell viability. The primary mechanism might be more subtle. Use assays that specifically measure mitochondrial dysfunction, oxidative stress (GSH depletion, ROS production), or apoptosis (caspase activity).[1][10] |
| Contamination or Passage Number | High passage numbers can alter cell line characteristics. Ensure you are using low-passage cells from a reputable source. Routinely test for mycoplasma contamination. |
| Vehicle/Solvent Toxicity | The solvent used to dissolve Flupirtine (e.g., DMSO) can be toxic at higher concentrations. Run a vehicle-only control at all concentrations used in your experiment to rule out solvent effects. |
Guide 2: Difficulty Quantifying Flupirtine and Metabolites
Problem: You are experiencing poor recovery, peak shape, or high variability in your LC-MS/MS analysis of Flupirtine and D-13223.
| Possible Cause | Troubleshooting Step |
| Sample Preparation Inefficiency | Protein precipitation alone might not be sufficient. For plasma, a liquid-liquid extraction may provide a cleaner sample and better recovery.[4] For urine, direct extraction with methylene chloride has been used.[11] |
| Analyte Instability | Flupirtine and its metabolites may be unstable under certain pH or temperature conditions. Process samples quickly and store them at -80°C. Evaluate stability during method development. |
| Matrix Effects | Co-eluting endogenous components from plasma or urine can cause ion suppression or enhancement. Optimize chromatographic separation to move analytes away from areas of significant matrix effects. Use a stable isotope-labeled internal standard if available. |
| Incorrect LC-MS/MS Transitions | Verify that you are using the most sensitive and specific parent-daughter ion transitions for Flupirtine, D-13223, and your internal standard. Optimize collision energy for each analyte. |
Data from Clinical and Preclinical Studies
Table 1: Summary of Flupirtine Pharmacokinetics
| Parameter | Value | Study Population / Conditions | Citation |
|---|---|---|---|
| Oral Bioavailability (Immediate Release) | ~70-72% | Healthy Subjects | [5] |
| Oral Bioavailability (Modified Release) | ~60% | Healthy Subjects (Repeated Dosing) | [5] |
| Time to Max Concentration (Cmax) | ~2 hours | Healthy Subjects (IR & MR) | [5] |
| Elimination Half-Life (t1/2) | ~9 hours | Healthy Subjects (IV & IR) | [5] |
| Apparent Elimination Half-Life (t1/2) | ~22 hours | Healthy Subjects (MR, 400 mg) | [5] |
| Elimination as Mercapturic Acids | 8-12% of bioavailable dose | Healthy Subjects |[5] |
Table 2: Incidence of Hepatotoxicity and Adverse Events in Long-Term Use
| Finding | Incidence Rate | Study Details | Citation |
|---|---|---|---|
| Hepatotoxicity (Elevated Liver Enzymes) | 31% | Patients receiving Flupirtine (≥6 weeks) for overactive bladder syndrome. | [2][9] |
| Spontaneously Reported Hepatobiliary AEs | ~8 in 100,000 patients | Re-evaluation of 226 cases from the German BfArM database. | [5] |
| Most Frequent Side Effects (12-month study) | Dizziness (11%), Drowsiness (9%), Pruritus (9%) | 104 patients with chronic pain (arthrosis/arthritis). | [12][13] |
| Drop-outs due to Side Effects | 14.4% (15/104 patients) | 12-month study; reasons included dizziness, nausea, headache. |[12] |
Experimental Protocols
Protocol 1: Quantification of Flupirtine and D-13223 in Human Plasma by LC-MS/MS
-
Objective: To simultaneously quantify Flupirtine and its active metabolite, D-13223, in human plasma.[4]
-
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 100 µL of a suitable buffer (e.g., ammonium acetate) to adjust pH.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., Synergi Fusion-RP, 2.5 µm, 2.0 × 50 mm).[5]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific parent → daughter ion transitions for Flupirtine, D-13223, and the internal standard.
-
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and recovery according to regulatory guidelines. The reported validated range for a similar method was 0.5–500 ng/mL in serum.[5]
-
Protocol 2: In Vitro Hepatotoxicity Assessment using MTT Assay
-
Objective: To assess the cytotoxic potential of Flupirtine and its analogs on a hepatocyte cell line (e.g., HepG2).[1]
-
Methodology:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells per well. Incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Prepare serial dilutions of Flupirtine in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only and untreated controls.[1]
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot concentration-response curves to determine the LD50 value.[1]
-
Visualizations
Caption: Proposed mechanism of Flupirtine-induced hepatotoxicity.
Caption: General experimental workflow for hepatotoxicity assessment.
Caption: Troubleshooting logic for unexpected in vitro results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signals from randomized clinical trials predicting hepatotoxicity of flupirtine: systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signals from randomized clinical trials predicting hepatotoxicity of flupirtine: systematic review | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Unexpected frequent hepatotoxicity of a prescription drug, flupirtine, marketed for about 30 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantitation of flupirtine and its active acetylated metabolite by reversed-phase high-performance liquid chromatography using fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the adverse reactions and efficacy of long-term treatment with flupirtine: preliminary results of an ongoing twelve-month study with 200 patients suffering from chronic pain states in arthrosis or arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flupirtine in Neuroprotective Assays
Welcome to the technical support center for utilizing Flupirtine in your neuroprotective experiments. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize your assay parameters and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Flupirtine's neuroprotective action?
A1: Flupirtine exerts its neuroprotective effects primarily through its function as a selective neuronal potassium (K+) channel opener (SNEPCO).[1] It activates Kv7 (KCNQ) and G-protein-coupled inwardly rectifying K+ (GIRK) channels.[2][3] This activation leads to hyperpolarization of the neuronal membrane, stabilizing the resting potential and making neurons less excitable.[1][4] This hyperpolarization indirectly antagonizes N-methyl-D-aspartate (NMDA) receptors by enhancing the voltage-dependent magnesium (Mg2+) block, which reduces excessive calcium (Ca2+) influx—a key trigger in excitotoxic cell death pathways.[2][3][5] Additionally, Flupirtine has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and levels of the antioxidant glutathione.[1][6]
Q2: What is a good starting concentration for Flupirtine in an in vitro neuroprotective assay?
A2: A common starting point for in vitro studies is in the range of 1 µg/mL to 10 µg/mL. Studies have demonstrated potent cytoprotective effects at concentrations above 1 µg/mL in neuronal cells treated with prion protein fragments.[6] For protection against beta-amyloid-induced apoptosis, concentrations of 1 µg/mL and 5 µg/mL have been shown to be effective.[7] It is crucial to perform a dose-response curve for your specific cell type and neurotoxic insult to determine the optimal concentration.
Q3: At what concentrations does Flupirtine become cytotoxic?
A3: While therapeutically relevant concentrations are generally considered safe, high concentrations of Flupirtine can be cytotoxic. For instance, in U373 malignant glioma cells, a GI50 (concentration causing 50% growth inhibition) was observed at 0.47 mM, with significant growth reduction at doses of 1 mM and 10 mM.[8] An IC50 against steady-state NMDA responses was found to be 182.1 µM, a concentration much higher than those typically used for neuroprotection.[9] Always determine the cytotoxic threshold in your specific cell model by performing a viability assay (e.g., MTT, LDH) with a range of Flupirtine concentrations.
Q4: How does Flupirtine's mechanism impact downstream signaling in neuroprotection?
A4: By indirectly limiting NMDA receptor-mediated Ca2+ influx, Flupirtine prevents the activation of downstream neurotoxic pathways.[5] This includes reducing the activation of calpain, a calcium-dependent protease.[2][5] Consequently, Flupirtine inhibits the c-Jun-N-terminal kinases (JNK) and nuclear factor-κB (NF-κB) signaling pathways, which are critical in the progression of ischemic brain injury.[2][5][10] This leads to reduced proteasomal activity and a decrease in the inflammatory response and oxidative stress.[10]
Data Presentation: Effective Concentrations of Flupirtine
The following tables summarize effective concentrations and dosages of Flupirtine reported in various neuroprotective studies.
Table 1: In Vitro Flupirtine Concentrations for Neuroprotection
| Experimental Model | Cell Type | Flupirtine Concentration | Observed Neuroprotective Effect |
| Prion Protein (PrP106-126) Induced Apoptosis | Neuronal Cells | > 1 µg/mL | Potent cytoprotective effect; normalization of glutathione levels and increased Bcl-2 expression.[6] |
| Beta-Amyloid (Aβ25-35) Induced Apoptosis | Rat Cortical Neurons | 1 µg/mL - 5 µg/mL | Significantly increased cell viability and abolished DNA fragmentation.[7] |
| HIV-gp120 Induced Apoptosis | Rat Cortical Neurons | 1 µg/mL - 10 µg/mL | Protection against apoptotic cell death.[11] |
| Glutamate/NMDA Induced Apoptosis | Human Neurons | Not specified | Increases levels of Bcl-2 and glutathione.[1] |
Table 2: In Vivo Flupirtine Dosages for Neuroprotection
| Experimental Model | Animal Model | Flupirtine Dosage | Route | Observed Neuroprotective Effect |
| Focal Cerebral Ischemia (Stroke) | Mice | 5 mg/kg - 10 mg/kg | Intraperitoneal | Reduced infarct volumes and inflammation; inhibited JNK and NF-κB signaling.[10] |
| Chronic Restraint Stress | Mice | 10 mg/kg - 25 mg/kg | Intraperitoneal | Alleviated neuronal apoptosis and cognitive deficits.[12] |
| Neonatal Hypoxic-Ischemic Encephalopathy | Rats | Not specified | Not specified | Reduced brain injury at acute time points.[1] |
| NMDA-Induced Neurotoxicity | Rats | Not specified | Not specified | Reversed depression effects induced by NMDA.[13] |
Troubleshooting Guide
Q: I am not observing a neuroprotective effect with Flupirtine. What should I check?
A:
-
Concentration: Your concentration may be too low. Perform a dose-response experiment to find the optimal concentration for your cell type and toxic insult. Effective in vitro concentrations often range from 1 to 10 µg/mL.[6][7][11]
-
Timing of Administration: The timing of Flupirtine application is critical. In many models, pre-incubation with Flupirtine before the neurotoxic insult is necessary to see a protective effect.[7] In an in vivo stroke model, Flupirtine showed efficacy when administered up to 9 hours post-ischemia.[2][10]
-
Assay Sensitivity: Ensure your assay for measuring neuroprotection (e.g., MTT, TUNEL, caspase activity) is sensitive enough to detect changes. Include appropriate positive and negative controls.
-
Mechanism Mismatch: Flupirtine is most effective against excitotoxicity-mediated cell death. If your neurotoxic insult primarily uses other pathways, the protective effect of Flupirtine may be limited.
Q: I am seeing high levels of cell death in my Flupirtine-treated groups, even without a neurotoxin. Why?
A:
-
Cytotoxicity: You are likely using a concentration of Flupirtine that is toxic to your cells. High concentrations (in the millimolar range) can cause growth inhibition and cell death.[8]
-
Solution: Perform a cytotoxicity assay. Create a dose-response curve with Flupirtine alone (without the neurotoxic agent) to determine the maximum non-toxic concentration for your specific cells over the experimental timeframe.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells. Keep the solvent concentration consistent across all wells, including controls.
Q: My results are inconsistent between experiments. How can I improve reproducibility?
A:
-
Cell Health and Density: Ensure cells are healthy, within a low passage number, and plated at a consistent density for every experiment. Over-confluent or sparse cultures can respond differently.
-
Reagent Preparation: Prepare fresh solutions of Flupirtine and neurotoxic agents for each experiment. Ensure complete solubilization.
-
Standardized Protocols: Adhere strictly to incubation times, reagent concentrations, and procedural steps. Use a standardized protocol for all assays.
Experimental Protocols
Protocol 1: Determining Flupirtine's Cytotoxic Concentration via MTT Assay
This protocol determines the concentration range at which Flupirtine itself may be toxic to the neuronal cell line of interest.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
96-well cell culture plates
-
Complete culture medium
-
Flupirtine maleate
-
Vehicle (e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Flupirtine Treatment: Prepare serial dilutions of Flupirtine in culture medium (e.g., ranging from 0.1 µM to 1 mM).
-
Remove the old medium from the cells and add 100 µL of the Flupirtine dilutions to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle at the highest concentration used (vehicle control).
-
Incubation: Incubate the plate for the duration of your planned neuroprotection assay (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against Flupirtine concentration to determine the IC50 and the maximum non-toxic concentration.
Protocol 2: Assessing Neuroprotective Effect of Flupirtine
This protocol uses a pre-treatment paradigm to assess if Flupirtine can protect against a neurotoxic insult (e.g., glutamate, H₂O₂).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1 and incubate for 24 hours.
-
Flupirtine Pre-treatment: Remove the medium and add 100 µL of medium containing non-toxic concentrations of Flupirtine (determined from Protocol 1). Also include control wells with medium/vehicle only. Incubate for a pre-treatment period (e.g., 1-2 hours).
-
Neurotoxic Insult: Add a known concentration of the neurotoxic agent (e.g., glutamate) to the wells. Do not add the neurotoxin to the negative control wells.
-
Control Groups:
-
Negative Control: Cells + Medium/Vehicle
-
Toxin Control: Cells + Medium/Vehicle + Neurotoxin
-
Flupirtine Control: Cells + Flupirtine + No Neurotoxin
-
Experimental Group: Cells + Flupirtine + Neurotoxin
-
-
-
Incubation: Incubate for the desired time period (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1 (steps 5-8) or another preferred method (e.g., LDH release, TUNEL staining).
-
Analysis: Compare the viability of the "Experimental Group" to the "Toxin Control." A significant increase in viability in the presence of Flupirtine indicates a neuroprotective effect.
Visualizations: Pathways and Workflows
Caption: Flupirtine's primary neuroprotective signaling pathway.
Caption: General experimental workflow for a neuroprotection assay.
Caption: Troubleshooting decision tree for Flupirtine experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. wjgnet.com [wjgnet.com]
- 3. [Neuronal potassium channel opening with flupirtine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effect of flupirtine in prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection of flupirtine on beta-amyloid-induced apoptosis in neuronal cells in vitro: prevention of amyloid-induced glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of flupirtine on the growth and viability of U373 malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The indirect NMDAR inhibitor flupirtine induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flupirtine protects both neuronal cells and lymphocytes against induced apoptosis in vitro: implications for treatment of AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flupirtine attenuates chronic restraint stress-induced cognitive deficits and hippocampal apoptosis in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijbcp.com [ijbcp.com]
Potential off-target effects of Flupirtine in cellular models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Flupirtine in cellular models. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
General & Mechanistic Questions
Q1: What is the primary mechanism of action for Flupirtine, and what are its known off-target effects?
A1: Flupirtine is primarily known as a selective neuronal potassium channel opener (SNEPCO), specifically activating KCNQ (Kv7) channels.[1][2] This action leads to neuronal hyperpolarization, which stabilizes the resting membrane potential and reduces neuronal excitability, contributing to its analgesic and muscle relaxant effects.[3][4]
However, Flupirtine exhibits several off-target effects that are critical to consider in experimental settings:
-
Indirect NMDA Receptor Antagonism: By hyperpolarizing the neuronal membrane, Flupirtine enhances the voltage-dependent block of NMDA receptors by magnesium ions (Mg²⁺), thereby indirectly antagonizing NMDA receptor-mediated signaling.[2][5][6] This is distinct from direct binding to the NMDA receptor itself.[7]
-
Mitochondrial Effects: Flupirtine has been shown to interact with mitochondria, with some studies suggesting a protective role against oxidative stress by preserving mitochondrial integrity and function. Conversely, its metabolism, particularly in the liver, can lead to the formation of reactive quinone diimine metabolites.[8] These reactive metabolites can deplete glutathione stores, leading to oxidative stress and mitochondrial dysfunction, which is a key mechanism behind its observed hepatotoxicity.[8]
-
GABAergic Modulation: Some evidence suggests Flupirtine can facilitate the activity of GABA(A) receptors.[2][6]
-
Bcl-2 and Glutathione Upregulation: In neuronal cell models, Flupirtine has been observed to increase the expression of the anti-apoptotic protein Bcl-2 and levels of the antioxidant glutathione, contributing to its neuroprotective properties.[5][9]
Troubleshooting Unexpected Cytotoxicity
Q2: I'm observing significant cytotoxicity in my cell line (e.g., HepG2) at Flupirtine concentrations previously reported as safe. What could be the cause?
A2: This is a common issue, particularly in liver-derived cell lines, due to Flupirtine's potential for idiosyncratic, metabolism-induced hepatotoxicity.[10][11] Here are several factors to investigate:
-
Metabolic Activation: The primary cause of Flupirtine-induced liver injury is believed to be the formation of reactive quinone diimine metabolites.[10][8] The metabolic capacity of your cell line is crucial. If your cells have high peroxidase or cytochrome P450 activity, they may be more susceptible to generating these toxic metabolites.
-
Glutathione Depletion: The toxic metabolites are detoxified by conjugation with glutathione.[8] If the baseline glutathione levels in your cells are low, or if the experimental conditions deplete glutathione, the cells will be more vulnerable to Flupirtine-induced toxicity.
-
Idiosyncratic Nature: Flupirtine's toxicity is idiosyncratic and not strictly dose-dependent in a clinical context.[10] This suggests that genetic factors, such as polymorphisms in metabolic enzymes (e.g., NAT2, UGT1A1, GSTP1), can influence susceptibility, although studies have not found a direct correlation with the toxic pathway.[8][11] Cellular models may have inherent differences that mimic this susceptibility.
-
Co-treatment with other compounds: Flupirtine's hepatotoxic potential can be increased when co-administered with other drugs, such as paracetamol.[5] Ensure no other compounds in your media could be exacerbating this effect.
Troubleshooting Steps:
-
Measure Glutathione Levels: Assess intracellular glutathione (GSH) levels. A significant decrease after Flupirtine treatment would support a mechanism of oxidative stress.
-
Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., JC-1 or TMRM staining) and reactive oxygen species (ROS) production (e.g., DCFDA staining).[12][13]
-
Inhibit Metabolism: If possible, use inhibitors of relevant metabolic enzymes to see if toxicity is reduced.
-
Use a Different Cell Line: Compare the effects in a cell line with lower metabolic activity to see if the cytotoxicity is tissue-specific.
// Nodes start [label="Unexpected Cytotoxicity\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conc [label="Verify Flupirtine\nConcentration & Purity", fillcolor="#FBBC05", fontcolor="#202124"]; assess_mito [label="Assess Mitochondrial Health\n(e.g., JC-1, TMRM, ROS assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure_gsh [label="Measure Intracellular\nGlutathione (GSH) Levels", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assess_apoptosis [label="Assess Apoptosis\n(e.g., Annexin V/PI, Caspase-3/7)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mito_dysfunction [label="Result: Mitochondrial\nDysfunction Confirmed", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; gsh_depletion [label="Result: GSH\nDepletion Confirmed", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis_confirmed [label="Result: Apoptosis\nConfirmed", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion [label="Conclusion:\nOff-target mitochondrial toxicity\nlikely mediated by metabolic activation\nand oxidative stress.", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_conc [label="First Step"]; check_conc -> assess_mito [label="If concentration is correct"]; check_conc -> measure_gsh; check_conc -> assess_apoptosis; assess_mito -> mito_dysfunction; measure_gsh -> gsh_depletion; assess_apoptosis -> apoptosis_confirmed; {mito_dysfunction, gsh_depletion, apoptosis_confirmed} -> conclusion [style=dashed]; }
Caption: Troubleshooting workflow for unexpected Flupirtine-induced cytotoxicity.
Q3: My results show an anti-apoptotic effect of Flupirtine in neurons, but a pro-apoptotic effect in hepatocytes. How can this be explained?
A3: This dichotomy highlights Flupirtine's cell-type-specific off-target effects.
-
In Neuronal Cells: Flupirtine's primary action (KCNQ channel opening) and indirect NMDA antagonism protect neurons from excitotoxicity.[5][14] Furthermore, it has been shown to actively upregulate the anti-apoptotic protein Bcl-2 and the antioxidant glutathione in neurons, providing robust protection against apoptotic stimuli like glutamate or HIV-gp120.[9][15]
-
In Hepatocytes: The liver is the primary site of Flupirtine metabolism. The generation of reactive quinone diimine metabolites can overwhelm the cell's antioxidant defenses (glutathione), leading to oxidative stress, mitochondrial damage, and initiation of the intrinsic apoptosis pathway.[8] This metabolic toxicity is largely absent in neuronal cells.
Quantitative Data Summary
The following table summarizes key concentrations and values for Flupirtine's on-target and off-target effects cited in the literature. Note that these values can be highly model-dependent.
| Parameter | Effect | Cell/System Type | Concentration/Value | Reference(s) |
| On-Target Activity | KCNQ Channel Activation | Neuronal Cells | Effective in low µM range | [1] |
| Off-Target Effects | Neuroprotection (Anti-apoptotic) | Rat Cortical Neurons, hNT Neurons | 1-10 µM (1-10 µg/mL) | [16][9][15] |
| Bcl-2 & Glutathione Increase | hNT Neurons | 3-10 µM | [9] | |
| Mitochondrial Protection (vs Fe²⁺) | Isolated Rat Liver Mitochondria | 10 µM | [16] | |
| Cytotoxicity (Hepatotoxicity) | Human Liver (in vivo) | Therapeutic Doses (300-600 mg/day) | ||
| Inhibition of Delayed Rectifier K⁺ Current (IK(DR)) | NSC-34 Neuronal Cells | IC₅₀ ≈ 9.8 µM | [17] |
Key Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
This protocol is used to assess mitochondrial health, as a drop in MMP is a hallmark of mitochondrial dysfunction and an early indicator of apoptosis.
Principle: The JC-1 dye is a ratiometric, lipophilic cation that accumulates in mitochondria. In healthy cells with a high MMP, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). In apoptotic or metabolically stressed cells with a low MMP, JC-1 remains in its monomeric form and emits green fluorescence (~529 nm). The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[13]
Methodology:
-
Cell Plating: Plate cells (e.g., HepG2) in a 96-well, black-walled, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the assay.
-
Compound Treatment: Treat cells with various concentrations of Flupirtine (e.g., 1 µM to 100 µM) and appropriate controls (vehicle control, positive control like CCCP at 10 µM) for the desired time period (e.g., 24 hours).
-
JC-1 Staining:
-
Prepare a 5 µM JC-1 working solution in pre-warmed cell culture medium.
-
Remove the compound-containing medium from the wells.
-
Wash cells once with 100 µL of pre-warmed Phosphate-Buffered Saline (PBS).
-
Add 100 µL of the JC-1 working solution to each well.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing:
-
Remove the JC-1 staining solution.
-
Wash cells twice with 100 µL of pre-warmed PBS or cell culture medium.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS or medium to each well.
-
Immediately read the plate on a fluorescence plate reader.
-
Read green fluorescence (monomers) at Ex/Em = ~485/529 nm.
-
Read red fluorescence (J-aggregates) at Ex/Em = ~535/590 nm.
-
-
Data Analysis: Calculate the Red/Green fluorescence intensity ratio for each well. A decrease in this ratio indicates mitochondrial depolarization. Normalize results to the vehicle control.
Protocol 2: Measurement of Intracellular Glutathione (GSH)
This protocol measures the levels of reduced glutathione, the primary intracellular antioxidant, which can be depleted during Flupirtine-induced oxidative stress.
Principle: Commercially available kits (e.g., based on monochlorobimane or ThiolTracker™ Violet) are commonly used. These reagents are essentially non-fluorescent until they react with the thiol group of GSH, forming a stable, highly fluorescent adduct. The fluorescence intensity is directly proportional to the GSH concentration.
Methodology:
-
Cell Plating & Treatment: Plate and treat cells with Flupirtine as described in Protocol 1. A positive control for GSH depletion, such as BSO (Buthionine sulfoximine), should be included.
-
Reagent Preparation: Prepare the GSH detection reagent according to the manufacturer's instructions.
-
Cell Staining:
-
Remove the treatment medium and wash cells once with PBS.
-
Add the GSH detection reagent (e.g., ThiolTracker™ Violet at 5-10 µM in serum-free medium) to each well.
-
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Measurement:
-
Wash the cells to remove excess probe.
-
Measure fluorescence using a plate reader or flow cytometer at the appropriate excitation/emission wavelengths (e.g., Ex/Em = ~405/525 nm for ThiolTracker™ Violet).
-
-
Data Analysis: Quantify the fluorescence intensity for each sample. A decrease in fluorescence compared to the vehicle control indicates GSH depletion.
Signaling Pathway Visualization
The metabolism of Flupirtine in hepatocytes can trigger a cascade of events leading to apoptosis. The diagram below illustrates this proposed off-target pathway.
// Nodes Flupirtine [label="Flupirtine", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Metabolism\n(Hepatocytes, Peroxidases)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactiveMetabolites [label="Reactive Quinone\nDiimine Metabolites", fillcolor="#EA4335", fontcolor="#FFFFFF"];
GSH [label="Glutathione (GSH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GSH_Depletion [label="GSH Depletion", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Mitochondrion [label="Mitochondrion", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMP_Loss [label="↓ Mitochondrial\nMembrane Potential", fillcolor="#EA4335", fontcolor="#FFFFFF"];
CytoC [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Flupirtine -> Metabolism; Metabolism -> ReactiveMetabolites; ReactiveMetabolites -> GSH [label="Conjugation &\nDetoxification"]; ReactiveMetabolites -> GSH_Depletion [label="Overwhelms", color="#EA4335"];
GSH_Depletion -> ROS [color="#EA4335"]; ReactiveMetabolites -> ROS [label="Direct Damage", color="#EA4335", style=dashed];
ROS -> Mitochondrion [label="Oxidative Stress", color="#EA4335"]; Mitochondrion -> MMP_Loss [color="#EA4335"];
MMP_Loss -> CytoC; CytoC -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; }
Caption: Proposed pathway of Flupirtine-induced hepatotoxicity via metabolic activation.
References
- 1. Flupirtine, a re-discovered drug, revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]
- 4. Flupirtine drug-induced liver injury in a patient developing acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Flupirtine in the Treatment of Pain - Chemistry and its Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flupirtine increases the levels of glutathione and Bc1-2 in hNT (human Ntera/D1) neurons: mode of action of the drug-mediated anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EXPERIMENTAL AND CLINICAL TRANSPLANTATION [ectrx.org]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 13. biomedha.com [biomedha.com]
- 14. Effect of flupirtine on the growth and viability of U373 malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flupirtine protects both neuronal cells and lymphocytes against induced apoptosis in vitro: implications for treatment of AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protection of mitochondrial integrity from oxidative stress by the triaminopyridine derivative flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evidence for Inhibitory Effects of Flupirtine, a Centrally Acting Analgesic, on Delayed Rectifier K+ Currents in Motor Neuron-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Flupirtine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Flupirtine in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of Flupirtine observed in animal studies?
A1: The most frequently reported side effects in animal models include hepatotoxicity (liver injury), neurotoxicity (manifesting as drowsiness, dizziness, and ataxia), and gastrointestinal disturbances.[1][2] These effects are generally dose-dependent.[2]
Q2: What is the primary mechanism behind Flupirtine-induced liver toxicity?
A2: Flupirtine-induced hepatotoxicity is primarily caused by the metabolic activation of the drug into reactive quinone diimine intermediates. These intermediates can deplete cellular glutathione (GSH), a key antioxidant, leading to oxidative stress and subsequent hepatocellular damage. There is also evidence suggesting a potential immune-mediated component to the liver injury.
Q3: Are there established lethal or no-effect doses for Flupirtine in common animal models?
Q4: Can Flupirtine's side effects be mitigated during an experiment?
A4: Yes, several strategies can be employed to manage side effects. For hepatotoxicity, proactive measures such as co-administration of N-acetylcysteine (NAC) to replenish glutathione stores can be effective. For neurotoxicity, careful dose selection and monitoring of animal behavior are crucial. Adjusting the route of administration may help manage gastrointestinal upset.
Q5: Is Flupirtine known to have abuse potential based on animal studies?
A5: Preclinical studies in various animal models, including mouse jumping tests, rat body weight reduction assays, and self-administration studies in Rhesus monkeys, have shown that Flupirtine maleate does not exhibit evidence of physical dependence or abuse potential.
Troubleshooting Guides
Issue 1: Signs of Hepatotoxicity Observed
Symptoms:
-
Elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Changes in liver histology (e.g., necrosis, inflammation).
-
Jaundice (yellowing of the skin or eyes) in some cases.
-
General signs of illness such as lethargy, weight loss, and reduced food intake.
Possible Causes:
-
Dose-dependent toxicity due to the formation of reactive metabolites.
-
Depletion of hepatic glutathione (GSH).
-
Individual animal susceptibility.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Liver Injury | Immediately collect blood samples for liver function tests (ALT, AST, bilirubin). If possible, perform histopathological analysis of liver tissue from a subset of animals. |
| 2 | Reduce or Discontinue Dosing | Based on the severity of liver enzyme elevation, consider reducing the dose of Flupirtine or temporarily discontinuing administration. |
| 3 | Administer N-acetylcysteine (NAC) | Initiate NAC treatment to counteract GSH depletion and reduce oxidative stress. See Experimental Protocol 2 for a detailed administration protocol.[1] |
| 4 | Provide Supportive Care | Ensure animals have easy access to food and water. Provide nutritional support if necessary. Monitor for signs of dehydration or distress. |
| 5 | Monitor Recovery | Continue to monitor liver function tests and clinical signs to assess the effectiveness of the intervention. |
Issue 2: Signs of Neurotoxicity (Sedation, Ataxia)
Symptoms:
-
Drowsiness, lethargy, and reduced spontaneous activity.
-
Ataxia (impaired coordination and balance), observable during movement.
-
Decreased performance in motor function tests (e.g., rotarod).
Possible Causes:
-
Central nervous system depressant effects of Flupirtine.
-
Dose exceeding the therapeutic window for analgesia without sedation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess Motor Function | Quantify the level of sedation and ataxia using standardized behavioral tests such as the open field test for activity and the rotarod test for motor coordination. See Experimental Protocol 3. |
| 2 | Dose Adjustment | If sedation or ataxia is significant, reduce the dose of Flupirtine in subsequent experiments to a level that provides analgesia without excessive central nervous system depression. Studies in rats have shown that doses greater than 10 mg/kg may cause sedation. |
| 3 | Staggered Dosing | If a high total daily dose is required, consider administering it in smaller, more frequent doses to maintain a more stable plasma concentration and avoid peaks that may lead to sedation. |
| 4 | Ensure Animal Safety | Provide a safe and comfortable environment for sedated or ataxic animals to prevent injury. Ensure easy access to food and water. |
Issue 3: Gastrointestinal Side Effects
Symptoms:
-
Nausea and vomiting (in species that can vomit).
-
Diarrhea or constipation.
-
Reduced food intake and weight loss.
Possible Causes:
-
Direct irritation of the gastrointestinal mucosa.
-
Effects on gastrointestinal motility.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Monitor and Record Symptoms | Carefully observe and record the incidence and severity of gastrointestinal symptoms. |
| 2 | Administer with Food | If administering Flupirtine orally, providing it with food may help to reduce direct irritation of the stomach lining. |
| 3 | Consider Alternative Administration Route | If oral administration consistently causes gastrointestinal upset, consider alternative routes such as intraperitoneal or subcutaneous injection, if appropriate for the study design. |
| 4 | Supportive Care | Ensure adequate hydration, especially in cases of diarrhea. Provide palatable and easily digestible food to encourage intake. |
| 5 | Symptomatic Treatment | In severe cases, and with veterinary consultation, consider the use of antiemetics or other gastrointestinal motility modifiers. |
Data Presentation
Table 1: Quantitative Toxicity and Efficacy Data for Flupirtine in Rodent Models
| Parameter | Species | Route | Value | Endpoint | Reference |
| LD50 | Mouse | Oral | 603 mg/kg | Lethality | [2] |
| LD50 | Rat | Oral | 1660 mg/kg | Lethality | [2] |
| ED50 | Mouse | Oral | 25.7 mg/kg | Analgesia (Electrostimulated Pain Test) | |
| ED50 | Mouse | Oral | 32 mg/kg | Analgesia (Hot Plate Test) | |
| NOAEL (Proxy) | Rat (Neonatal) | Intraperitoneal | 25 mg/kg | No gross side effects or behavioral changes |
Experimental Protocols
Experimental Protocol 1: Monitoring for Hepatotoxicity in Rodents
-
Baseline Data Collection: Prior to the first administration of Flupirtine, collect blood samples from all animals to establish baseline levels of serum ALT, AST, and total bilirubin.
-
Dosing: Administer Flupirtine according to the experimental protocol.
-
Regular Monitoring: At predetermined intervals during the study (e.g., weekly), collect blood samples for liver function tests.
-
Clinical Observation: Daily, observe the animals for any clinical signs of hepatotoxicity, including jaundice, lethargy, and changes in body weight.
-
Histopathology: At the end of the study, or if an animal is euthanized due to severe toxicity, collect liver tissue for histopathological examination. Tissues should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
Experimental Protocol 2: Management of Hepatotoxicity with N-acetylcysteine (NAC)
This protocol is adapted from guidelines for drug-induced liver injury and should be initiated upon detection of significant elevations in liver enzymes.
-
Preparation of NAC Solution: Prepare a sterile solution of NAC for administration. The concentration will depend on the chosen route of administration.
-
Intravenous (IV) Administration (Preferred):
-
Loading Dose: Administer a loading dose of 150 mg/kg NAC intravenously over 60 minutes.[1]
-
Maintenance Dose 1: Follow with a dose of 50 mg/kg NAC in a suitable vehicle (e.g., 5% dextrose) administered over 4 hours.
-
Maintenance Dose 2: Continue with a dose of 100 mg/kg NAC administered over 16 hours.
-
-
Oral Administration (Alternative):
-
Monitoring: Continue to monitor liver function tests and clinical signs throughout the NAC treatment period to assess response.
Experimental Protocol 3: Assessment of Neurotoxicity (Sedation and Ataxia)
-
Apparatus:
-
Open Field Arena: A square or circular arena with walls to prevent escape, equipped with an overhead camera and tracking software.
-
Rotarod Apparatus: A rotating rod with adjustable speed.
-
-
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before each test.
-
Open Field Test:
-
Place the animal in the center of the open field arena.
-
Record its activity for a set period (e.g., 5-10 minutes).
-
Analyze the total distance traveled, time spent in the center versus the periphery, and rearing frequency as measures of general activity and anxiety-like behavior.
-
-
Rotarod Test:
-
Train the animals on the rotarod at a constant, low speed for a set duration on the day before the test.
-
On the test day, place the animal on the rotating rod.
-
Gradually increase the speed of rotation.
-
Record the latency to fall from the rod. A shorter latency indicates impaired motor coordination and balance.
-
-
-
Data Analysis: Compare the performance of Flupirtine-treated animals to a vehicle-treated control group.
Mandatory Visualizations
Caption: Proposed mechanism of Flupirtine-induced hepatotoxicity and the role of NAC.
Caption: General experimental workflow for preclinical assessment of Flupirtine.
Caption: Logical workflow for troubleshooting Flupirtine side effects in animal studies.
References
Stability of Flupirtine in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Flupirtine in various experimental buffers. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Flupirtine.
| Problem | Possible Cause | Recommended Solution |
| Unexpected degradation of Flupirtine in my buffer. | Flupirtine is susceptible to hydrolytic degradation, especially in acidic or basic conditions.[1][2] The carbamate structure with its ester and amide linkages is prone to hydrolysis.[1] | - Verify Buffer pH: Ensure your buffer pH is within a stable range. Flupirtine is most labile to degradation in the presence of base and acid.[1] - Limit Storage Time: For aqueous solutions, it is not recommended to store them for more than one day.[3] Prepare fresh solutions for each experiment. - Control Temperature: Perform experiments at controlled temperatures. Forced degradation studies show thermal stress contributes to degradation.[1] |
| My Flupirtine maleate won't fully dissolve in my aqueous buffer. | Flupirtine maleate is sparingly soluble in aqueous buffers.[3] | - Use a Co-solvent: First, dissolve the Flupirtine maleate in an organic solvent such as DMSO or dimethylformamide (DMF).[3] Then, dilute this stock solution with the aqueous buffer of your choice. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[3] |
| I'm seeing extra peaks in my HPLC chromatogram. | These could be degradation products. Several degradation products have been identified under various stress conditions like acid/base hydrolysis, oxidation, and photolysis.[1][4] | - Run a Forced Degradation Study: To confirm if the peaks are degradants, perform a forced degradation study on a reference sample of Flupirtine under stress conditions (e.g., acid, base, H₂O₂) and compare the chromatograms.[1] - Use a Validated Stability-Indicating Method: Ensure your HPLC method is capable of separating Flupirtine from its potential degradation products. Methods using a C18 column are common.[1][5][6] |
| My results are not reproducible across different days. | The stability of Flupirtine in the prepared solution may be a factor. One study noted that Flupirtine was stable for up to 3 days in the mobile phase.[6] | - Prepare Fresh Standards and Samples: To ensure consistency, prepare fresh working solutions of Flupirtine for each set of experiments. - Check System Suitability: Before each run, perform a system suitability test to ensure the HPLC system is performing correctly.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Flupirtine in solution?
Flupirtine maleate's chemical structure contains carbamate, ester, and amide linkages, which makes it highly susceptible to hydrolytic degradation under various stress conditions.[1] It is particularly sensitive to acidic and basic environments, as well as oxidative, thermal, and photolytic stress.[1][6] While it is stable in solid form, aqueous solutions should be used with caution and typically prepared fresh.[3]
Q2: In which types of buffers has Flupirtine stability been studied?
Forced degradation studies have been conducted in acidic (HCl) and basic (NaOH) conditions.[1] Analytical methods have been developed using phosphate buffers (pH 3.36 and 7.5) and TRIS-buffer (pH 7.4) as part of the mobile phase for HPLC analysis.[5][8][9] In vitro drug release studies have also utilized phosphate buffer at pH 6.8.[10]
Q3: How should I prepare and store a Flupirtine stock solution?
For maximum solubility in aqueous buffers, it is recommended to first dissolve Flupirtine maleate in an organic solvent like DMSO or DMF.[3] A stock solution can be prepared in one of these solvents and stored at -20°C for greater stability.[3] The product data sheet suggests that as a crystalline solid, it is stable for ≥ 4 years at -20°C.[3] Aqueous working solutions should be prepared fresh from the stock solution and are not recommended for storage for more than one day.[3]
Q4: What are the known degradation products of Flupirtine?
Forced degradation studies have identified several degradation products.[1] Under acidic and basic hydrolysis, major degradation products include {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamic acid.[1] A total of seven to eight degradation products have been detected across different stress conditions using stability-indicating HPLC methods.[1][4]
Quantitative Stability Data
The following table summarizes the percentage of Flupirtine degradation observed under various forced degradation conditions. These studies are crucial for understanding the intrinsic stability of the molecule.
| Stress Condition | Reagent/Parameter | Duration & Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1 M HCl | 24 hours | 5-30% (range) | [1][6] |
| Base Hydrolysis | 0.01 M NaOH | 3 hours | 5-30% (range) | [1][6] |
| Oxidative | 0.3% H₂O₂ | 24 hours | 5-30% (range) | [1][6] |
| Thermal | Heat | 24 hours at 105°C | 5-30% (range) | [1][6] |
| Photolytic | UV Light Exposure | 48 hours | 5-30% (range) | [1][6] |
| Neutral Hydrolysis | Water | 7 days | Stable | [1][6] |
Note: The source material provides a range of 5-30% degradation depending on the specific stress conditions applied in the study.[6]
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Flupirtine
This protocol describes a general method for determining the stability of Flupirtine and separating it from its degradation products, based on published studies.[1][5]
-
Preparation of Mobile Phase:
-
Option A (Methanol-based): Prepare a mixture of methanol and water (80:20 v/v). Add 0.2% (v/v) triethylamine and adjust the pH to 3.1 with orthophosphoric acid.[1]
-
Option B (Acetonitrile-based): Prepare a mixture of phosphate buffer (pH 3.36) and acetonitrile (65:35 v/v).[5]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Chromatographic Conditions:
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Flupirtine maleate in the mobile phase or a suitable solvent (like methanol) to achieve a known concentration (e.g., 1000 µg/mL).[1]
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 50 µg/mL).[1] The linearity range has been established between 20-120 µg/mL.[1][4]
-
Sample Preparation: Prepare samples in the experimental buffer being tested. Dilute with the mobile phase to a concentration within the method's linear range. If necessary, neutralize the sample to pH 3-4 before injection.[1]
-
-
Forced Degradation Study (for method validation):
-
Acid Degradation: Reflux 50 mg of Flupirtine in 20 mL of water and 5 mL of 50% HCl for 1 hour at 80°C. Neutralize before analysis.[1]
-
Base Degradation: Reflux 50 mg of Flupirtine in 20 mL of 10% NaOH for 2 hours at 80°C. Neutralize before analysis.[1]
-
Oxidative Degradation: Treat a Flupirtine solution with 0.3% H₂O₂ for 24 hours at room temperature.[1]
-
Analyze all stressed samples using the validated HPLC method alongside an unstressed control sample.
-
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to Flupirtine stability testing.
Caption: Workflow for assessing Flupirtine stability under stress conditions.
Caption: Troubleshooting logic for Flupirtine solution instability.
References
- 1. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Flupirtine in the Treatment of Pain - Chemistry and its Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations – Oriental Journal of Chemistry [orientjchem.org]
- 8. Flupirtine Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijhacr.com [ijhacr.com]
Troubleshooting inconsistent results in Flupirtine experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flupirtine. Our aim is to help you navigate common challenges and achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Flupirtine?
Flupirtine is primarily known as a selective neuronal potassium channel opener (SNEPCO).[1][2] It predominantly acts on Kv7 (KCNQ) potassium channels, particularly Kv7.2/Kv7.3 subunits, leading to neuronal hyperpolarization and stabilization of the resting membrane potential.[3][4][5] This action reduces neuronal excitability. Additionally, Flupirtine exhibits indirect N-methyl-D-aspartate (NMDA) receptor antagonism and can modulate GABA-A receptors.[1][6][7]
Q2: What is the active metabolite of Flupirtine?
Flupirtine is metabolized in the liver to an active N-acetylated analogue, D-13223.[6][8] This metabolite retains approximately 20-30% of the analgesic activity of the parent compound.[6]
Q3: What are the common solvents for Flupirtine and what is its stability?
Flupirtine maleate is soluble in organic solvents like DMSO (≥20 mg/mL) and dimethylformamide (DMF) (~30 mg/mL).[9][10] It is sparingly soluble in aqueous buffers.[9] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. DMSO stock solutions are stable for up to 6 months when stored at -80°C.[1] Aqueous solutions are not recommended for storage for more than one day.[9] Flupirtine is known to be unstable under acidic, basic, and oxidative stress conditions, leading to the formation of several degradation products.[2][4]
Q4: What are the typical concentrations of Flupirtine used in in vitro and in vivo experiments?
The effective concentration of Flupirtine can vary significantly depending on the experimental model. Below is a summary of commonly used concentrations and dosages.
| Experimental Model | Flupirtine Concentration/Dosage | Reference(s) |
| In Vitro - Axonal Excitability | 3-30 µM | [8] |
| In Vitro - Therapeutic Range | ≤10 µM | [1] |
| In Vitro - NMDA Antagonism | IC50: 182.1 ± 12.1 µM | [1] |
| In Vivo - Rat (Analgesia) | 10 mg/kg (i.p.) | [1] |
| In Vivo - Mouse (Ischemia) | 5-10 mg/kg (i.p.) | [11] |
| In Vivo - Rat (Analgesia, Hot Plate) | 27 mg/kg (p.o.) | [1] |
Troubleshooting Inconsistent Results
Inconsistent results in Flupirtine experiments can arise from a variety of factors, from the compound's inherent chemical properties to the specifics of the experimental design. This section addresses common issues and provides potential solutions.
Issue 1: High Variability in Electrophysiology Recordings (e.g., Patch-Clamp)
Possible Causes:
-
Compound Instability: Flupirtine can degrade in aqueous solutions, especially under certain pH and oxidative conditions.[2][4] This can lead to a decrease in the effective concentration of the active compound over the course of an experiment.
-
Cell Health: The health of the cells being recorded is paramount. Unhealthy cells will exhibit unstable baseline properties, making it difficult to discern drug-specific effects.
-
Inconsistent Drug Application: The method of drug application can introduce variability.
-
Cell-Type Specific Effects: Flupirtine's effects on GABA-A receptors have been shown to be more pronounced in dorsal root ganglion and dorsal horn neurons compared to hippocampal neurons.
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare fresh aqueous dilutions of Flupirtine from a frozen DMSO stock immediately before each experiment.
-
Monitor Cell Health: Regularly assess cell viability and morphology. Ensure that the osmolarity and pH of your intracellular and extracellular solutions are optimal for the cell type you are using.
-
Standardize Drug Perfusion: Use a perfusion system that ensures a rapid and complete exchange of the bath solution to achieve consistent drug concentrations at the cell surface.
-
Consider Cell Type: Be aware of the specific ion channel and receptor expression profile of your chosen cell line or primary neurons, as this can influence the observed effects of Flupirtine.
Issue 2: Discrepancies in Neuroprotection Assays
Possible Causes:
-
Metabolic Conversion: Flupirtine is metabolized to the active metabolite D-13223 and also to reactive quinone diimine intermediates.[6][12] The rate of metabolism can vary between different cell lines depending on their metabolic capacity (e.g., expression of peroxidases).[12] This can lead to different effective concentrations of the parent drug and its metabolites.
-
Timing of Application: Studies in ischemia models have shown that pre-treatment with Flupirtine can be neuroprotective, whereas post-treatment may be less effective.[11]
-
Assay-Specific Artifacts: The choice of neuroprotection assay (e.g., MTT, LDH) can influence the results. For example, the MTT assay relies on mitochondrial function, which could be directly affected by Flupirtine or its metabolites.
Troubleshooting Steps:
-
Characterize Cell Line Metabolism: If possible, assess the metabolic capacity of your cell line to understand the potential for Flupirtine conversion.
-
Optimize Treatment Window: Empirically determine the optimal time window for Flupirtine application in your specific model of neurotoxicity.
-
Use Multiple Viability Assays: Employ at least two different cell viability assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity) to confirm your findings.
-
Consider the Active Metabolite: If commercially available, test the effects of the active metabolite D-13223 in parallel with Flupirtine.
Issue 3: Inconsistent Efficacy in Animal Models of Analgesia
Possible Causes:
-
Genetic Polymorphisms: The analgesic effect of Flupirtine in humans has been linked to genetic polymorphisms in Glutathione S-transferase (GSTP1).[12] While less studied in preclinical models, genetic differences between animal strains could contribute to variability.
-
Route of Administration and Formulation: The bioavailability of Flupirtine can differ between oral and intraperitoneal administration, and can be influenced by the formulation (immediate-release vs. modified-release).[12]
-
Pain Model Specificity: Flupirtine's efficacy can vary depending on the type of pain being modeled (e.g., inflammatory vs. neuropathic).
Troubleshooting Steps:
-
Use Genetically Defined Animal Strains: Whenever possible, use inbred strains of mice or rats to reduce genetic variability.
-
Standardize Administration Protocol: Maintain consistency in the route of administration, vehicle, and formulation of Flupirtine across all experiments.
-
Characterize Efficacy in Multiple Pain Models: Test the analgesic effects of Flupirtine in more than one pain model to get a broader understanding of its efficacy profile.
-
Monitor for Sedative Effects: At higher doses, Flupirtine can cause sedation, which may confound the interpretation of some analgesia tests (e.g., hot plate).[13] Include appropriate control experiments to assess motor function.
Experimental Protocols
Protocol 1: In Vitro Patch-Clamp Electrophysiology for Kv7 Channel Activation
This protocol provides a general framework for assessing the effect of Flupirtine on Kv7 channels in a neuronal cell line (e.g., HEK293 cells stably expressing Kv7.2/7.3 channels).
Materials:
-
HEK293 cells expressing Kv7.2/7.3 channels
-
Standard whole-cell patch-clamp setup
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH)
-
Flupirtine stock solution (10 mM in DMSO)
Procedure:
-
Prepare fresh dilutions of Flupirtine in the extracellular solution to the desired final concentrations (e.g., 1, 3, 10, 30 µM).
-
Establish a stable whole-cell recording from a single cell.
-
Record baseline Kv7 currents using a voltage-step protocol (e.g., from a holding potential of -80 mV, apply depolarizing steps from -100 mV to +40 mV in 10 mV increments).
-
Perfuse the cell with the Flupirtine-containing extracellular solution for 2-5 minutes to allow for equilibration.
-
Repeat the voltage-step protocol to record Kv7 currents in the presence of Flupirtine.
-
Wash out the drug with the control extracellular solution and record currents again to assess reversibility.
-
Analyze the data to determine the effect of Flupirtine on current amplitude and the voltage-dependence of activation.
Protocol 2: In Vitro Neuroprotection MTT Assay
This protocol describes a method to assess the neuroprotective effects of Flupirtine against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Glutamate solution (100 mM in PBS)
-
Flupirtine stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Flupirtine (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Induce excitotoxicity by adding glutamate to a final concentration of 50 mM. Include control wells with no glutamate and wells with glutamate but no Flupirtine.
-
Incubate the plate for 24 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Visualizations
Signaling Pathways and Mechanisms
Caption: Flupirtine's primary and secondary mechanisms of action.
Experimental Workflow
Caption: A generalized workflow for Flupirtine experiments.
References
- 1. journalcmpr.com [journalcmpr.com]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and potassium KV7 channel opening activity of thioether analogues of the analgesic flupirtine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antinociceptive activity of flupirtine: a structurally new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of axonal Kv7 channels in human peripheral nerve by flupirtine but not placebo - therapeutic potential for peripheral neuropathies: results of a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flupirtine shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evidence for Inhibitory Effects of Flupirtine, a Centrally Acting Analgesic, on Delayed Rectifier K+ Currents in Motor Neuron-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Flupirtine Interference with Common Laboratory Assays: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of flupirtine and its metabolites with common laboratory assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding flupirtine in laboratory testing?
The main concern with flupirtine in a laboratory setting is not direct analytical interference but rather its known potential to cause drug-induced liver injury (DILI). This can lead to physiologically elevated levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin. It is crucial to distinguish between a true physiological change due to hepatotoxicity and an analytical interference. The majority of published literature focuses on this hepatotoxic effect.[1][2]
Q2: Can flupirtine or its metabolites directly interfere with laboratory assays?
While there is a lack of widespread, specific reports of clinically significant analytical interference in the scientific literature, the chemical structure of flupirtine and its metabolites suggests a theoretical potential for interference in certain types of assays.[3] The primary mechanisms of potential interference are:
-
Immunoassay Cross-Reactivity: Flupirtine's main active metabolite, D-13223 (the N-acetylated form), shares a core structure with the parent drug.[3] This structural similarity could lead to cross-reactivity with antibodies used in immunoassays for other compounds, potentially causing false-positive results.[3] This is a known issue with immunoassays that rely on antibody-antigen recognition, which is not always perfectly specific.[3]
-
Chromatographic Co-elution: In techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), flupirtine or its metabolites might have similar retention times to other analytes of interest.[3] This can lead to overlapping peaks and inaccurate quantification if the detection method is not sufficiently specific (e.g., UV detection at a single wavelength).[3]
-
Mass Spectrometry Isobaric Interference: It is possible for flupirtine metabolites to have the same nominal mass as other target analytes, which could cause interference in mass spectrometry-based assays if not resolved chromatographically or by using high-resolution mass spectrometry.[3]
Q3: What are the major metabolites of flupirtine that could cause interference?
Flupirtine is metabolized in the liver primarily through two pathways:[3][4]
-
Hydrolysis and Acetylation: The carbamate group of flupirtine is cleaved by esterases, and the resulting product is acetylated by N-acetyltransferases (NATs) to form the pharmacologically active metabolite D-13223.[4]
-
Oxidation and Conjugation: Flupirtine can be oxidized to form reactive quinone diimine intermediates. These are then conjugated with glutathione and further processed to form stable mercapturic acid derivatives. Additionally, both flupirtine and D-13223 can undergo direct N-glucuronidation.[1][3]
The primary active metabolite, D-13223, is of particular interest for potential immunoassay cross-reactivity due to its structural similarity to flupirtine and its significant exposure levels in plasma.[3]
Troubleshooting Guides
Issue 1: Unexpected Positive Result in an Immunoassay (e.g., Urine Drug Screen)
Scenario: You are analyzing a sample from a subject known to be taking flupirtine and observe an unexpected positive result in an immunoassay for another drug.
Troubleshooting Steps:
-
Review Assay Specificity: Consult the package insert or manufacturer's data for the immunoassay to check for any known cross-reactivity with flupirtine or other structurally similar compounds.
-
Perform a Spike and Recovery Experiment: To directly test for cross-reactivity, spike a drug-free control matrix (e.g., urine, plasma) with known concentrations of flupirtine and its primary metabolite, D-13223. Analyze the spiked samples using the immunoassay . A positive result would confirm cross-reactivity.
-
Use a More Specific Confirmatory Method: If cross-reactivity is suspected, the sample should be re-analyzed using a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] These methods can distinguish between compounds based on their unique mass-to-charge ratios and fragmentation patterns, thus eliminating false positives from cross-reactivity.[5]
Issue 2: Inaccurate Quantification or Poor Peak Shape in a Chromatographic Assay
Scenario: You are quantifying an analyte in a sample containing flupirtine using HPLC or LC-MS, and you observe a distorted peak shape, or the result is unexpectedly high.
Troubleshooting Steps:
-
Check for Co-elution: Inject a pure standard of flupirtine and its major metabolites (if available) into your chromatography system using your current method to determine their retention times. This will confirm if there is a potential for co-elution with your analyte of interest.
-
Optimize Chromatographic Separation: If co-elution is identified, modify your chromatographic method to achieve separation. This can be done by:
-
Adjusting the mobile phase composition or gradient.
-
Changing the pH of the mobile phase.
-
Using a column with a different stationary phase chemistry.
-
-
Use a More Specific Detector: If you are using a non-specific detector like a UV detector, consider using a diode array detector (DAD) to assess peak purity. The most robust solution is to use a mass spectrometer, which provides a higher degree of specificity.[3]
Data Presentation
Currently, there is a lack of published quantitative data specifically detailing the extent of flupirtine's interference with various laboratory assays. The information available is largely theoretical. As such, a table summarizing quantitative data cannot be provided at this time. Researchers encountering potential interference are encouraged to perform validation studies and publish their findings to contribute to the scientific literature.
Experimental Protocols
Protocol 1: Spike and Recovery Experiment for Immunoassay Cross-Reactivity
Objective: To determine if flupirtine or its metabolite D-13223 cross-reacts with a specific immunoassay.
Materials:
-
Drug-free matrix (e.g., urine, plasma)
-
Flupirtine and D-13223 standards of known concentration
-
The immunoassay kit
-
Calibrators and controls for the immunoassay
-
Standard laboratory equipment (pipettes, tubes, etc.)
Methodology:
-
Prepare a series of spiked samples by adding known concentrations of flupirtine and D-13223 to the drug-free matrix. The concentration range should cover clinically relevant levels.
-
Prepare a negative control (drug-free matrix) and positive controls as per the immunoassay manufacturer's instructions.
-
Analyze the spiked samples, negative control, and positive controls using the immunoassay according to the manufacturer's protocol.
-
Record the results. A positive result in the spiked samples, in the absence of the target analyte, indicates cross-reactivity.
Protocol 2: Enzymatic Hydrolysis of Glucuronidated Metabolites
Objective: To cleave glucuronide moieties from flupirtine and its metabolites in a biological sample (e.g., urine or plasma) to assess the total drug and metabolite concentration, which can sometimes interfere with assays.[3]
Materials:
-
Biological sample (e.g., 500 µL of urine)
-
β-glucuronidase (from E. coli or Helix pomatia)
-
Phosphate or acetate buffer (pH adjusted according to enzyme specifications, typically pH 5.0-6.8)
-
Incubator or water bath
Methodology:
-
To 500 µL of the sample, add 250 µL of the appropriate buffer.
-
Add a specified activity of β-glucuronidase (e.g., 2500 units). The exact amount should be optimized for the specific application.
-
Vortex the mixture gently.
-
Incubate the sample at a specified temperature (typically 37°C or 55°C) for a duration of 2 to 18 hours. Incubation time and temperature depend on the enzyme source and must be optimized.
-
After incubation, stop the reaction by adding a strong acid or by proceeding directly to a sample extraction step (e.g., protein precipitation or liquid-liquid extraction).[3]
-
Analyze the treated sample. The measured concentrations of flupirtine and D-13223 will represent the sum of the free and conjugated forms.
Visualizations
Caption: Major metabolic pathways of flupirtine.
References
- 1. Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized controlled trial about pain medication flupirtine ignores recent pharmacovigilance warnings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the in vitro metabolism of the analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UGM Expert Responds to False Positives in Drug Tests Due to Flu Medication - Universitas Gadjah Mada [ugm.ac.id]
Technical Support Center: Improving the Oral Bioavailability of Flupirtine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Flupirtine.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding Flupirtine's bioavailability challenges and the strategies to overcome them.
Q1: Why is improving the oral bioavailability of Flupirtine a research focus?
While some studies report that Flupirtine is well-absorbed with an oral bioavailability of about 90%, this can be misleading.[1][2] The drug's free base is poorly water-soluble, and its absorption can be incomplete.[3][4] Studies on immediate-release (IR) formulations show an absorption of around 72%, which can decrease to about 60% for modified-release (MR) versions.[5][6] The primary limiting factor is its poor aqueous solubility.[7][8] Therefore, formulation strategies are critical to ensure consistent and optimal drug absorption, which is essential for achieving the desired therapeutic efficacy.[7][8]
Q2: What are the primary formulation strategies to enhance Flupirtine's oral bioavailability?
The main goal is to improve the solubility and dissolution rate of Flupirtine. Key strategies include:
-
Nanosuspensions: This technology involves reducing the drug's particle size to the nanometer range, which significantly increases the surface area for dissolution.[7][8] Nanosuspension of Flupirtine has been shown to dramatically improve its dissolution rate compared to the pure drug.[7][8][9]
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[5] By preventing the drug from crystallizing, its apparent solubility and dissolution are enhanced.[10][11] This can be achieved using techniques like solvent evaporation or melt extrusion.[5][10]
-
Sustained-Release Dropping Pills: This method utilizes solid dispersion techniques with carriers like PEG6000 and stearic acid to create a formulation that can provide both immediate and sustained release, potentially improving the overall therapeutic profile.[12]
Q3: What are the critical physicochemical properties of Flupirtine Maleate to consider during formulation development?
Understanding the fundamental properties of the drug is crucial for designing an effective formulation strategy. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₇FN₄O₂ · C₄H₄O₄ | [13] |
| Molecular Weight | 420.4 g/mol | [13][14] |
| Appearance | Crystalline solid | [15] |
| pKa | 5.3 (weak base) | [3] |
| Solubility | - Sparingly soluble in aqueous buffers.[15] - Soluble in DMSO (~20 mg/mL) and DMF (~30 mg/mL).[15] - Soluble to 10 mM in ethanol.[13] |
Section 2: Troubleshooting Guides
This section provides practical advice for specific issues encountered during experimental work.
Topic: Solid Dispersion Formulations
Q: My Flupirtine solid dispersion shows poor dissolution improvement. What are the likely causes and solutions?
A: This is a common issue that can stem from several factors:
-
Inappropriate Polymer Selection: The chosen polymer may not be adequately preventing drug crystallization or may have poor solubility itself.
-
Solution: Screen a variety of hydrophilic polymers (e.g., PVP K30, HPMC, PEG6000, Soluplus®). The ideal polymer should have good miscibility with Flupirtine and preferably form hydrogen bonds to stabilize the amorphous drug.
-
-
Drug Recrystallization: The amorphous drug within the dispersion may have converted back to a more stable, less soluble crystalline form. This can happen if the drug loading is too high or the polymer is not an effective stabilizer.[16]
-
Solution: Lower the drug-to-polymer ratio. Confirm the amorphous state of the final product using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
-
-
High Viscosity Layer Formation: Some polymers can form a viscous gel layer upon contact with the dissolution medium, which can trap the drug and impede its release.
-
Solution: Consider using a combination of polymers or incorporating a surfactant into the formulation to reduce the viscosity of the gel layer.
-
-
Ineffective Preparation Method: The chosen method (e.g., solvent evaporation, melting) may not have achieved a true molecular dispersion.[10]
-
Solution: Optimize the process parameters. For solvent evaporation, ensure a common solvent is used for both drug and polymer and that evaporation is rapid.[17] For melt methods, ensure the temperature is sufficient to dissolve the drug in the molten carrier without causing degradation.
-
Q: The solid dispersion is physically unstable, and the drug is recrystallizing during storage. How can I prevent this?
A: The stability of an amorphous solid dispersion is a significant challenge due to its thermodynamically unstable nature.[16]
-
Cause: The primary driver of instability is the tendency of the high-energy amorphous drug to revert to its low-energy crystalline state. This is more likely if the formulation has low glass transition temperature (Tg) and high molecular mobility.
-
Solutions:
-
Select High Tg Polymers: Choose polymers with a high glass transition temperature. When mixed with the drug, these polymers will elevate the Tg of the overall system, reducing molecular mobility and hindering crystallization.
-
Ensure Strong Drug-Polymer Interactions: Select polymers that can form specific interactions, such as hydrogen bonds, with Flupirtine. These interactions help to stabilize the drug in its amorphous form and prevent self-association (crystallization).
-
Optimize Drug Loading: High drug loading increases the likelihood of crystallization. Determine the maximum miscible drug loading for your chosen polymer and stay below that threshold.
-
Control Storage Conditions: Store the solid dispersion under controlled temperature and low humidity conditions. Moisture can act as a plasticizer, lowering the Tg and increasing the rate of crystallization.[16]
-
Topic: Nanosuspension Formulations
Q: I'm observing aggregation and crystal growth in my Flupirtine nanosuspension. What should I do?
A: Nanosuspensions are thermodynamically unstable systems due to their high surface area. Aggregation and crystal growth (Ostwald ripening) are common challenges.
-
Cause: Insufficient stabilization of the newly created nanoparticle surfaces.
-
Solutions:
-
Optimize Stabilizer Concentration: The choice and concentration of stabilizers (surfactants like Poloxamers or Tween 80, and polymers like PVP) are critical.[7][9] Perform a screening study to find the optimal type and concentration of stabilizer that provides sufficient steric or electrostatic repulsion to prevent particle aggregation.
-
Refine Preparation Method:
-
Precipitation Method: Control the rate of addition of the drug solution to the anti-solvent and the stirring speed to ensure rapid precipitation and formation of small, uniform particles.[7]
-
High-Pressure Homogenization: Optimize the number of homogenization cycles and the pressure. Insufficient energy input may not reduce the particle size effectively, while excessive energy could lead to instability.
-
-
Check Zeta Potential: Measure the zeta potential of the nanosuspension. A higher absolute value (e.g., > |20| mV) generally indicates better electrostatic stability.
-
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Preparation of Flupirtine Solid Dispersion (Solvent Evaporation Method)
-
Objective: To prepare an amorphous solid dispersion of Flupirtine to enhance its dissolution rate.
-
Materials: Flupirtine maleate, Polyvinylpyrrolidone (PVP K30), Methanol (analytical grade).
-
Procedure:
-
Accurately weigh Flupirtine maleate and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve both components in a minimal amount of a common solvent, such as methanol, in a beaker with magnetic stirring until a clear solution is obtained.[5]
-
Transfer the solution to a round-bottom flask and attach it to a rotary evaporator.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C).
-
Continue drying until a thin, solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, gently pulverize it using a mortar and pestle, and pass it through a sieve (e.g., #60 mesh) to obtain a uniform powder.
-
Store the final product in a desiccator over silica gel to prevent moisture uptake.
-
Protocol 2: In-Vitro Dissolution Testing of Flupirtine Formulations
-
Objective: To compare the dissolution rate of an enhanced Flupirtine formulation against the pure drug.
-
Apparatus: USP Dissolution Apparatus II (Paddle Method).
-
Procedure:
-
Prepare two dissolution media: 900 mL of 0.1 N HCl (pH 1.2) and 900 mL of phosphate buffer (pH 6.8).[12]
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Set the paddle rotation speed to 50 RPM.[12]
-
Place a precisely weighed amount of the Flupirtine formulation (or pure drug) equivalent to a specific dose (e.g., 100 mg) into each dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of Flupirtine in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Protocol 3: Caco-2 Permeability Assay
-
Objective: To predict the intestinal permeability of Flupirtine and assess if it is a substrate for efflux transporters.[18]
-
Materials: Caco-2 cells, Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size), transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4), Flupirtine solution, Lucifer Yellow (monolayer integrity marker).
-
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer.[19]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicating good monolayer integrity.[18]
-
Permeability Measurement (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the Flupirtine solution (at a known concentration, e.g., 10 µM) to the apical (upper) compartment.[18] c. Add fresh transport buffer to the basolateral (lower) compartment. d. Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).[18] e. At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
Permeability Measurement (Basolateral to Apical - B to A): a. Perform the same procedure as above, but add the Flupirtine solution to the basolateral compartment and sample from the apical compartment to measure active efflux.
-
Integrity Post-Assay: Test the permeability of a membrane-impermeable marker like Lucifer Yellow to confirm that the monolayer integrity was maintained throughout the experiment.[19]
-
Sample Analysis: Quantify the concentration of Flupirtine in the collected samples using a sensitive analytical method like LC-MS/MS.[18]
-
Calculate Apparent Permeability (Papp): Calculate the Papp value in cm/s. The efflux ratio (Papp B-A / Papp A-B) can be determined; a ratio >2 suggests the involvement of active efflux.
-
Protocol 4: In-Vivo Pharmacokinetic Study in Rats (Oral Gavage)
-
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) of a Flupirtine formulation after oral administration.
-
Animals: Male Wistar or Sprague-Dawley rats (e.g., 200-250 g).
-
Procedure:
-
Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Prepare the Flupirtine formulation (e.g., suspended in 0.5% carboxymethyl cellulose) at the desired dose.
-
Administer the formulation to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (approx. 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Extract Flupirtine from the plasma samples (e.g., using liquid-liquid extraction or protein precipitation).[3][20] Quantify the drug concentration using a validated LC-MS/MS method.[20][21]
-
Data Analysis: Plot the plasma concentration versus time profile. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software.
-
Section 4: Data Presentation and Visualization
Data Tables
Table 2: Example Pharmacokinetic Parameters of Flupirtine (100 mg Oral Dose in Humans)
| Parameter | Value | Description | Source(s) |
| Cmax | ~0.8 µg/mL (0.773 µg/mL) | Maximum plasma concentration | [4][21] |
| Tmax | ~1.6 - 2.0 hours | Time to reach maximum concentration | [4][21] |
| t½ (half-life) | ~6.5 - 10.7 hours | Elimination half-life | [1][3] |
| Bioavailability (Oral) | ~72% - 90% | Fraction of drug absorbed | [1][5] |
Note: These values are approximate and can vary based on the specific formulation and patient population.
Mandatory Visualizations
Caption: Workflow for Bioavailability Enhancement of Flupirtine.
Caption: Troubleshooting Poor Dissolution of Solid Dispersions.
References
- 1. One moment, please... [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. thescipub.com [thescipub.com]
- 4. Role of Flupirtine in the Treatment of Pain - Chemistry and its Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijhacr.com [ijhacr.com]
- 8. Formulation and Evaluation of Nanosuspension of Flupirtine | International Journal of Health Advancement and Clinical Research (tz) [ijhacr.com]
- 9. researchgate.net [researchgate.net]
- 10. japer.in [japer.in]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. rndsystems.com [rndsystems.com]
- 14. Flupirtine Maleate | C19H21FN4O6 | CID 6435335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. contractpharma.com [contractpharma.com]
- 17. A Review of Formulation and Process Considerations for Achieving Stability in Solid Dispersions Produced via the Spray Drying Technique [ps.tbzmed.ac.ir]
- 18. enamine.net [enamine.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Quantification of flupirtine and its active metabolite D-13223 in human plasma by LC-MS/MS: application to a clinical trial of flupirtine maleate capsules in healthy male Chinese volunteers [jcps.bjmu.edu.cn]
- 21. Bioequivalence study of two formulations of flupirtine maleate capsules in healthy male Chinese volunteers under fasting and fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Flupirtine-Induced Dizziness in Behavioral Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the common adverse effect of dizziness associated with flupirtine administration in behavioral studies involving rodent models. Dizziness, manifesting as motor incoordination and imbalance, can significantly confound the results of behavioral experiments. This guide offers practical strategies and detailed experimental protocols to minimize this side effect and ensure the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What is flupirtine and why does it cause dizziness?
Flupirtine is a centrally acting, non-opioid analgesic.[1] Its mechanism of action involves being a selective neuronal potassium channel opener (SNEPCO) and an indirect N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] This dual action leads to neuronal hyperpolarization and stabilization of the resting membrane potential, which underlies its analgesic effects.[2] However, these same mechanisms, particularly the modulation of neuronal excitability, can also affect the vestibular system and cerebellum, which are crucial for maintaining balance and equilibrium, leading to dizziness and motor impairment.[1]
Q2: How can I quantitatively assess flupirtine-induced dizziness in my rodent models?
Standardized behavioral tests that evaluate motor coordination and balance are essential for quantifying the extent of dizziness. The most commonly used and validated tests are the Rotarod Test and the Balance Beam Test.[3][4][5] Performance on these tasks, measured by latency to fall or the number of foot slips, provides an objective measure of motor impairment.
Q3: Are there any general strategies to minimize dizziness as a confounding factor in my study?
Yes, several experimental design strategies can be employed:
-
Dose-Titration: Conduct a dose-response study to identify the minimal effective dose for analgesia with the least impact on motor function.[6]
-
Habituation: Acclimate the animals to the testing apparatus and procedures before drug administration to reduce stress and novelty-induced behavioral changes.[7][8]
-
Optimal Timing of Behavioral Testing: Characterize the pharmacokinetic profile of flupirtine in your specific animal model to correlate peak plasma and brain concentrations with the onset and duration of both analgesic effects and motor impairments. Behavioral testing should be timed to coincide with the desired therapeutic effect while minimizing the impact of peak side effects.[9]
Troubleshooting Guide
Issue 1: Significant motor impairment observed in all flupirtine-treated animals, confounding behavioral results.
Cause: The administered dose of flupirtine is likely too high, causing significant motor side effects that mask the intended behavioral outcomes.
Solution:
-
Conduct a Dose-Escalation Study: Systematically evaluate a range of flupirtine doses to determine the therapeutic window. The goal is to find a dose that produces the desired analgesic effect with minimal motor impairment.
-
Establish a Dose-Response Curve: Plot the analgesic efficacy (e.g., using a tail-flick or hot-plate test) against motor impairment (using the Rotarod or Balance Beam test) for each dose. This will help visualize the therapeutic index.[10][11]
Table 1: Hypothetical Dose-Response Data for Flupirtine in Rats
| Flupirtine Dose (mg/kg, i.p.) | Analgesic Effect (% MPE) | Motor Impairment (Latency to Fall on Rotarod, s) |
| Vehicle Control | 5 ± 2 | 180 ± 15 |
| 5 | 30 ± 5 | 165 ± 20 |
| 10 | 65 ± 8 | 120 ± 25 |
| 20 | 85 ± 6 | 60 ± 15 |
| 40 | 90 ± 5 | 20 ± 10 |
% MPE = Maximum Possible Effect
Issue 2: Animals exhibit anxiety and inconsistent performance on behavioral tasks after flupirtine administration.
Cause: The novelty of the experimental procedures and environment, combined with the physiological effects of the drug, can lead to stress and anxiety, impacting performance.
Solution:
-
Implement a Habituation Protocol: Acclimatize the animals to the testing room, apparatus, and handling by the experimenter for several days before the start of the experiment.[7][8] This reduces the novelty stress response.
-
"Drug Holiday" or Washout Periods: For chronic dosing studies, incorporating planned "drug holidays" (periods without drug administration) may help assess the persistence of side effects and the animal's ability to adapt.[12][13]
Issue 3: Even at lower effective doses, some motor impairment is still present and may interfere with sensitive behavioral measures.
Cause: For some behavioral paradigms, even subtle motor side effects can be confounding.
Solution:
-
Co-administration with an Anti-Dizziness Agent: Consider the co-administration of a drug that can mitigate vestibular side effects. Preclinical studies have explored agents like scopolamine (an anticholinergic) and ondansetron (a 5-HT3 receptor antagonist) to counter motion sickness and vestibular dysfunction in rodents.[14][15] A pilot study would be necessary to determine an effective dose of the anti-dizziness agent that does not interfere with the primary behavioral endpoint.
-
Alternative Route of Administration: The route of administration can influence the rate of absorption and peak plasma concentrations, thereby affecting the intensity of side effects. While intraperitoneal (i.p.) injections are common in rodent studies, oral or subcutaneous administration might offer a slower absorption profile, potentially reducing the peak severity of dizziness.[9]
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodents.[16]
Apparatus: An automated rotarod apparatus with a rotating rod that can be set to a constant speed or an accelerating speed.[3]
Procedure:
-
Acclimation: For 2-3 days prior to testing, acclimate the mice to the testing room for at least 1 hour.[16] Handle the mice for several minutes each day.[8]
-
Training:
-
Testing:
-
Administer flupirtine or vehicle control at the predetermined time before testing.
-
Place the mouse on the rotarod.
-
For an accelerating protocol, the rod starts at a low speed (e.g., 4 RPM) and gradually accelerates to a high speed (e.g., 40 RPM) over a set period (e.g., 5 minutes).[3][16]
-
Record the latency to fall from the rod. The trial ends when the mouse falls or after a predetermined cut-off time (e.g., 300 seconds).
-
Perform 3 trials with a 15-minute inter-trial interval.[17]
-
Balance Beam Test
Objective: To assess fine motor coordination and balance.[5]
Apparatus: An elevated narrow beam (e.g., 1 meter long, 12mm or 6mm wide) with a start platform and a goal box at the end.[5]
Procedure:
-
Acclimation and Training:
-
Testing:
Signaling Pathways and Experimental Workflows
Flupirtine's Mechanism of Action and its Relation to Dizziness
Caption: Flupirtine's mechanism leading to analgesia and dizziness.
Experimental Workflow for Mitigating Dizziness
Caption: Workflow for mitigating flupirtine-induced dizziness.
Logical Relationship for Troubleshooting
Caption: Logical approach to troubleshooting flupirtine-induced dizziness.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 4. conductscience.com [conductscience.com]
- 5. Assessment of Motor Balance and Coordination in Mice using the Balance Beam [jove.com]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Brain Distribution and Metabolism of Flupirtine, a Nonopioid Analgesic Drug with Antiseizure Effects, in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depression by flupirtine, a novel analgesic agent, of motor and sensory responses of the nociceptive system in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antinociceptive activity of flupirtine: a structurally new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. The effect of drug holiday on preventing medication-related osteonecrosis of the jaw in osteoporotic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of anti-motion sickness drugs on motion sickness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ondansetron reduces lasting vestibular deficits in a model of severe peripheral excitotoxic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rotarod-Test for Mice [protocols.io]
- 17. mmpc.org [mmpc.org]
- 18. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Parallel Beam test for mice [protocols.io]
- 20. maze.conductscience.com [maze.conductscience.com]
Validation & Comparative
A Comparative Analysis of Flupirtine and Other Non-Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of flupirtine against other commonly used non-opioid analgesics, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and paracetamol. The information is supported by experimental data from clinical trials to assist researchers and drug development professionals in their understanding of these compounds.
Executive Summary
Flupirtine is a centrally-acting, non-opioid analgesic that is distinguished from NSAIDs and paracetamol by its unique mechanism of action.[1][2] While NSAIDs primarily inhibit cyclooxygenase (COX) enzymes and paracetamol is thought to have a central mechanism involving serotonergic pathways and cannabinoid receptors, flupirtine acts as a selective neuronal potassium channel opener (SNEPCO).[3][4][5][6] This distinct mechanism translates to a different efficacy and safety profile. Clinical studies suggest that flupirtine has comparable analgesic efficacy to several NSAIDs and tramadol in various pain models, including postoperative pain and low back pain.[7][8][9] A key differentiating factor is its gastrointestinal tolerability, which appears superior to that of NSAIDs.[2] However, concerns regarding hepatotoxicity have led to restrictions on its use in some regions.[5]
Mechanism of Action: Signaling Pathways
The analgesic effects of flupirtine, NSAIDs, and paracetamol are initiated by distinct molecular interactions.
Flupirtine:
Flupirtine's primary mechanism involves the activation of Kv7 (KCNQ) voltage-gated potassium channels in neurons.[5][6] This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane.[5] This hyperpolarized state makes it more difficult for neurons to reach the action potential threshold, thereby reducing neuronal excitability and dampening the transmission of pain signals.[5] Additionally, this hyperpolarization indirectly antagonizes the NMDA receptor by enhancing the voltage-dependent magnesium block, further contributing to its analgesic and muscle relaxant effects.[6][10]
NSAIDs (Non-Steroidal Anti-Inflammatory Drugs):
NSAIDs exert their analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3] By blocking this pathway, NSAIDs reduce the production of prostaglandins, thereby alleviating pain and inflammation.[3]
Paracetamol (Acetaminophen):
The mechanism of action of paracetamol is not fully elucidated but is thought to be primarily central.[4][12] One proposed mechanism involves the inhibition of COX enzymes within the central nervous system, particularly COX-2, in an environment with low levels of arachidonic acid and peroxides.[12][13] Another significant hypothesis suggests that paracetamol is metabolized in the brain to AM404, which then activates the endocannabinoid system and transient receptor potential vanilloid-1 (TRPV1) channels, contributing to analgesia.[13][14] There is also evidence for its role in the activation of descending serotonergic pathways.[4][12]
Comparative Efficacy Data
The following tables summarize the quantitative data from clinical trials comparing the analgesic efficacy of flupirtine with other non-opioid analgesics.
Table 1: Flupirtine vs. Diclofenac in Mechanical Low Back Pain [15]
| Outcome Measure | Flupirtine (100 mg) | Diclofenac (100 mg) | p-value |
| Visual Analog Scale (VAS) - Day 8 | Significantly better | - | <0.05 |
| Numerical Rating Scale (NRS) - Day 8 | Significantly better | - | <0.05 |
| Oswestry Disability Index (ODI) - Day 8 | Comparable improvement | Comparable improvement | - |
| Sustained Effect (Day 30) | Superior | - | - |
Table 2: Flupirtine vs. Ibuprofen in Postoperative Pain (Gynaecological Ambulatory Surgery) [7]
| Outcome Measure | Flupirtine (100 mg) | Ibuprofen (800 mg) | p-value |
| Verbal Numerical Rating Scale (VNRS) at 2h | Statistically reduced | - | 0.04 |
| VNRS at 4, 6, 8, 12, 24, 48h | Similar efficacy | Similar efficacy | >0.05 |
| Patient Satisfaction Score (24h & 48h) | Superior | - | <0.001 |
| Rescue Analgesia Requirement | Reduced (not statistically significant) | - | >0.05 |
Table 3: Flupirtine vs. Tramadol in Subacute Low Back Pain [8][16]
| Outcome Measure | Flupirtine (100 mg TID) | Tramadol (50 mg TID) | p-value |
| Mean LBP Intensity Reduction | 57% | 56% | 0.796 (non-inferior) |
| Adverse Events Incidence | 33% | 49% | 0.02 |
| AE-related Dropout Rate | 1% | 15% | <0.001 |
Comparative Safety and Tolerability
Table 4: Adverse Event Profile Comparison
| Adverse Event | Flupirtine | NSAIDs (e.g., Diclofenac, Ibuprofen) | Paracetamol |
| Gastrointestinal | Less frequent | More frequent (e.g., heartburn, dyspepsia)[17][18] | Generally well-tolerated at therapeutic doses |
| Hepatic | Risk of hepatotoxicity with prolonged use[5] | Can cause liver enzyme elevation | Risk of severe hepatotoxicity in overdose |
| Renal | Generally well-tolerated | Risk of acute kidney injury[19] | Generally safe for kidneys at therapeutic doses |
| Cardiovascular | Not typically associated with cardiovascular risk | Increased risk of thrombotic events with some NSAIDs | Generally considered safe |
| Central Nervous System | Drowsiness, dizziness[9] | Dizziness[17] | Generally well-tolerated |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
1. Study of Flupirtine vs. Diclofenac in Mechanical Low Back Pain [15]
-
Study Design: Prospective, open-labeled, randomized comparative clinical study.
-
Patient Population: 100 patients with mechanical low back pain for more than 6 weeks.
-
Intervention:
-
Group 1 (n=50): Flupirtine 100 mg daily for 7 days.
-
Group 2 (n=50): Diclofenac 100 mg daily for 7 days.
-
-
Outcome Measures:
-
Primary: Pain relief assessed by Visual Analog Scale (VAS) and Numerical Rating Scale (NRS). Functional improvement assessed by the Oswestry Disability Index (ODI).
-
Secondary: Pain Relief Rate (PRR), safety, and tolerability.
-
-
Follow-up: Day 8 and Day 30.
-
Statistical Analysis: Chi-square and Paired student t-tests.
2. Study of Flupirtine vs. Ibuprofen in Gynaecological Ambulatory Surgeries [7]
-
Study Design: Prospective, randomized, controlled study.
-
Patient Population: 60 women (ASA physical status I/II, 18-70 years) scheduled for gynaecological ambulatory surgeries.
-
Intervention:
-
Group 1 (n=30): Oral flupirtine maleate 100 mg, 1 hour prior to surgery and then every 8 hours for 48 hours.
-
Group 2 (n=30): Oral ibuprofen 800 mg, 1 hour prior to surgery and then every 8 hours for 48 hours.
-
-
Outcome Measures:
-
Primary: Post-operative pain efficacy assessed by Verbal Numerical Rating Scale (VNRS) on movement at 0, 2, 4, 6, 8, 12, 24, and 48 hours post-operatively.
-
Secondary: Requirement for rescue analgesia, patient satisfaction scores, hemodynamics, sedation scores, and adverse effects.
-
-
Statistical Analysis: Mann-Whitney test.
Conclusion
Flupirtine presents a valuable alternative to traditional non-opioid analgesics, particularly for patients at risk of NSAID-associated gastrointestinal complications.[2] Its unique mechanism of action as a selective neuronal potassium channel opener provides a distinct therapeutic profile.[5][6] While its analgesic efficacy is comparable to that of commonly used NSAIDs and tramadol in specific pain conditions, its use is tempered by the risk of hepatotoxicity, necessitating careful patient selection and monitoring.[5][7][8][9] For researchers and drug development professionals, flupirtine's novel mechanism offers a promising avenue for the development of new classes of analgesics with improved safety profiles. Further research is warranted to fully elucidate its therapeutic potential and to develop analogues with a more favorable risk-benefit ratio.
References
- 1. The efficacy and safety of paracetamol for pain relief: an overview of systematic reviews | The Medical Journal of Australia [mja.com.au]
- 2. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]
- 6. wjgnet.com [wjgnet.com]
- 7. Comparison of analgesic efficacy of flupirtine maleate and ibuprofen in gynaecological ambulatory surgeries: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ijbcp.com [ijbcp.com]
- 10. Flupirtine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paracetamol - Wikipedia [en.wikipedia.org]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. Analgesic efficacy and tolerability of flupirtine vs. tramadol in patients with subacute low back pain: a double-blind multicentre trial* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. derangedphysiology.com [derangedphysiology.com]
- 18. msjonline.org [msjonline.org]
- 19. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Flupirtine: A Comparative Guide for Researchers
Flupirtine, a centrally acting, non-opioid analgesic, has garnered significant interest for its neuroprotective properties.[1] Classified as a selective neuronal potassium channel opener (SNEPCO), its unique mechanism of action sets it apart from other neuroprotective agents.[2][3] This guide provides an objective comparison of Flupirtine's performance across various neuronal cell lines, supported by experimental data and detailed protocols for key assays. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.
Mechanism of Action: A Multi-Faceted Approach to Neuroprotection
Flupirtine exerts its neuroprotective effects through a combination of pathways that collectively combat excitotoxicity, apoptosis, and oxidative stress. The primary mechanism involves the activation of voltage-gated potassium channels (Kv7) and G-protein-regulated inwardly rectifying K+ channels (GIRK).[2][4] This activation leads to neuronal membrane hyperpolarization, which stabilizes the resting membrane potential.[2][3] This stabilization indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor by enhancing the voltage-dependent magnesium block, thereby preventing excessive calcium (Ca2+) influx, a key trigger in excitotoxic cell death.[5][6][7]
Beyond this primary action, Flupirtine modulates several downstream signaling cascades. It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and increase intracellular levels of glutathione (GSH), a critical endogenous antioxidant.[7][8][9] Furthermore, Flupirtine influences cell survival pathways by increasing the phosphorylation of Akt (Protein Kinase B) and subsequently inhibiting Glycogen Synthase Kinase 3β (GSK-3β), a protein implicated in apoptosis and tau hyperphosphorylation.[10] It also reduces the activity of calpain, a calcium-dependent protease, which in turn suppresses the activation of pro-apoptotic JNK and NF-κB signaling pathways.[6]
Data Presentation: Flupirtine's Efficacy Across Neuronal Cell Lines
The neuroprotective effects of Flupirtine have been validated in various in vitro models, including primary neurons and immortalized cell lines, subjected to diverse insults.
Table 1: Effect of Flupirtine on Cell Viability and Apoptosis
| Cell Line | Insult | Flupirtine Conc. | Outcome | Reference |
| Primary Hippocampal Neurons | Glutamate (500 µM) | 1-10 µM | Significant protection against cytotoxicity | [11] |
| hNT Neurons | Prion Protein (PrPSc) | > 1 µg/mL | Potent cytoprotective effect | [8] |
| CLN3/CLN2-deficient hNT Neurons | Endogenous Apoptosis | Not specified | Prevents neuronal death | [9] |
| SH-SY5Y Neuroblastoma | Etoposide | Not specified | Neuroprotective effect observed | [12] |
| PC12 Cells | CLN3-deficiency | Not specified | Positively modulates cell growth, reduces apoptosis | [12] |
Table 2: Molecular Effects of Flupirtine Treatment
| Cell Line | Parameter Measured | Effect of Flupirtine | Reference |
| hNT Neurons | Bcl-2 Expression | Increased | [7][8] |
| hNT Neurons | Glutathione (GSH) Levels | Increased / Normalized | [7][8] |
| PC12 Cells (CLN3-deficient) | Bcl-2 mRNA Expression | Elevated | [12] |
| PC12 Cells (CLN3-deficient) | Caspase 3 & 8 Levels | Downregulated | [12] |
| Hippocampus (in vivo) | Bax Expression | Decreased | [10] |
| Hippocampus (in vivo) | p-Akt / p-GSK-3β Levels | Increased | [10] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to evaluate neuroprotection.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 3 x 10⁴ cells/well and allow them to adhere for 24 hours.[14][15]
-
Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of Flupirtine or a vehicle control. Incubate for 1-2 hours.
-
Induction of Toxicity: Introduce the neurotoxic agent (e.g., glutamate, MPP+, Aβ peptide) to the wells (except for the untreated control wells) and incubate for the desired period (typically 24-48 hours).[16][17]
-
MTT Incubation: Remove the medium and add 100 µL of serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 4 hours at 37°C.[14]
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[18]
-
Analysis: Express cell viability as a percentage relative to the untreated control cells.
Apoptosis Assessment (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is a hallmark of apoptosis.[19]
Principle: This assay utilizes a specific peptide substrate for caspase-3, Ac-DEVD-pNA (N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide). Activated caspase-3 cleaves this substrate, releasing the chromophore p-nitroanilide (pNA). The amount of pNA released is proportional to caspase-3 activity and can be measured spectrophotometrically at 405 nm.[20][21]
Protocol:
-
Induce Apoptosis: Culture and treat cells in 6-well plates as described in the cell viability protocol.
-
Cell Lysis: After treatment, collect the cells by centrifugation. Wash with ice-cold PBS. Resuspend the cell pellet in 50-100 µL of chilled cell lysis buffer and incubate on ice for 15-20 minutes.[22][23]
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[23]
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.[21]
-
Add Lysate: Add 45 µL of your cell lysate (containing 50-200 µg of protein) to the wells. Adjust the volume with lysis buffer if necessary.[22]
-
Add Substrate: Start the reaction by adding 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).[21]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[20][21]
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[20][21]
-
Analysis: Compare the absorbance of treated samples to the control to determine the fold-increase in caspase-3 activity.
Oxidative Stress Assessment (Intracellular Glutathione - GSH Levels)
Glutathione is a major antioxidant that protects cells from oxidative damage. Its depletion is an indicator of oxidative stress.
Principle: Monochlorobimane (mBCl) is a cell-permeant dye that is essentially non-fluorescent until it reacts with GSH. This reaction is catalyzed by the enzyme glutathione S-transferase (GST). The resulting fluorescent adduct can be measured, and its intensity is proportional to the intracellular GSH content.[24]
Protocol:
-
Cell Culture and Treatment: Plate and treat cells in a black, clear-bottom 96-well plate as previously described.
-
Dye Loading: After the treatment period, remove the culture medium and wash the cells once with warm PBS or recording buffer.
-
Incubation with mBCl: Add 100 µL of loading buffer containing 50-100 µM monochlorobimane (mBCl) to each well.[24]
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light, to allow for the reaction between mBCl and intracellular GSH.
-
Wash: Aspirate the loading buffer and wash the cells twice with warm PBS to remove excess dye.
-
Measurement: Add 100 µL of PBS to each well. Measure the fluorescence using a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.
-
Analysis: Normalize the fluorescence intensity to the number of cells (which can be determined in a parallel plate by a viability assay). Express GSH levels as a percentage of the control.
Conclusion
The available evidence strongly supports the neuroprotective effects of Flupirtine across multiple neuronal cell models and against various insults. Its multifaceted mechanism of action, which includes the stabilization of neuronal membrane potential, inhibition of calcium overload, upregulation of anti-apoptotic proteins like Bcl-2, and enhancement of the endogenous antioxidant system, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.[4][6][7][8][10] The experimental protocols provided herein offer a standardized framework for researchers to validate and compare the efficacy of Flupirtine and other novel neuroprotective compounds.
References
- 1. Flupirtine: pharmacology and clinical applications of a nonopioid analgesic and potentially neuroprotective compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Neuronal potassium channel opening with flupirtine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]
- 6. The indirect NMDAR inhibitor flupirtine induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effect of flupirtine in prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flupirtine blocks apoptosis in batten patient lymphoblasts and in human postmitotic CLN3- and CLN2-deficient neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flupirtine attenuates chronic restraint stress-induced cognitive deficits and hippocampal apoptosis in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flupirtine protects neurons against excitotoxic or ischemic damage and inhibits the increase in cytosolic Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 15. preprints.org [preprints.org]
- 16. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 17. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 18. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caspase3 assay [assay-protocol.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. abcam.com [abcam.com]
- 22. mpbio.com [mpbio.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of Flupirtine and Tramadol in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of Flupirtine and Tramadol, two centrally acting analgesics with distinct mechanisms of action. The following analysis is based on data from various preclinical pain models, offering insights into their comparative efficacy and pharmacological profiles.
Mechanism of Action: A Tale of Two Pathways
Flupirtine and Tramadol elicit their analgesic effects through fundamentally different molecular pathways.
Flupirtine , a non-opioid analgesic, is a selective neuronal potassium channel opener (SNEPO).[1] Its primary mechanism involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, specifically Kv7 channels.[1] This activation leads to potassium ion efflux, causing hyperpolarization of the neuronal membrane.[1] The hyperpolarized state stabilizes the neuron's resting potential, making it less excitable and thereby dampening the transmission of pain signals.[1] Additionally, this neuronal stabilization indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in central sensitization and chronic pain.[1]
Tramadol exerts its analgesic effects through a dual mechanism.[2] It acts as a weak agonist at the µ-opioid receptor, and its metabolite, O-desmethyltramadol (M1), has a significantly higher affinity for this receptor.[2] Concurrently, Tramadol inhibits the reuptake of serotonin (5-HT) and norepinephrine (NA) in the central nervous system.[2] This increase in monoamine levels in the synaptic cleft enhances descending inhibitory pain pathways, contributing to its overall analgesic effect.[2]
Comparative Efficacy in Preclinical Pain Models
The analgesic efficacy of Flupirtine and Tramadol has been evaluated in various animal models that represent different pain modalities: acute thermal pain, inflammatory pain, and neuropathic pain.
Acute Thermal Pain Models
The hot plate and tail-flick tests are standard models for assessing centrally mediated analgesia against acute thermal stimuli. In a comparative study using Swiss albino mice, both Flupirtine and Tramadol demonstrated a significant increase in reaction time compared to a control group.[2]
| Pain Model | Species | Drug | Dose (mg/kg, p.o.) | Peak Effect Time (min) | Mean Reaction Time (seconds) at Peak | Control Mean Reaction Time (seconds) | Citation |
| Hot Plate | Mouse | Flupirtine | 15 | 60 | 7.03 ± 0.403 | 2.55 ± 0.234 | [2] |
| Tramadol | 10 | 60 | 7.98 ± 0.000 | 2.55 ± 0.234 | [2] | ||
| Tail-Flick | Mouse | Flupirtine | 15 | 60 | 6.8 ± 0.357 | 2.45 ± 0.187 | [2] |
| Tramadol | 10 | 60 | 7.6 ± 0.435 | 2.45 ± 0.187 | [2] |
Table 1: Comparative Efficacy in Acute Thermal Pain Models
Inflammatory Pain Model
The formalin test is a widely used model of inflammatory pain, characterized by a biphasic response: an early, neurogenic phase followed by a late, inflammatory phase. A study in rats using the orofacial formalin test showed that Tramadol was effective in both phases, whereas Flupirtine's analgesic activity was confined to the second, inflammatory phase.[3]
| Pain Model | Species | Drug | Effect in Phase 1 (Neurogenic) | Effect in Phase 2 (Inflammatory) | Citation |
| Orofacial Formalin Test | Rat | Flupirtine | No significant antinociception | Dose-dependent antinociception | [3] |
| Tramadol | Dose-dependent antinociception | Dose-dependent antinociception | [3] |
Table 2: Comparative Efficacy in the Formalin-Induced Inflammatory Pain Model
Neuropathic Pain Model
Preclinical models of neuropathic pain, such as the Chronic Constriction Injury (CCI) of the sciatic nerve, are used to evaluate the efficacy of analgesics against pain arising from nerve damage. Direct head-to-head comparative studies of Flupirtine and Tramadol in the CCI model are limited. However, individual studies have demonstrated the efficacy of both compounds in this model.
Tramadol has been shown to effectively relieve thermal hyperalgesia in rats with CCI of the sciatic nerve in a dose-dependent manner.[4] Studies on Flupirtine have also indicated its potential in treating pain states characterized by central sensitization, such as those seen in neuropathic pain models.[5] While a direct quantitative comparison from a single study is not available, the existing evidence suggests both drugs have activity in neuropathic pain models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols for the key pain models cited.
Hot Plate Test
The hot plate test measures the latency of a nocifensive response to a thermal stimulus.
-
Apparatus: A metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C), enclosed by a transparent cylinder to keep the animal on the heated surface.
-
Procedure:
-
Animals (e.g., Swiss albino mice) are individually placed on the hot plate.[2]
-
The time taken for the animal to exhibit a nocifensive response (e.g., licking a hind paw or jumping) is recorded as the reaction time.[2]
-
A cut-off time (e.g., 15-20 seconds) is established to prevent tissue damage.
-
Baseline reaction times are recorded before drug administration.
-
Test compounds (Flupirtine, Tramadol, or vehicle) are administered (e.g., orally).[2]
-
Reaction times are measured again at predetermined intervals (e.g., 20, 60, and 90 minutes) after drug administration.[2]
-
Tail-Flick Test
This test also assesses the response to a thermal stimulus, focusing on a spinal reflex.
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.
-
Procedure:
-
The animal (e.g., mouse) is gently restrained, and its tail is positioned over the heat source.
-
The time taken for the animal to flick its tail away from the heat is automatically recorded.
-
A cut-off time is used to avoid tissue injury.
-
Baseline latencies are determined before treatment.
-
Following drug administration, tail-flick latencies are reassessed at specific time points.[2]
-
Orofacial Formalin Test
This model induces a localized inflammatory pain in the trigeminal region.
-
Procedure:
-
Rats are habituated to the testing environment.
-
A small volume (e.g., 50 µL) of dilute formalin (e.g., 1.5%) is injected subcutaneously into the upper lip.[3]
-
Immediately after the injection, the total time the animal spends rubbing the injected area with its forepaws is recorded for a set duration (e.g., 45 minutes).
-
The observation period is divided into two phases: Phase 1 (e.g., 0-3 minutes) and Phase 2 (e.g., 12-45 minutes).[3]
-
Drugs are administered prior to the formalin injection, and the reduction in rubbing time compared to a control group is quantified.[3]
-
Chronic Constriction Injury (CCI) Model
This is a surgical model of neuropathic pain.
-
Procedure:
-
Under anesthesia, the common sciatic nerve of a rat is exposed at the mid-thigh level.
-
Several loose ligatures (e.g., 4) are tied around the nerve.
-
The incision is then closed.
-
Over the following days to weeks, the animals develop signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).
-
The efficacy of analgesic drugs is assessed by measuring the reversal of these pain-related behaviors (e.g., using von Frey filaments for mechanical allodynia or a radiant heat source for thermal hyperalgesia).[4]
-
Summary and Conclusion
The preclinical data indicates that both Flupirtine and Tramadol are effective analgesics, but their profiles differ across various pain modalities, consistent with their distinct mechanisms of action.
-
In acute thermal pain models , both drugs demonstrate significant analgesic activity, with Tramadol showing a slightly greater effect at the doses tested in the cited study.[2]
-
In the inflammatory pain model , Tramadol is effective in both the initial neurogenic and the later inflammatory phases, while Flupirtine's efficacy is primarily in the inflammatory phase.[3] This suggests Tramadol may be more effective for mixed acute and inflammatory pain states, while Flupirtine's action is more targeted to the inflammatory component.
-
In neuropathic pain models , both drugs have shown efficacy in separate studies, indicating their potential for treating this type of chronic pain.[4][5] However, the lack of direct comparative preclinical studies in this area highlights a knowledge gap that warrants further investigation.
This comparative analysis, based on available preclinical data, suggests that the choice between Flupirtine and Tramadol may depend on the specific type of pain being targeted. Tramadol's broader spectrum of action across different pain phases may be advantageous in certain contexts, while Flupirtine's unique, non-opioid mechanism offers a valuable alternative, particularly for inflammatory pain and potentially for neuropathic pain, without the liabilities associated with opioid receptor agonism. Further head-to-head studies, especially in chronic and neuropathic pain models, would be beneficial to more definitively delineate their comparative therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. saudijournals.com [saudijournals.com]
- 3. Flupirtine antinociception in the rat orofacial formalin test: an analysis of combination therapies with morphine and tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tramadol relieves thermal hyperalgesia in rats with chronic constriction injury of the sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination therapy with flupirtine and opioid: studies in rat pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Flupirtine's Dual Action: An Electrophysiological Cross-Validation
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
Flupirtine, a centrally acting analgesic, has garnered significant interest for its unique, non-opioid mechanism of action. This guide provides an in-depth, comparative analysis of Flupirtine's electrophysiological profile, focusing on the cross-validation of its primary mechanisms of action. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this document serves as a comprehensive resource for scientists investigating neuronal excitability and developing novel therapeutics.
At a Glance: Flupirtine's Electrophysiological Signature
Flupirtine's therapeutic effects, including analgesia and muscle relaxation, are primarily attributed to its dual action on two key classes of ion channels: the voltage-gated potassium channels of the Kv7 family (KCNQ) and GABA-A receptors.[1][2][3] Its classification as a Selective Neuronal Potassium Channel Opener (SNEPCO) underscores the significance of its action on Kv7 channels.[2][4]
Comparative Analysis of Flupirtine and Retigabine on Kv7 Channels
Retigabine, another well-characterized Kv7 channel opener, serves as a crucial comparator for understanding Flupirtine's potency and efficacy. The following table summarizes their comparative effects on Kv7.2/3 channels, the primary neuronal M-current constituents.
| Compound | Assay Type | Cell Line | EC50 | Efficacy/Effect | Reference |
| Flupirtine | Rb+ Efflux Assay | HEK293 (Kv7.2/3) | ~5 µM | Not specified | [5] |
| Retigabine | Rb+ Efflux Assay | HEK293 (Kv7.2/3) | ~0.1 µM | Not specified | [5] |
| Flupirtine | Whole-cell Patch Clamp | tsA 201 (Kv7.2/3) | ~5 µM | Shifts voltage-dependence of activation to more negative potentials | [6] |
| Retigabine | Whole-cell Patch Clamp | Not specified | Not specified | Shifts voltage-dependence of activation to more negative potentials | [7] |
| Flupirtine | Whole-cell Patch Clamp | tsA 201 (Kv7.2/3) | Not specified | Enhances currents at -30 mV by up to 90% | [6] |
Flupirtine's Modulatory Effects on GABA-A Receptors
Flupirtine also acts as a positive allosteric modulator of GABA-A receptors, enhancing the action of the inhibitory neurotransmitter GABA. This effect is often cell-type specific, suggesting a preference for certain receptor subunit compositions.[1][8]
| Cell Type | Flupirtine Concentration | Effect on GABA-evoked Currents | Reference |
| Dorsal Root Ganglion (DRG) Neurons | 30 µM | 5.3-fold decrease in GABA EC50; 34% reduction in maximal amplitude | [1] |
| Hippocampal Neurons | 30 µM | 3.1-fold decrease in GABA EC50; no change in maximal amplitude | [1] |
| Recombinant α1β2δ GABAA Receptors | Not specified | Increased maximal current amplitudes | [9] |
| Recombinant γ2-containing GABAA Receptors | Not specified | Leftward shift of GABA concentration-response curves and diminished maximal amplitudes | [9] |
Delving Deeper: Experimental Methodologies
The following protocols provide a framework for the electrophysiological investigation of Flupirtine's mechanisms.
Perforated Patch-Clamp Recording of Kv7 and GABA-A Currents
This technique is crucial for maintaining the intracellular environment while allowing for electrical access to the cell.
1. Cell Preparation:
-
Primary cultures of rat hippocampal, dorsal root ganglion (DRG), or sympathetic neurons are prepared and maintained in appropriate culture media.[1][6]
-
Alternatively, tsA 201 or HEK293 cells can be transiently transfected with plasmids encoding the desired Kv7 or GABA-A receptor subunits.[6]
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).
-
Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, with 240 µg/mL Amphotericin B for perforation (pH adjusted to 7.3 with KOH).
3. Electrophysiological Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
For Kv7 currents, cells are held at a holding potential of -60 mV and subjected to depolarizing voltage steps or ramps to elicit outward potassium currents.[6]
-
For GABA-A currents, cells are held at -60 mV, and GABA is applied locally via a perfusion system to evoke inward chloride currents.[1][8]
4. Data Analysis:
-
Current amplitudes, activation kinetics, and voltage-dependence are analyzed using appropriate software.
-
Concentration-response curves are generated to determine EC50 values for Flupirtine's effects.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate Flupirtine's signaling pathway and a typical experimental workflow.
Caption: Flupirtine's dual mechanism of action.
Caption: Electrophysiological recording workflow.
Concluding Remarks
The electrophysiological evidence robustly supports a dual mechanism of action for Flupirtine, involving the activation of Kv7 potassium channels and the positive modulation of GABA-A receptors. This combined action leads to neuronal hyperpolarization and a reduction in neuronal excitability, which underlies its analgesic and muscle relaxant properties.[1][3][10] While its effects on Kv7 channels are comparable to other openers like Retigabine, its influence on GABA-A receptors provides an additional layer of complexity and therapeutic potential. Further research focusing on the subunit specificity of Flupirtine's action on GABA-A receptors could unveil novel therapeutic avenues for conditions characterized by neuronal hyperexcitability. The methodologies and comparative data presented in this guide offer a solid foundation for such future investigations.
References
- 1. The non-opioid analgesic flupirtine is a modulator of GABAA receptors involved in pain sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of axonal Kv7 channels in human peripheral nerve by flupirtine but not placebo - therapeutic potential for peripheral neuropathies: results of a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. δ Subunit‐containing GABAA receptors are preferred targets for the centrally acting analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]
Flupirtine vs. Standard-of-Care for Musculoskeletal Pain: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of flupirtine with standard-of-care treatments for musculoskeletal pain, supported by experimental data from clinical trials.
Executive Summary
Flupirtine, a selective neuronal potassium channel opener (SNEPCO), presents a unique mechanism of action distinct from traditional analgesics like non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.[1][2] Clinical evidence suggests that for certain types of musculoskeletal pain, flupirtine offers comparable analgesic efficacy to commonly prescribed agents such as tramadol and diclofenac, but with a potentially more favorable tolerability profile, particularly concerning gastrointestinal side effects associated with NSAIDs.[3][4] However, it is crucial to note that marketing authorizations for flupirtine have been withdrawn in Europe due to the risk of serious liver injury. This guide focuses solely on its comparative efficacy as demonstrated in clinical studies.
Data Presentation: Comparative Efficacy in Musculoskeletal Pain
The following tables summarize quantitative data from key clinical trials comparing flupirtine to standard-of-care analgesics in patients with musculoskeletal pain conditions, primarily low back pain.
Table 1: Flupirtine vs. Tramadol for Subacute Low Back Pain
| Outcome Measure | Flupirtine (100 mg t.i.d.) | Tramadol (50 mg t.i.d.) | p-value |
| Mean Pain Intensity (Baseline) | 6.8 (95% CI: 6.5-7.0) | 6.9 (95% CI: 6.6-7.1) | - |
| Mean Pain Intensity (End of Treatment) | 2.8 (95% CI: 2.3-3.1) | 3.0 (95% CI: 2.6-3.4) | 0.796 |
| Pain Relief Rate | 57% (95% CI: 51-63%) | 56% (95% CI: 50-62%) | 0.796 |
| Adverse Events | 33% | 49% | 0.02 |
| AE-related Dropouts | 1% | 15% | <0.001 |
Data from Li et al., 2008.[4][5]
Table 2: Flupirtine vs. Diclofenac for Mechanical Low Back Pain
| Outcome Measure | Flupirtine (100 mg) | Diclofenac (100 mg) | p-value |
| Visual Analog Scale (VAS) - Day 8 | Better than Diclofenac | - | <0.05 |
| Numerical Rating Scale (NRS) - Day 8 | Better than Diclofenac | - | <0.05 |
| Sustained Effect (Day 30) | Superior to Diclofenac | - | - |
| Adverse Events | Fewer than Diclofenac | - | - |
Data from a prospective comparative study on mechanical low back pain. Specific numerical values for VAS and NRS were not provided in the abstract, but statistical significance was noted.[6]
Table 3: Flupirtine vs. Piroxicam for Low Back Pain
| Outcome Measure | Flupirtine (100 mg b.i.d.) | Piroxicam (20 mg b.i.d.) | p-value |
| Visual Analog Scale (VAS) Scores | No significant difference | No significant difference | >0.05 |
| Finger-to-Floor Distance (FFD) | No significant difference | No significant difference | >0.05 |
| Adverse Events | 13.3% | 16.6% | - |
Data from Sharma et al., 2015.[2][7]
Experimental Protocols
Detailed methodologies for the key clinical trials cited are outlined below to provide context for the presented data.
Study 1: Flupirtine vs. Tramadol in Subacute Low Back Pain (Li et al., 2008)
-
Objective: To assess the efficacy and tolerability of flupirtine in comparison with tramadol for the treatment of moderate to severe subacute low back pain.
-
Design: A randomized, double-blind, parallel-group multicenter trial.
-
Patient Population: 209 patients aged 18-65 years with subacute low back pain.
-
Intervention: Patients were orally treated with either flupirtine 100 mg (n=105) or tramadol 50 mg (n=104), both administered three times daily for 5-7 days.
-
Outcome Measures:
-
Primary: Patient assessment of pain intensity after 5-7 days.
-
Secondary: Physicians' global assessment of improvement in pain and functional capacity; incidence of adverse events.
-
-
Statistical Analysis: The publication does not specify the exact statistical tests used for all comparisons, but p-values were reported for key outcomes. Non-inferiority of flupirtine to tramadol was a key assessment.[4][5]
Study 2: Flupirtine vs. Diclofenac in Mechanical Low Back Pain
-
Objective: To compare the safety and efficacy of flupirtine with diclofenac in patients with mechanical low back pain.
-
Design: A prospective, open-labeled, and randomized comparative clinical study.
-
Patient Population: 100 patients with mechanical low back pain for more than 6 weeks.
-
Intervention: Fifty patients received flupirtine 100 mg and fifty patients received diclofenac 100 mg for 7 days.
-
Outcome Measures:
-
Functional improvement assessed by the Oswestry Disability Index (ODI).
-
Pain relief assessed by the Visual Analog Scale (VAS), Numerical Rating Scale (NRS), and Pain Relief Rate (PRR).
-
Safety and tolerability were also assessed.
-
-
Statistical Analysis: Data were analyzed using the Chi-square and Paired student t-tests. A p-value of <0.05 was considered statistically significant.[6]
Study 3: Flupirtine vs. Piroxicam in Low Back Pain (Sharma et al., 2015)
-
Objective: To compare the efficacy and safety of flupirtine versus piroxicam in patients with low back pain.
-
Design: A prospective, open-labeled, randomized, comparative clinical study.
-
Patient Population: 60 patients of either sex, aged above 18 years with low back pain.
-
Intervention: Group I patients received flupirtine maleate 100 mg twice daily and Group II patients received piroxicam 20 mg twice daily for 14 days.
-
Outcome Measures:
-
Finger-to-Floor Distance (FFD), lumbar pain, Lasegue's sign, tenderness of vertebral muscles, pain & sensory disturbance in lower limbs.
-
Visual Analog Scale (VAS) scores.
-
Global assessment of response to therapy.
-
-
Statistical Analysis: Parametric data was analyzed by t-test and proportions were compared using the Chi-square test. A p-value >0.05 indicated no statistical difference.[2][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of flupirtine and standard-of-care analgesics, as well as a typical workflow for a comparative clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. msjonline.org [msjonline.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Analgesic efficacy and tolerability of flupirtine vs. tramadol in patients with subacute low back pain: a double-blind multicentre trial* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. msjonline.org [msjonline.org]
A Comparative Analysis of Flupirtine and Pentazocine for Post-Operative Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Flupirtine and Pentazocine, two analgesic agents that have been utilized in the management of post-operative pain. This document synthesizes available clinical data to objectively evaluate their performance, supported by experimental evidence.
Executive Summary
Flupirtine, a non-opioid analgesic, and Pentazocine, a synthetic opioid, offer distinct pharmacological approaches to post-operative pain relief. Clinical studies suggest that Flupirtine is at least as effective as Pentazocine for treating post-operative pain, with a potentially more favorable side-effect profile, particularly concerning central nervous system effects such as dizziness.[1] While both drugs have demonstrated efficacy in reducing pain intensity, Flupirtine's unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO) presents a valuable alternative to traditional opioids.[2][3] Pentazocine, acting primarily as a kappa-opioid receptor agonist and a weak mu-opioid receptor antagonist, provides potent analgesia but carries the risk of typical opioid-related side effects.[4][5][6]
Performance Comparison: Efficacy and Side Effects
Clinical trials directly comparing Flupirtine and Pentazocine in post-operative settings provide valuable insights into their relative performance.
| Parameter | Flupirtine | Pentazocine | Key Findings | Source |
| Analgesic Efficacy | Comparable to Pentazocine | Comparable to Flupirtine | Indices of pain relief quality, speed, and degree were similar between the two groups across the study period. No significant differences in analgesic efficacy were observed. | [1] |
| Patient Satisfaction | High (85% to 95%) | High (67% to 79%) | A higher proportion of patients expressed overall satisfaction with Flupirtine treatment compared to Pentazocine. | [1] |
| Dizziness/Lightheadedness | 3% of patients | 23% of patients | Reports of dizziness and lightheadedness were significantly more common with Pentazocine. | [1] |
| Withdrawals due to Adverse Events/Poor Efficacy | 6 patients | 5 patients | Similar numbers of patients were withdrawn from the trial in each group. | [1] |
| Overall Tolerability | Better tolerated | Less tolerated | Flupirtine produced about half as many adverse reactions and had about one-third of the dropout rate compared to Pentazocine in multicentre trials. | [7] |
Mechanisms of Action
The distinct mechanisms of action of Flupirtine and Pentazocine underpin their different pharmacological profiles.
Flupirtine: A Selective Neuronal Potassium Channel Opener (SNEPCO)
Flupirtine's primary mechanism involves the activation of voltage-gated potassium channels (Kv7).[3][8] This activation leads to a hyperpolarization of the neuronal membrane, making neurons less excitable and thereby inhibiting the transmission of pain signals.[2][8] This action also indirectly results in N-methyl-D-aspartate (NMDA) receptor antagonism, further contributing to its analgesic and muscle relaxant properties.[2][9]
Caption: Signaling pathway of Flupirtine.
Pentazocine: A Mixed Agonist-Antagonist Opioid
Pentazocine is a synthetic opioid that exerts its effects by interacting with multiple opioid receptors.[4] It primarily acts as an agonist at the kappa (κ) opioid receptors, which is responsible for its analgesic effects.[5] Concurrently, it is a weak antagonist or partial agonist at the mu (μ) opioid receptors.[4][5] This mixed profile contributes to a ceiling effect for respiratory depression, but can also lead to psychotomimetic effects like hallucinations and nightmares.[6]
Caption: Signaling pathway of Pentazocine.
Experimental Protocols
The following outlines a typical experimental protocol for a comparative clinical trial of Flupirtine and Pentazocine in post-operative pain, based on methodologies described in the literature.[1][10]
Study Design: A Randomized, Double-Blind, Comparative Clinical Trial
Caption: Clinical trial workflow.
1. Patient Population:
-
Inclusion Criteria: Adult patients (e.g., 18-70 years) scheduled for a specific type of surgery known to cause moderate to severe post-operative pain (e.g., orthopedic surgery like hip replacement).[1] Patients should be classified under ASA (American Society of Anesthesiologists) physical status I or II.
-
Exclusion Criteria: Patients with a history of hypersensitivity to either drug, significant renal or hepatic impairment, history of substance abuse, or those who are pregnant or breastfeeding.
2. Randomization and Blinding:
-
Patients are randomly assigned to one of two treatment groups: the Flupirtine group or the Pentazocine group.
-
The study is conducted in a double-blind manner, where neither the patients nor the healthcare providers administering the medication and assessing the outcomes are aware of the treatment allocation.
3. Drug Administration:
-
Flupirtine Group: Receives oral Flupirtine maleate (e.g., 100 to 200 mg) at specified intervals (e.g., every 6-8 hours) for a defined post-operative period (e.g., from the second to the fifth day).[1]
-
Pentazocine Group: Receives oral Pentazocine (e.g., 50 to 100 mg) at the same intervals as the Flupirtine group.[1]
-
A placebo control group may also be included for comparison.[10]
4. Outcome Measures:
-
Primary Outcome: Pain intensity assessed at regular intervals using a validated pain scale, such as the Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS).
-
Secondary Outcomes:
-
Time to first request for rescue analgesia.
-
Total consumption of rescue analgesia.
-
Patient satisfaction with pain relief, assessed via a questionnaire.
-
Incidence and severity of adverse events, particularly dizziness, nausea, vomiting, and sedation.
-
5. Statistical Analysis:
-
Appropriate statistical tests (e.g., t-tests, chi-square tests, ANOVA) are used to compare the outcomes between the two treatment groups.
-
A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
The available evidence suggests that Flupirtine is a viable alternative to Pentazocine for the management of post-operative pain. Its comparable analgesic efficacy, coupled with a more favorable side-effect profile, particularly the lower incidence of CNS-related adverse events, makes it an attractive option.[1] The distinct, non-opioid mechanism of action of Flupirtine also offers a therapeutic advantage, especially in the context of multimodal analgesia and efforts to reduce opioid consumption. However, it is important to note that Flupirtine has been associated with a risk of hepatotoxicity with prolonged use, which has led to restrictions in its use in some regions.[8] Therefore, its use should be carefully considered and monitored. Further large-scale, well-designed clinical trials are warranted to continue to delineate the precise role of Flupirtine in the post-operative setting.
References
- 1. Trial of oral flupirtine maleate in the treatment of pain after orthopaedic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 5. What is Pentazocine Hydrochloride used for? [synapse.patsnap.com]
- 6. Pentazocine - Wikipedia [en.wikipedia.org]
- 7. Efficacy and tolerance of flupirtine and pentazocine in two multicentre trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]
- 9. What is Flupirtine Maleate used for? [synapse.patsnap.com]
- 10. The analgesic efficacy of flupirtine in comparison to pentazocine and placebo assessed by EEG and subjective pain ratings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Properties of Flupirtine and Other Neuroprotectants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of the neuroprotective agent Flupirtine against two other well-known neuroprotectants, Edaravone and N-acetylcysteine (NAC). The information presented is based on available experimental data to assist researchers in evaluating these compounds for potential therapeutic applications where antioxidant activity is a key mechanistic component.
Mechanisms of Action and Signaling Pathways
The neuroprotective and antioxidant effects of Flupirtine, Edaravone, and N-acetylcysteine are mediated through distinct signaling pathways.
Flupirtine: This agent is known to exert its neuroprotective effects through multiple mechanisms, including the activation of Kv7 potassium channels and indirect antagonism of NMDA receptors. Its antioxidant properties are linked to the upregulation of endogenous antioxidant systems.
Edaravone: A potent free radical scavenger, Edaravone's mechanism is largely attributed to its ability to neutralize reactive oxygen species (ROS). It is also known to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, a key regulator of cellular antioxidant defenses.[1][2][3][4]
References
- 1. Edaravone Improves the Post-traumatic Brain Injury Dysfunction in Learning and Memory by Modulating Nrf2/ARE Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Edaravone dexborneol protected neurological function by targeting NRF2/ARE and NF-κB/AIM2 pathways in cerebral ischemia/reperfusion injury [frontiersin.org]
- 4. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Flupirtine and Diclofenac in the Context of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of Flupirtine, a selective neuronal potassium channel opener (SNEPCO), and Diclofenac, a conventional non-steroidal anti-inflammatory drug (NSAID). The comparison focuses on their distinct mechanisms of action and analgesic efficacy, drawing upon available clinical data due to a lack of direct comparative studies in preclinical inflammatory pain models.
Introduction: Two Distinct Approaches to Analgesia
Pain management in inflammatory conditions is a cornerstone of pharmacological research. Diclofenac has long been a standard treatment, exerting its effects through direct inhibition of inflammatory pathways. Flupirtine, conversely, represents a different class of analgesic that modulates neuronal excitability. While both are effective in pain relief, their pharmacological profiles suggest different applications and outcomes in the context of inflammation.[1][2] Diclofenac, a phenylacetic acid derivative, possesses analgesic, anti-inflammatory, and antipyretic properties.[1] Flupirtine is a centrally-acting, non-opioid analgesic known for its muscle relaxant properties but is characterized by a lack of direct anti-inflammatory or antipyretic effects.[3][4] This guide will dissect these differences to inform research and development decisions.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between Flupirtine and Diclofenac lies in their molecular targets and subsequent signaling pathways.
Diclofenac: Targeting the Source of Inflammation Diclofenac acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, Diclofenac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. This mechanism directly targets the inflammatory cascade at the site of injury.
Flupirtine: Modulating Neuronal Excitability Flupirtine does not interact with the COX pathway. Instead, it is a selective neuronal potassium channel opener (SNEPCO).[2] It acts on Kv7 potassium channels in the neuron, leading to an efflux of potassium ions. This hyperpolarizes the cell membrane, making the neuron less excitable and less likely to fire an action potential in response to painful stimuli. This "neuronal calming" effect also indirectly antagonizes the NMDA receptor, which is involved in central pain sensitization.[2][5]
Experimental Protocols & Workflow
While direct comparative preclinical data in a single model is unavailable, a standard methodology for evaluating anti-inflammatory and analgesic compounds is the Carrageenan-Induced Paw Edema Model in rats.
Representative Experimental Workflow:
Detailed Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g) are typically used.
-
Housing: Animals are housed under standard laboratory conditions with a 12h light/dark cycle and free access to food and water.
-
Drug Administration: Test compounds (Flupirtine, Diclofenac) or vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally (p.o.) or intraperitoneally (i.p.) at a defined time (typically 30-60 minutes) before the inflammatory insult.
-
Induction of Inflammation: Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw of the rat.[6]
-
Assessment of Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).[6][7] The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
Assessment of Pain (Hyperalgesia): Mechanical hyperalgesia can be assessed using an analgesy-meter (e.g., Randall-Selitto test) which applies increasing pressure to the paw. The pressure at which the rat withdraws its paw is recorded as the pain threshold.
Comparative Efficacy Data (Clinical Analgesia)
Given the differing mechanisms, Diclofenac is expected to significantly inhibit paw edema, while Flupirtine's primary effect would be on the pain threshold with minimal impact on swelling. The following tables summarize analgesic efficacy from clinical studies where both drugs were compared directly for pain relief.
Table 1: Comparison in Postoperative Pain (Abdominal Surgery)
| Parameter | Flupirtine (100 mg) | Diclofenac Sodium (50 mg) | Key Finding |
| Onset of Analgesia | Slower | Faster | VAS scores decreased more rapidly in the Diclofenac group during the first hour.[1][8] |
| Overall Analgesia (VAS) | Comparable to Diclofenac | Comparable to Flupirtine | After the initial hour, Visual Analogue Scale (VAS) scores were comparable between groups at all measured intervals (P > 0.05).[1][8] |
| Adverse Events | Minimal | Significantly more frequent | Patients in the Diclofenac group experienced significantly more heartburn, impaired taste, and dizziness.[1][8] |
Data sourced from a prospective, randomized, double-blind study in 100 patients undergoing elective abdominal surgeries.[1][8]
Table 2: Comparison in Mechanical Low Back Pain
| Parameter | Flupirtine (100 mg) | Diclofenac (100 mg) | Key Finding |
| Pain Relief (VAS & NRS) | Statistically Superior | - | VAS and Numerical Rating Scale (NRS) scores were significantly better in the Flupirtine group (p<0.05).[9][10] |
| Sustained Effect | Superior | - | Flupirtine showed a better sustained effect after the cessation of the drug.[9][10] |
| Functional Improvement (ODI) | Comparable | Comparable | Oswestry Disability Index (ODI) scores were not significantly different between groups.[9][10] |
| Tolerability | Well tolerated | More adverse events | More patients reported adverse events in the Diclofenac group.[9][10] |
Data sourced from a prospective, open-labeled, randomized study in 100 patients with mechanical low back pain.[9][10]
Summary and Conclusion for the Researcher
The comparison between Flupirtine and Diclofenac is not one of direct equivalence but of mechanistic divergence, leading to distinct therapeutic profiles.
-
Diclofenac is a true anti-inflammatory analgesic. In an inflammatory pain model, it would be expected to reduce both the cardinal signs of inflammation (edema) and the associated pain. Its broad utility is, however, tempered by a well-documented risk of gastrointestinal side effects.[1]
-
Flupirtine is a centrally-acting analgesic with a novel mechanism that does not target inflammation.[4][5] In an inflammatory model, it would theoretically provide analgesia by reducing central sensitization to pain, but it would not resolve the underlying peripheral inflammation (edema). Clinical data consistently show it to be as effective as Diclofenac for pain relief, often with a better tolerability profile.[3][8][9]
For drug development professionals, Flupirtine's mechanism offers a compelling alternative for treating pain where anti-inflammatory action is not required or where NSAID-related side effects are a concern. Future research could explore the synergistic potential of combining a neuronal modulator like Flupirtine with a traditional anti-inflammatory agent to target both central and peripheral pain mechanisms.
References
- 1. Comparative evaluation of oral flupirtine and oral diclofenac sodium for analgesia and adverse effects in elective abdominal surgeries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Flupirtine Maleate used for? [synapse.patsnap.com]
- 3. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Flupirtine in the Treatment of Pain - Chemistry and its Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Flupirtine: A Narrative Review of Its Role in Acute and Chronic Pain Management | Semantic Scholar [semanticscholar.org]
- 6. Potentiation of diclofenac-induced anti-inflammatory response by aminoguanidine in carrageenan-induced acute inflammation in rats: the role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of oral flupirtine and oral diclofenac sodium for analgesia and adverse effects in elective abdominal surgeries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EFFICACY AND TOLERABILITY OF FLUPIRTINE MALEATE VERSUS DICLOFENAC IN MECHANICAL LOW BACK PAIN – A PROSPECTIVE COMPARATIVE STUDY: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Analysis of the Muscle Relaxant Properties of Flupirtine and Chlormezanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the muscle relaxant properties of Flupirtine and Chlormezanone, focusing on their mechanisms of action, supporting experimental data from clinical and preclinical studies, and detailed methodologies of key experiments. This document is intended to serve as a resource for researchers and professionals in the field of drug development and pharmacology.
Introduction
Flupirtine and Chlormezanone are centrally acting muscle relaxants that have been used in the management of musculoskeletal disorders. While both exhibit muscle relaxant effects, they do so through distinct pharmacological pathways. Flupirtine is known as a selective neuronal potassium channel opener (SNEPCO), while Chlormezanone's effects are primarily mediated through the GABA-A receptor. Chlormezanone, however, was withdrawn from the market in many countries due to rare but severe adverse skin reactions.[1] This guide will delve into a comparative assessment of their muscle relaxant properties based on available scientific evidence.
Mechanism of Action
The muscle relaxant effects of Flupirtine and Chlormezanone stem from their distinct interactions with the central nervous system.
Flupirtine: A Selective Neuronal Potassium Channel Opener (SNEPCO)
Flupirtine's primary mechanism of action involves the activation of voltage-gated potassium channels, specifically the Kv7 (KCNQ) family.[2][3] This activation leads to an increased efflux of potassium ions from the neuron, resulting in hyperpolarization of the neuronal membrane. This hyperpolarized state stabilizes the resting membrane potential and reduces neuronal excitability, which in turn leads to muscle relaxation.[4] Additionally, Flupirtine exhibits indirect antagonistic effects on the N-methyl-D-aspartate (NMDA) receptor.[4]
Chlormezanone: A GABA-A Receptor Modulator
Chlormezanone is thought to exert its muscle relaxant effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[5] It is believed to bind to a site on the GABA-A receptor complex, enhancing the inhibitory effects of GABA. This enhancement leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability, which manifests as muscle relaxation. It is also suggested that Chlormezanone may act on the spinal reflex arc.[5]
Comparative Efficacy: Experimental Data
Direct comparative studies between Flupirtine and Chlormezanone are limited. However, a key clinical trial and several preclinical and in vitro studies provide valuable insights into their relative muscle relaxant properties.
Clinical Data
A multicenter, randomized, double-blind study by Wörz et al. (1996) directly compared the efficacy of Flupirtine, Chlormezanone, and placebo in patients with chronic musculoskeletal back pain.[2]
| Parameter | Flupirtine | Chlormezanone | Placebo |
| Responder Rate (%) | 60.9 | 47.8 | 43.8 |
| Physician's Assessment: Very Good/Good (%) | 47.8 | 45.6 | 33.4 |
| Physician's Assessment: Satisfactory (%) | 37.0 | 17.4 | 20.6 |
| Incidence of Adverse Drug Reactions (%) | 14.8 | 19.3 | 7.3 |
| Data from Wörz et al. (1996)[2] |
In this study, Flupirtine showed a higher responder rate compared to both Chlormezanone and placebo.[2] Furthermore, Flupirtine was found to be statistically superior to placebo (p = 0.007) in the overall assessment by physicians.[2] Another review also mentions that Flupirtine's muscle-relaxant properties were comparable to Chlormezanone in a prospective trial in patients with lower back pain.[6]
Preclinical and In Vitro Data
Direct comparative preclinical and in vitro studies are scarce. However, individual studies provide some context for their muscle relaxant effects.
A study in conscious rats demonstrated that Flupirtine reduced skeletal muscle tone at doses comparable to its antinociceptive effective doses, without causing significant sedative side effects like ataxia.[3][7] This effect is likely mediated by the inhibition of mono- and polysynaptic reflexes at the spinal level.[3][7]
For Chlormezanone, preclinical studies have suggested a central mechanism of action, with effects on the spinal cord by blocking polysynaptic reflexes.
Due to the lack of head-to-head preclinical and in vitro comparative data, a direct quantitative comparison of potency (e.g., EC50 or IC50 values) in muscle relaxation assays is not currently possible.
Experimental Protocols
This section outlines the methodologies for key experiments relevant to the assessment of muscle relaxant properties.
Clinical Trial in Chronic Musculoskeletal Back Pain (Wörz et al., 1996)
Objective: To compare the analgesic and muscle-relaxing properties of flupirtine maleate, chlormezanone, and placebo.
Study Design: A multicenter, randomized, double-blind study.
Participants: 184 patients with chronic musculoskeletal back pain.
Intervention: Patients were randomized to receive either Flupirtine, Chlormezanone, or a placebo. The exact dosages and duration of treatment were not detailed in the available abstract.
Outcome Measures:
-
Primary Outcome: A positive response was defined as a reduction in pain intensity and muscle tension by at least two categories on a 5-category verbal rating scale ("very severe," "severe," "moderate," "mild," "none") on the seventh day of treatment.
-
Secondary Outcome: Overall assessment of efficacy by the treating physicians.
-
Safety: Incidence of adverse drug reactions.
Statistical Analysis: The per-protocol analysis was used to evaluate the responder rate. The superiority of Flupirtine to placebo was determined using statistical tests (p-value).
Preclinical Assessment of Skeletal Muscle Tone in Conscious Rats
Objective: To investigate the influence of various centrally acting drugs, including Flupirtine, on skeletal muscle tone.
Animals: Conscious rats.
Drug Administration: Drugs were administered intraperitoneally.
Methodology: The exact method for measuring skeletal muscle tone was not detailed in the abstract but likely involved electromyography (EMG) or a functional test assessing muscle resistance to passive movement. The study also monitored for sedative side effects such as ataxia and changes in spontaneous motor activity.
Outcome Measures:
-
Changes in skeletal muscle tone.
-
Observation of ataxia.
-
Measurement of spontaneous motor activity.
In Vitro Muscle Contraction Assay (General Protocol)
Objective: To quantify the direct effect of a compound on muscle contractility.
Preparation: Isolated muscle strips (e.g., from rodent skeletal or smooth muscle) are mounted in an organ bath containing a physiological salt solution maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
Procedure:
-
The muscle strip is attached to a force transducer to record isometric or isotonic contractions.
-
The muscle is allowed to equilibrate under a resting tension.
-
A contractile agent (e.g., potassium chloride, acetylcholine, or electrical field stimulation) is added to induce a stable contraction.
-
Increasing concentrations of the test compound (e.g., Flupirtine or Chlormezanone) are added cumulatively to the organ bath.
-
The relaxation of the muscle is recorded as a percentage of the pre-induced contraction.
Data Analysis: Concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) is calculated to determine the potency of the compound.
Conclusion
Based on the available evidence, Flupirtine demonstrates effective muscle relaxant properties, with clinical data suggesting a superior responder rate compared to Chlormezanone in patients with chronic musculoskeletal back pain.[2] The distinct mechanisms of action, with Flupirtine acting as a selective neuronal potassium channel opener and Chlormezanone as a GABA-A receptor modulator, provide different avenues for therapeutic intervention in conditions associated with muscle hypertonia.
The lack of direct comparative preclinical and in vitro studies highlights a gap in the understanding of their relative potencies and efficacies at a more fundamental level. Further research employing standardized preclinical models and in vitro assays would be beneficial for a more definitive comparison of these two compounds. The historical withdrawal of Chlormezanone due to safety concerns also significantly impacts its clinical relevance today.[1] This guide underscores the importance of a thorough understanding of both the efficacy and safety profiles of muscle relaxant drugs in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 3. Flupirtine Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of muscle spindle feedback in regulating muscle activity strength during walking at different speed in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Between guidelines and clinical trials: evidence-based advice on the pharmacological management of non-specific chronic low back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Flunamine (Flunixin Meglumine) Waste
The proper disposal of Flunamine, a potent non-steroidal anti-inflammatory drug (NSAID), is crucial for laboratory safety and environmental protection. All waste materials, including unused product, contaminated solutions, and personal protective equipment (PPE), must be managed as hazardous waste in accordance with local, regional, national, and international regulations.[1][2] Incineration is the preferred method of disposal where appropriate.[2]
Pre-Disposal and Handling
Before beginning any work that will generate this compound waste, it is essential to have a designated waste accumulation area.[3][4] Personnel should always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[3][5][6] Depending on the potential for exposure, a face shield, chemical-resistant apron, and respiratory protection may also be necessary.[3]
Waste Segregation
To prevent potentially violent chemical reactions, this compound waste should be carefully segregated.[3] Do not mix this compound waste with incompatible materials.[3] It is critical to maintain separate waste streams for different categories of chemical waste.[3]
Disposal Procedures
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a compatible, sealed, and clearly labeled waste container.[4]
-
Dispose of all contaminated single-use items, such as gloves, disposable lab coats, pipette tips, and weighing boats, in a designated and sealed hazardous waste bag or container.[4]
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.[4]
-
Ensure the container is clearly labeled as hazardous waste and includes the chemical name.[4][5]
Spill Cleanup:
-
In the event of a spill, evacuate non-essential personnel from the area.[5]
-
For small spills, absorb the material with an inert substance like vermiculite, dry sand, or earth and place it into a suitable, covered, and labeled container for disposal.[1]
-
For large spills, contain the spill to prevent it from entering drains or water courses.[1][6]
-
Thoroughly clean the spill area to remove any residual contamination.[1][5]
-
Never return spilled material to its original container for reuse.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Flunamine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Flunamine (CAS Number: 50366-32-0), a compound identified as 2-[bis(4-fluorophenyl)methoxy]ethanamine.[1][2] Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on general laboratory safety principles for handling new or uncharacterized chemical entities. Adherence to these guidelines is essential to ensure personal safety and minimize laboratory and environmental contamination.
Chemical Identification
| Property | Value |
| Compound Name | This compound |
| IUPAC Name | 2-[bis(4-fluorophenyl)methoxy]ethanamine |
| CAS Number | 50366-32-0 |
| Molecular Formula | C15H15F2NO |
| Molecular Weight | 263.29 g/mol [2] |
| Appearance | Solid powder[2] |
| Solubility | Soluble in DMSO[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound, especially given the absence of detailed toxicological data. The following table outlines the minimum required PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are required. Inspect for tears or holes before use. Double-gloving is strongly recommended. |
| Body Protection | Laboratory Coat | A clean, fully buttoned lab coat must be worn at all times. |
| Chemical-resistant Apron/Gown | To be worn over the lab coat when handling significant quantities or during procedures with a high splash potential. | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood. |
| Respirator | In the event of a ventilation failure or for cleaning up large spills, a NIOSH-approved respirator with appropriate cartridges should be used. | |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory. |
Operational and Disposal Plans
Handling and Storage
Storage:
-
Store in a dry, dark, and well-ventilated area.[2]
-
Recommended short-term storage is at 0 - 4°C (days to weeks).[2]
-
For long-term storage, maintain at -20°C (months to years).[2]
-
Keep the container tightly sealed to prevent contamination.
Handling Workflow:
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Standard workflow for safely handling this compound.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institutional safety office. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid this compound waste, including contaminated weighing paper and PPE, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: All hazardous waste must be disposed of through the institution's designated hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
This information is provided as a guide and is not a substitute for a formal risk assessment. All laboratory personnel must be trained in proper chemical handling techniques and be familiar with the emergency procedures of their institution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
